LP8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H19N3O4S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)sulfonylamino]propyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20) |
Clé InChI |
ITYCDQJBLCTIID-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
LRP8 Gene Expression in Neuronal Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor in the brain that plays a pivotal role in neuronal development. As a member of the low-density lipoprotein receptor family, LRP8 is integral to both signal transduction and the endocytosis of specific ligands.[1][2] Its function is particularly crucial in mediating the Reelin signaling pathway, which is essential for the proper migration and layering of neurons in the developing cerebral cortex, hippocampus, and cerebellum.[3] Dysregulation of the LRP8-mediated signaling cascade has been implicated in neurodevelopmental disorders and neurodegenerative diseases, making it a significant target for research and therapeutic development.[2][4] This guide provides a comprehensive technical overview of LRP8 gene expression during neuronal development, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Data Presentation: LRP8 Expression in the Developing Brain
The expression of LRP8 is tightly regulated both spatially and temporally throughout neuronal development. It is highly expressed in the fetal brain, with levels decreasing as development progresses.[1] The following tables summarize the available quantitative and spatial expression data for LRP8.
Table 1: Temporal Expression of LRP8 in Human Brain Regions
| Developmental Stage | Dorsolateral Prefrontal Cortex (DLPFC) Expression Level | Other Brain Regions (Amygdala, Hippocampus, Neocortex, etc.) |
| Early Fetal | High | High |
| Mid-Fetal | Decreasing | Decreasing |
| Late Fetal | Moderate | Moderate |
| Neonatal | Low | Low |
| Adult | Low | Low |
Data summarized from graphical representations of temporal expression profiles.[1]
Table 2: Spatial Expression of LRP8 in the Developing and Adult Brain
| Brain Region | Expression Level | Developmental Notes |
| Cerebral Cortex | High in developing brain, lower in adult | Essential for proper neuronal layering during corticogenesis.[3] |
| Hippocampus | High | Plays a role in synaptic plasticity and memory formation.[2] |
| Cerebellum | High | Involved in the correct positioning of Purkinje cells.[3] |
| Olfactory Bulb | High | Important for the migration of neuronal precursors. |
| Ganglionic Eminence | High | A key region for the generation of cortical interneurons.[2] |
| Ventricular Zone | High | A primary site of neurogenesis.[2] |
Expression levels are relative and based on data from various sources, including the Allen Brain Atlas.[5][6][7][8][9]
Signaling Pathways Involving LRP8
LRP8 is a central component of the Reelin signaling pathway, which is critical for neuronal migration and synaptic function. The binding of the extracellular ligand Reelin to LRP8 and the very-low-density lipoprotein receptor (VLDLR) initiates a cascade of intracellular events.
Canonical Reelin-Dab1 Signaling Pathway
Upon Reelin binding, LRP8 undergoes a conformational change, leading to the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (Src and Fyn).[2] Phosphorylated Dab1 then activates downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn modulates the activity of kinases such as Akt and glycogen synthase kinase 3 beta (GSK3β), ultimately influencing cytoskeletal dynamics required for neuronal migration.[2]
LRP8 Synapse-to-Nucleus Signaling
In addition to the canonical pathway, LRP8 can also mediate a "synapse-to-nucleus" signaling cascade. Following Reelin binding, LRP8 can be sequentially cleaved by secretases, including γ-secretase. This releases the LRP8 intracellular domain (ICD), which can then translocate to the nucleus. In the nucleus, the LRP8-ICD can interact with transcription factors to regulate the expression of genes involved in synaptic plasticity and learning and memory.
Experimental Protocols
Studying LRP8 gene expression during neuronal development requires a combination of molecular and cellular techniques. Below are detailed methodologies for key experiments.
In Situ Hybridization (ISH) for LRP8 mRNA Localization
This protocol is for the detection of LRP8 mRNA in embryonic mouse brain sections.
1. Probe Preparation:
- Linearize a plasmid containing the LRP8 cDNA with an appropriate restriction enzyme.
- Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using an in vitro transcription kit.
- Purify the probe and verify its integrity and concentration.
2. Tissue Preparation:
- Fix embryonic mouse heads in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
- Cryoprotect the tissue by immersion in 30% sucrose in PBS until it sinks.
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
- Cut 14-20 µm cryosections and mount them on charged slides.
3. Hybridization:
- Post-fix the sections in 4% PFA and treat with proteinase K.
- Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.
- Hybridize with the DIG-labeled LRP8 probe overnight at 65°C.
4. Washing and Detection:
- Perform stringent washes in SSC buffers to remove the unbound probe.
- Block non-specific binding with blocking solution.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Detect the signal using a colorimetric substrate such as NBT/BCIP.
5. Imaging:
- Mount the slides and image using a bright-field microscope.
Immunohistochemistry (IHC) for LRP8 Protein Localization
This protocol describes the detection of LRP8 protein in postnatal mouse brain sections.
1. Tissue Preparation:
- Perfuse postnatal mice with 4% PFA in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain in 30% sucrose in PBS.
- Cut 40 µm free-floating sections on a vibratome or cryostat.
2. Staining:
- Permeabilize the sections with Triton X-100 in PBS.
- Block non-specific antibody binding with normal serum from the same species as the secondary antibody.
- Incubate with a primary antibody against LRP8 overnight at 4°C.
- Wash the sections and incubate with a fluorescently labeled secondary antibody.
- Counterstain with a nuclear marker like DAPI.
3. Imaging:
- Mount the sections on slides and image using a confocal or fluorescence microscope.
RT-qPCR for Quantification of LRP8 mRNA Expression
This protocol is for quantifying LRP8 mRNA levels from cultured neurons or dissected brain tissue.
1. RNA Extraction:
- Homogenize the tissue or lyse the cells in a suitable lysis buffer.
- Extract total RNA using a column-based kit or phenol-chloroform extraction.
- Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR:
- Prepare a reaction mix containing cDNA, LRP8-specific primers, and a SYBR Green master mix.
- Run the qPCR reaction on a real-time PCR instrument.
- Include a no-template control and a reference gene (e.g., GAPDH, Actin) for normalization.
4. Data Analysis:
- Calculate the relative expression of LRP8 using the ΔΔCt method.
Experimental Workflow
A typical workflow for investigating the role of LRP8 in neuronal development involves a multi-faceted approach, starting from expression analysis to functional validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Detail :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]
- 6. Experiment Detail :: Allen Brain Atlas: Developing Mouse Brain [developingmouse.brain-map.org]
- 7. A high resolution spatiotemporal atlas of gene expression of the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alleninstitute.org [alleninstitute.org]
- 9. A high-resolution spatiotemporal atlas of gene expression of the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LRP8 in Synaptic Plasticity: A Technical Guide for Researchers
An In-depth Examination of the Low-Density Lipoprotein Receptor-Related Protein 8 and its Pivotal Function in Synaptic Function and Neurological Disease
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a critical role in neuronal development and synaptic plasticity. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 functions as a receptor for various extracellular ligands, most notably Reelin and Apolipoprotein E (ApoE). Its involvement in signaling pathways that modulate synaptic strength, including long-term potentiation (LTP) and long-term depression (LTD), positions it as a key player in learning and memory. Dysregulation of LRP8 function has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the function of LRP8 in synaptic plasticity, detailing its signaling cascades, interactions with key synaptic proteins, and the experimental methodologies used to elucidate its role.
Core Functions of LRP8 in Synaptic Plasticity
LRP8 is a multifaceted receptor that influences synaptic plasticity through several key mechanisms:
-
Reelin Signaling: LRP8 is a primary receptor for the extracellular matrix protein Reelin. The binding of Reelin to LRP8 initiates a signaling cascade that is fundamental for proper neuronal migration during development and for synaptic plasticity in the adult brain.[1] This pathway is crucial for the modulation of N-methyl-D-aspartate (NMDA) receptor function, a key component of synaptic plasticity.[1]
-
Interaction with Synaptic Scaffolding Proteins: The cytoplasmic tail of LRP8, particularly a proline-rich insert encoded by the alternatively spliced exon 19, interacts with the postsynaptic density protein 95 (PSD-95).[1] This interaction is critical for linking LRP8 to the NMDA receptor complex, thereby integrating the Reelin signal with the machinery of synaptic plasticity.[1]
-
Modulation of Long-Term Potentiation (LTP): LRP8 is essential for the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that is a cellular correlate of learning and memory.[1][2] Studies in LRP8 knockout mice have demonstrated a significant impairment in hippocampal LTP.[2]
-
Apolipoprotein E (ApoE) Interaction: LRP8 is also a receptor for ApoE, a lipid-transport protein in the brain. The binding of different ApoE isoforms (ApoE2, ApoE3, and ApoE4) to LRP8 can have differential effects on synaptic function and is a key area of research in Alzheimer's disease, as the ApoE4 allele is a major genetic risk factor for the disease.[3][4] ApoE4 has been shown to impair the trafficking of LRP8, reducing its surface expression and thereby dampening Reelin signaling.[4]
-
Synapse-to-Nucleus Signaling: A novel function of LRP8 involves a synapse-to-nucleus signaling pathway. Upon Reelin binding, LRP8 undergoes sequential cleavage by metalloproteases and the γ-secretase complex. This releases the LRP8 intracellular domain (ICD), which can then translocate to the nucleus and regulate the transcription of genes involved in synaptic plasticity.[5][6]
Quantitative Data on LRP8 Function in Synaptic Plasticity
The following tables summarize key quantitative data from studies investigating the role of LRP8 in synaptic plasticity.
| Parameter | Model System | Region | Change in LRP8 Knockout/Deficient vs. Wildtype | Reference |
| Long-Term Potentiation (LTP) | Prolyl endopeptidase-deficient mice | Hippocampal CA1 | Impaired LTP | [2] |
| Dendritic Spine Density | α7 nicotinic acetylcholine receptor knockout mice | Hippocampal CA1 (basilar tree) | 64% increase in thin (L-type) spines | [1] |
| α7 nicotinic acetylcholine receptor knockout mice | Hippocampal CA1 (apical tree) | 12% increase in total spines | [1] | |
| Stressed mice | Hippocampal CA1 and CA3 | 1.8 to 3.2-fold decrease | [3] | |
| Tg2576 (APP transgenic) mice | Hippocampal CA1 (basal dendrites, proximal) | 34% reduction | [7] | |
| APP/Lo (APP transgenic) mice | Hippocampal CA1 (basal dendrites, proximal) | 42% reduction | [7] | |
| APP/Lo (APP transgenic) mice | Hippocampal CA1 (basal dendrites, distal) | 28% reduction | [7] |
| Parameter | Ligand/Condition | Fold Change/Effect | Model System | Reference |
| Dab1 Phosphorylation | Reelin stimulation | 2.19-fold increase | Wildtype Neural Precursor Cells | [1] |
| LRP8 Intracellular Domain (ICD) Release | Reelin stimulation | Enhanced release | Cortical neurons | [5] |
Signaling Pathways Involving LRP8
Reelin-LRP8-Dab1 Signaling Pathway
The canonical Reelin signaling pathway initiated at the postsynaptic terminal is central to LRP8's role in synaptic plasticity.
LRP8 Synapse-to-Nucleus Signaling
A more recently discovered pathway involves the proteolytic processing of LRP8 and the translocation of its intracellular domain (ICD) to the nucleus to regulate gene expression.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the function of LRP8 in synaptic plasticity.
Co-Immunoprecipitation of LRP8 and Associated Proteins
This protocol is used to determine if LRP8 physically interacts with other proteins, such as PSD-95 or the NMDA receptor, within a cell lysate.
1. Cell/Tissue Lysate Preparation:
-
Harvest cells or dissect brain tissue (e.g., hippocampus) and wash with ice-cold PBS.
-
Lyse the cells/tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with a primary antibody specific to LRP8 (the "bait" protein) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against the suspected interacting protein (the "prey," e.g., PSD-95 or an NMDA receptor subunit).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band for the prey protein in the LRP8 immunoprecipitate indicates an interaction.[2][8][9]
Dab1 Phosphorylation Assay
This assay is used to measure the increase in Dab1 phosphorylation upon Reelin stimulation, a key step in the LRP8 signaling pathway.
1. Cell Culture and Stimulation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) to an appropriate density.
-
Starve the neurons in serum-free media for several hours to reduce basal phosphorylation levels.
-
Treat the neurons with recombinant Reelin or a control medium for a specified time (e.g., 20 minutes).[1][10][11][12]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Collect the lysate and determine the protein concentration.
3. Immunoprecipitation of Dab1 (Optional but Recommended for Specificity):
-
Incubate the lysate with an anti-Dab1 antibody overnight at 4°C.
-
Capture the antibody-Dab1 complexes with Protein A/G beads.
-
Wash the beads and elute the proteins as described in the co-immunoprecipitation protocol.
4. Western Blot Analysis:
-
Separate the total cell lysate or the immunoprecipitated proteins by SDS-PAGE.
-
Transfer to a membrane and block.
-
Probe one membrane with an antibody specific for phosphorylated Dab1 (anti-p-Dab1) and another membrane with an antibody for total Dab1.
-
Incubate with HRP-conjugated secondary antibodies and detect with ECL.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated Dab1 to total Dab1 is calculated to determine the fold change in phosphorylation upon Reelin stimulation.[1][10][11][12]
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is used to measure the strength of synaptic transmission and its potentiation in the hippocampus, a process in which LRP8 plays a crucial role.
1. Hippocampal Slice Preparation:
-
Anesthetize and decapitate a mouse (e.g., LRP8 knockout or wildtype).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow the slices to recover in an interface or submerged chamber with oxygenated ACSF at room temperature for at least 1 hour.[13][14][15][16][17]
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13][14][15][16][17]
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms) or a tetanus (e.g., one or more 1-second trains of 100 Hz).[13][14][15][16][17]
4. Post-Induction Recording and Analysis:
-
Continue recording fEPSPs for at least 60 minutes after the HFS.
-
Measure the slope of the fEPSPs. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.
-
Compare the magnitude of LTP between slices from LRP8 knockout and wildtype mice to determine the effect of LRP8 on synaptic plasticity.[13][14][15][16][17]
Quantification of Dendritic Spine Density
This method is used to assess the structural plasticity of neurons by quantifying the number and morphology of dendritic spines.
1. Tissue Preparation and Staining:
-
Perfuse the mouse with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and process it for Golgi-Cox staining, a method that sparsely labels individual neurons, allowing for clear visualization of their morphology.[6][11][12]
2. Imaging:
-
Acquire high-resolution images of the stained neurons in the brain region of interest (e.g., CA1 hippocampus) using a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Obtain z-stack images to capture the full three-dimensional structure of the dendrites and spines.[6][11][12]
3. Spine Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or Imaris) to trace the dendrites and identify and count the dendritic spines.
-
Measure the length of the dendritic segments analyzed.
-
Calculate the spine density as the number of spines per unit length of the dendrite (e.g., spines per 10 µm).
-
Spines can also be categorized based on their morphology (e.g., thin, stubby, mushroom-shaped).[6][11][12]
γ-Secretase Cleavage Assay for LRP8
This assay is designed to measure the intramembrane cleavage of LRP8 by γ-secretase, which releases the LRP8-ICD.
1. Substrate and Enzyme Preparation:
-
Prepare cell lysates or membrane fractions from cells overexpressing LRP8 or from brain tissue.
-
Alternatively, a purified, recombinant C-terminal fragment of LRP8 can be used as a substrate.
-
Prepare a source of active γ-secretase, typically from cell membrane preparations.[8][17]
2. In Vitro Cleavage Reaction:
-
Incubate the LRP8 substrate with the γ-secretase preparation in a reaction buffer at 37°C for a specified time.
-
Include control reactions with a known γ-secretase inhibitor (e.g., DAPT, Compound E) to confirm the specificity of the cleavage.[8][17]
3. Detection of Cleavage Products:
-
Stop the reaction and analyze the products by Western blotting using an antibody that recognizes the LRP8-ICD.
-
The appearance of a band corresponding to the size of the LRP8-ICD (approximately 14 kDa) indicates γ-secretase activity.[5]
-
Quantify the intensity of the ICD band to measure the extent of cleavage.[5]
Conclusion
LRP8 is a central and indispensable component of the molecular machinery that governs synaptic plasticity. Its intricate interactions with Reelin, ApoE, and key postsynaptic proteins, as well as its involvement in a novel synapse-to-nucleus signaling pathway, underscore its importance in learning, memory, and overall brain health. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of LRP8 in both physiological and pathological contexts. A deeper understanding of LRP8 function holds significant promise for the development of novel therapeutic strategies for neurological disorders characterized by synaptic dysfunction.
References
- 1. DENDRITIC SPINE ALTERATIONS IN THE HIPPOCAMPUS AND PARIETAL CORTEX OF ALPHA7 NICOTINIC ACETYLCHOLINE RECEPTOR KNOCKOUT MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reelin Signals through Apolipoprotein E Receptor 2 and Cdc42 to Increase Growth Cone Motility and Filopodia Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced Spine Density in Specific Regions of CA1 Pyramidal Neurons in Two Transgenic Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of glutamatergic activity through cholinergic dysfunction in the hippocampus of hippocampal cholinergic neurostimulating peptide precursor protein knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impermanence of dendritic spines in live adult CA1 hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Methamphetamine Reduces LTP and Increases Baseline Synaptic Transmission in the CA1 Region of Mouse Hippocampus | PLOS One [journals.plos.org]
- 14. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation [diagenode.com]
- 15. mdpi.com [mdpi.com]
- 16. Impact of Key Alzheimer’s Protein Depends on Type of Brain Cell in Which It Is Produced [gladstone.org]
- 17. Long-term potentiation is increased in the CA1 area of the hippocampus of APP(swe/ind) CRND8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Apolipoprotein E Receptor 2 (ApoER2) in Alzheimer's Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apolipoprotein E Receptor 2 (ApoER2), a member of the low-density lipoprotein receptor family, has emerged as a critical player in the complex pathogenesis of Alzheimer's disease (AD). Beyond its established roles in neuronal development and synaptic plasticity, ApoER2 is intricately involved in the metabolism of amyloid-beta (Aβ) and the phosphorylation of Tau, the two central pathological hallmarks of AD. This technical guide provides an in-depth examination of the multifaceted role of ApoER2 in AD, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing research and drug development efforts in this field.
ApoER2 and Amyloid-Beta (Aβ) Metabolism
ApoER2 plays a dual and complex role in the regulation of Aβ homeostasis. Its interaction with Apolipoprotein E (ApoE), particularly the AD-risk-associated ApoE4 isoform, significantly influences Aβ production and clearance.
ApoER2-Mediated Endocytosis and Aβ Production
ApoER2 can mediate the endocytosis of the amyloid precursor protein (APP) and β-secretase (BACE1), leading to increased Aβ generation. This process is influenced by the binding of lipid-carrying ApoE. Notably, the ApoE4 isoform has been shown to trigger more Aβ production than ApoE2 or ApoE3 in an ApoER2-mediated manner, potentially due to a stronger association with the receptor[1]. This mechanism provides a direct link between the genetic risk factor of ApoE4 and the acceleration of amyloid pathology[1]. Studies have shown that ApoER2 physically interacts and co-localizes with APP[2]. This interaction can increase cell surface APP levels by decreasing its internalization rate, which paradoxically correlates with a significant increase in Aβ production[3]. This is thought to occur by shifting APP to lipid raft membrane domains, promoting its amyloidogenic processing[3].
ApoER2 in Aβ Clearance
Conversely, ApoER2, in concert with other ApoE receptors like LRP1, is also involved in the cellular uptake and clearance of Aβ. The efficiency of this process is isoform-dependent, with ApoE2 and ApoE3 being more effective at promoting Aβ clearance than ApoE4. The competition between ApoE and Aβ for binding to ApoER2 can influence the rate of Aβ clearance[4].
The Reelin-ApoER2 Signaling Pathway and Tau Phosphorylation
The Reelin-ApoER2 signaling cascade is crucial for synaptic plasticity and neuronal survival, and its dysregulation is strongly implicated in AD-related Tau pathology.
Canonical Reelin Signaling
Reelin, an extracellular matrix glycoprotein, binds to ApoER2 and the very-low-density lipoprotein receptor (VLDLR), inducing receptor clustering. This leads to the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (SFKs)[5]. Phosphorylated Dab1 initiates a downstream signaling cascade that includes the activation of phosphatidylinositol 3-kinase (PI3K) and Akt[6].
Regulation of GSK3β and Tau Phosphorylation
A key consequence of Reelin-ApoER2 signaling is the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a primary kinase responsible for the hyperphosphorylation of Tau[6][7]. Activated Akt, downstream of ApoER2, phosphorylates GSK3β at its inhibitory serine-9 residue, thereby suppressing its kinase activity. Disruption of this pathway, as seen in AD, leads to increased GSK3β activity and subsequent Tau hyperphosphorylation, contributing to the formation of neurofibrillary tangles (NFTs)[7][8]. Overexpression of Reelin in a mouse model of tauopathy has been shown to reduce Tau phosphorylation[9][10].
ApoER2 and Synaptic Plasticity in Alzheimer's Disease
ApoER2 is a critical modulator of synaptic function, and its impairment contributes to the cognitive deficits observed in AD.
Role in Long-Term Potentiation (LTP)
The Reelin-ApoER2 signaling pathway is essential for the induction and maintenance of LTP, a cellular correlate of learning and memory[11]. ApoER2, through its interaction with postsynaptic density protein 95 (PSD-95), forms a complex with NMDA receptors, modulating their function and promoting synaptic plasticity[11]. Alternative splicing of ApoER2, particularly the inclusion of an exon encoding a proline-rich insert in its cytoplasmic tail, is crucial for this function[11].
Synaptic Density and Structure
Studies have shown that ApoER2 regulates the formation and density of dendritic spines, the primary sites of excitatory synapses. Overexpression of ApoER2 increases dendritic spine density, while ApoER2 knockout mice exhibit a decrease in spine density[12]. Furthermore, expression of AD-specific ApoER2 isoforms in neurons has been shown to decrease the total number of synapses[13].
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the role of ApoER2 in Alzheimer's disease.
| Parameter | ApoE2 | ApoE3 | ApoE4 | Reference |
| Binding Affinity to ApoER2 (Kd, µg/mL) | 31 ± 5.3 | 12 ± 3 to 19 ± 4 | 12 ± 3 to 19 ± 4 | [14] |
| Effect on ApoER2-mediated Aβ Production | Lower | Intermediate | Higher | [1][15] |
| Aβ Uptake in iAstrocytes (relative) | Highest | Intermediate | Lowest | [1] |
| Condition | ApoER2 Protein Levels (relative to control) | ApoER2 mRNA Levels (relative to control) | Reference |
| Alzheimer's Disease Frontal Cortex | No significant difference | No significant difference | [16] |
| APOE4 vs APOE3 Mice (Baseline) | Lower | - | [17] |
| APOE2 vs APOE3 Mice (Baseline) | Higher | - | [17] |
| Condition | Change in Synaptic Density | Reference |
| ApoER2 Knockout Mice (Cortical Layers II/III) | Decreased | [12] |
| Overexpression of AD-specific ApoER2 Isoform | Decreased total synapse number | [13] |
| iDkk1 Mice (CA1 region) | Reduced from 500 to 300 puncta/1,000 µm³ | [16] |
| Molecule | Fold Change after Reelin Stimulation | Cell Type | Reference |
| Phospho-Akt (Ser473) | ~1.46 | Primary cortical neurons | [18] |
| Phospho-S6 (Ser235/236) | ~1.40 | Primary cortical neurons | [18] |
| Phospho-Tau (T205 and AT8) | Reduced in TgRln/VLW mice | Hippocampal protein extracts | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Co-Immunoprecipitation of ApoER2 and APP
This protocol is designed to demonstrate the physical interaction between ApoER2 and APP in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody for immunoprecipitation (e.g., anti-Myc for Myc-tagged APP).
-
Control antibody (e.g., unrelated anti-V5 antibody or normal IgG).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Primary antibodies for Western blotting (e.g., anti-HA for HA-tagged ApoER2, anti-Myc for APP).
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
Procedure:
-
Cell Culture and Lysis: Culture cells (e.g., N2a cells) transiently co-transfected with tagged ApoER2 (e.g., HA-ApoER2) and APP (e.g., APP695-Myc). Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Myc) or control antibody overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against ApoER2 (anti-HA) and APP (anti-Myc) to detect the co-immunoprecipitated proteins[2][19].
Immunohistochemistry for ApoER2 in Mouse Brain
This protocol details the detection and localization of ApoER2 in paraffin-embedded mouse brain sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Paraffin embedding reagents.
-
Microtome.
-
Xylene and graded ethanol series.
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibody: Anti-ApoER2 antibody (e.g., ab86548, Abcam; use at a concentration of 5 µg/ml)[20].
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Hematoxylin for counterstaining.
Procedure:
-
Tissue Preparation: Perfuse the mouse with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then process for paraffin embedding[9][21].
-
Sectioning: Cut 5-10 µm thick coronal or sagittal sections using a microtome.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in citrate buffer.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the anti-ApoER2 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal using the DAB substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip[15].
In Situ Hybridization for ApoER2 mRNA in Human Brain
This protocol describes the localization of ApoER2 mRNA in human postmortem brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Cryoprotectant (e.g., 30% sucrose in PBS).
-
Cryostat.
-
SuperFrost Plus slides.
-
Proteinase K.
-
Hybridization buffer.
-
Digoxigenin (DIG)-labeled antisense RNA probe for human ApoER2. (A specific probe sequence should be designed based on the target mRNA sequence, for example, targeting a unique region of the ApoER2 transcript).
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
Procedure:
-
Tissue Preparation: Fix human brain tissue in 4% PFA and cryoprotect in sucrose. Cut 20-30 µm thick sections on a cryostat and mount on slides[22].
-
Pre-hybridization: Treat sections with Proteinase K to improve probe penetration. Acetylate the sections to reduce non-specific binding.
-
Hybridization: Apply the DIG-labeled ApoER2 antisense probe in hybridization buffer and incubate overnight at 65°C in a humidified chamber[23].
-
Post-hybridization Washes: Perform stringent washes to remove unbound probe.
-
Immunodetection: Block the sections and incubate with an anti-DIG-AP antibody.
-
Signal Development: Develop the colorimetric signal using NBT/BCIP substrate.
-
Mounting: Dehydrate the sections and mount with a coverslip[23][24].
GSK3β Kinase Activity Assay following Reelin Stimulation
This protocol outlines a method to measure the activity of GSK3β in primary neurons after stimulation with Reelin.
Materials:
-
Primary neuronal culture.
-
Recombinant Reelin protein.
-
Cell lysis buffer for kinase assays.
-
GSK3β immunoprecipitation antibody.
-
Protein A/G beads.
-
Kinase assay buffer.
-
GSK3β substrate (e.g., a synthetic peptide like GSKtide).
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay, Promega)[18][25].
-
Phosphocellulose paper or other method for separating phosphorylated substrate.
-
Scintillation counter or luminometer.
Procedure:
-
Neuronal Stimulation: Treat primary neurons with Reelin or a control medium for a specified time (e.g., 20 minutes)[18].
-
Cell Lysis: Lyse the cells in a kinase-compatible lysis buffer.
-
Immunoprecipitation of GSK3β: Immunoprecipitate GSK3β from the cell lysates using a specific antibody and Protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitated GSK3β in kinase assay buffer containing the GSK3β substrate and ATP ([γ-³²P]ATP or cold ATP for non-radioactive assays). Incubate at 30°C for 20-30 minutes.
-
Detection of Substrate Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the ADP-Glo™ assay, which measures the amount of ADP produced, and read the luminescence on a luminometer[14][18][25].
-
-
Data Analysis: Compare the kinase activity in Reelin-stimulated samples to control samples to determine the effect of Reelin on GSK3β activity.
Mandatory Visualizations (Graphviz - DOT language)
Signaling Pathways
Caption: ApoER2-mediated endocytosis leading to increased Aβ production.
Caption: Reelin-ApoER2 signaling cascade leading to inhibition of Tau phosphorylation.
Experimental Workflows
Caption: Workflow for Co-Immunoprecipitation of ApoER2 and APP.
Caption: Workflow for Immunohistochemical staining of ApoER2 in mouse brain.
Conclusion and Future Directions
ApoER2 is a pivotal receptor in the pathogenesis of Alzheimer's disease, influencing both amyloid and Tau pathologies while also playing a crucial role in synaptic function. Its complex and sometimes opposing roles highlight the intricate nature of AD and the challenges in developing effective therapies. The ApoE isoform-dependent effects on ApoER2 function underscore the importance of personalized medicine approaches in AD treatment.
Future research should focus on further elucidating the precise molecular mechanisms by which different ApoER2 splice variants contribute to AD pathogenesis. Developing strategies to selectively modulate ApoER2 signaling, such as promoting its neuroprotective functions while inhibiting its role in Aβ production, holds significant therapeutic promise. The use of antisense oligonucleotides to correct aberrant ApoER2 splicing is a promising avenue that warrants further investigation. A deeper understanding of the intricate interplay between ApoER2, ApoE isoforms, Aβ, and Tau will be instrumental in the development of novel and effective therapeutic interventions for Alzheimer's disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ApoE and Aβ in Alzheimer’s disease: accidental encounters or partners? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reelin-mediated signaling locally regulates protein kinase B/Akt and glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E and Reelin ligands modulate tau phosphorylation through an apolipoprotein E receptor/disabled-1/glycogen synthase kinase-3beta cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Reelin/GSK-3β/p-Tau Signaling Pathway in the Hippocampus of Patients with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reelin reverts the main pathological processes related to Alzheimer’s and other tauopathy - Institute of Neurosciences of the Universitat de Barcelona [neurociencies.ub.edu]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Reversal of ApoE4-induced recycling block as a novel prevention approach for Alzheimer’s disease | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain apolipoprotein E levels in mice challenged by a Western diet increase in an allele-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reelin Affects Signaling Pathways of a Group of Inhibitory Neurons and the Development of Inhibitory Synapses in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. doc.abcam.com [doc.abcam.com]
- 21. youtube.com [youtube.com]
- 22. Specific Regional Transcription of Apolipoprotein E in Human Brain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Specific regional transcription of apolipoprotein E in human brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
An In-depth Technical Guide to the LRP8 Signaling Pathway in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor in the central nervous system (CNS) that belongs to the low-density lipoprotein (LDL) receptor family.[1][2][3] It is a key mediator of Reelin signaling, a pathway essential for embryonic neuronal migration, synaptic plasticity, and memory formation.[1][3] Dysregulation of the LRP8 pathway is implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease.[1][4][5] This technical guide provides a comprehensive overview of the core LRP8 signaling pathway, presents available quantitative data, details key experimental protocols for its investigation, and visualizes the molecular cascades using standardized diagrams.
The Core Receptor: LRP8 (ApoER2)
LRP8 is a type I transmembrane protein characterized by several functional domains: an extracellular ligand-binding domain, an epidermal growth factor (EGF)-like domain, an O-linked glycosylation domain, a single transmembrane segment, and a cytoplasmic tail containing a conserved NPxY motif.[2][3][4] This NPxY motif is crucial for binding to intracellular adaptor proteins, most notably Disabled-1 (Dab1), thereby initiating intracellular signal transduction.[2][4] A unique feature of LRP8 is a 59-amino acid insert in its cytoplasmic tail, encoded by an alternatively spliced exon, which is vital for specific protein interactions, including with the postsynaptic density protein PSD-95, linking LRP8 to NMDA receptor function and long-term potentiation (LTP).[1]
The Canonical Reelin-LRP8 Signaling Pathway
The most extensively studied LRP8 pathway in the CNS is initiated by the binding of the large extracellular matrix protein, Reelin. LRP8 exhibits a higher affinity for Reelin compared to its co-receptor, the Very-Low-Density Lipoprotein Receptor (VLDLR), although both are often required for a robust signal.[2][6][7]
The canonical signaling cascade proceeds as follows:
-
Ligand Binding and Receptor Clustering: Reelin, secreted by neurons such as Cajal-Retzius cells during development, binds to the ligand-binding domains of LRP8 and VLDLR.[1][3] This binding event is believed to induce receptor clustering or dimerization, a critical step for signal initiation.[8][9]
-
Dab1 Recruitment and Phosphorylation: The clustered receptor cytoplasmic tails, via their NPxY motifs, recruit the intracellular adaptor protein Dab1.[2][4][6] This recruitment brings Dab1 into proximity with Src family kinases (SFKs), such as Fyn and Src, which are constitutively associated with the receptor complex.[1][4][8] The SFKs then phosphorylate Dab1 on multiple tyrosine residues.[3][4][8]
-
Downstream Effector Activation: Phosphorylated Dab1 (p-Dab1) acts as a scaffold to activate several downstream signaling branches:
-
PI3K/Akt Pathway: p-Dab1 activates Phosphoinositide 3-kinase (PI3K).[3][4] PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). A key substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates and inhibits GSK3β, which is a crucial step in suppressing tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[4][10][11]
-
Crk/CrkL-C3G-Rap1 Pathway: This pathway is involved in regulating the neuronal cytoskeleton during migration.
-
CDC42 Activation: Reelin signaling via LRP8 can also activate the Rho GTPase CDC42, a key regulator of filopodia formation and cell motility.[12]
-
This cascade ultimately influences neuronal positioning, cytoskeletal dynamics, and synaptic function.
Visualization of the Canonical LRP8 Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. uniprot.org [uniprot.org]
- 8. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Clustering Is Involved in Reelin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Activated protein C ligation of ApoER2 (LRP8) causes Dab1-dependent signaling in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Discovery of Low-density Lipoprotein Receptor-related Protein 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also widely known as Apolipoprotein E Receptor 2 (ApoER2), stands as a critical cell surface receptor in the landscape of neuroscience. Its discovery in the mid-1990s marked a pivotal moment in understanding the molecular mechanisms governing neuronal migration, synaptic plasticity, and the intricate signaling pathways that ensure the proper development and function of the central nervous system. This technical guide delves into the seminal research that led to the identification and initial characterization of LRP8, providing a detailed overview of the experimental methodologies, key quantitative data, and the foundational signaling pathways that were unveiled.
The Independent Discovery of a Novel Lipoprotein Receptor
The year 1996 witnessed the independent discovery of LRP8 by two research groups, who identified the receptor in different species and tissues, underscoring its conserved importance.
A team led by Kim and Yamamoto first cloned and characterized the receptor from a human placenta cDNA library, naming it Apolipoprotein E Receptor 2 (ApoER2)[1][2]. Their work revealed a novel member of the low-density lipoprotein (LDL) receptor family with a distinct expression pattern, predominantly in the brain and placenta[1][2].
Concurrently, Novak and colleagues reported the discovery of a new LDL receptor homologue in the brain of chickens and mice, which they termed LR8B[3]. This receptor, with its eight ligand-binding repeats, was found to be highly expressed in the brain, suggesting a crucial and evolutionarily conserved role in the central nervous system[3].
Experimental Protocols: Unraveling the Identity of LRP8/ApoER2
The initial identification and cloning of LRP8/ApoER2 were achieved through a combination of molecular biology techniques that were state-of-the-art for the time.
Experimental Protocol 1: Homology Cloning of LRP8/ApoER2
Objective: To isolate the cDNA sequence of a novel LDL receptor family member.
Methodology:
-
Degenerate PCR Primer Design: Based on the highly conserved amino acid sequences within the cysteine-rich ligand-binding domains of the known LDL receptor family members, degenerate oligonucleotide primers were designed. This approach allows for the amplification of related, yet unknown, gene sequences.
-
cDNA Library Screening: A human placenta cDNA library was screened using the designed degenerate oligonucleotides as probes[2]. This technique involves hybridizing the labeled probes to the DNA in the library. Clones that bind the probe are then isolated and sequenced.
-
Full-Length cDNA Isolation: Positive clones identified from the initial screening were used as probes to re-screen the cDNA library to isolate the full-length cDNA sequence of the novel receptor.
-
Sequence Analysis: The nucleotide sequence of the full-length cDNA was determined and translated to deduce the amino acid sequence of the protein. This analysis revealed the characteristic domains of an LDL receptor family member, including ligand-binding repeats, an EGF precursor homology domain, an O-linked sugar domain, a transmembrane domain, and a cytoplasmic tail[1][3].
Experimental Protocol 2: Northern Blot Analysis for Tissue Expression
Objective: To determine the tissue-specific expression pattern of the newly identified receptor mRNA.
Methodology:
-
RNA Isolation: Total RNA was extracted from various human and rabbit tissues.
-
mRNA Purification: Poly(A)+ RNA (mRNA) was purified from the total RNA using oligo(dT)-cellulose chromatography.
-
Gel Electrophoresis and Blotting: The purified mRNA was separated by size using agarose gel electrophoresis and then transferred to a nylon membrane (a process known as Northern blotting).
-
Probe Hybridization: The membrane was incubated with a radiolabeled cDNA probe corresponding to the newly identified receptor.
-
Autoradiography: The membrane was exposed to X-ray film. The presence of bands on the film indicated the presence and size of the receptor's mRNA in the different tissues. This analysis revealed high expression levels in the brain and placenta[1][2].
The Identification of Key Ligands: Reelin and Apolipoprotein E
Following its discovery, a crucial next step was to identify the ligands that bind to LRP8/ApoER2 and initiate its biological functions. In 1999, groundbreaking research identified the extracellular matrix protein Reelin as a primary ligand for both LRP8/ApoER2 and the very-low-density lipoprotein receptor (VLDLR)[4][5][6]. This discovery was pivotal as it linked LRP8 to the well-documented 'reeler' mouse phenotype, which exhibits severe defects in neuronal migration.
Subsequent studies confirmed that Apolipoprotein E (ApoE) is also a significant ligand for LRP8/ApoER2, with a notable interplay between Reelin and ApoE in binding to the receptor[4][7].
Quantitative Data: Binding Affinities of LRP8/ApoER2
Early studies employing surface plasmon resonance (SPR) provided quantitative insights into the binding kinetics of LRP8/ApoER2 with its ligands. These data were instrumental in understanding the receptor's function and its preference for certain ligands.
| Receptor | Ligand | Dissociation Constant (KD) | Reference |
| ApoER2 | Reelin | 0.2 nM | [8] |
| VLDLR | Reelin | 1.2 nM | [8] |
| ApoER2 | RAP | 5 nM | [8] |
Table 1: Summary of Quantitative Binding Data for LRP8/ApoER2 and its Ligands.
The Reelin Signaling Pathway: A Core Function of LRP8/ApoER2
The discovery of Reelin as a ligand for LRP8/ApoER2 led to the elucidation of a fundamental signaling pathway crucial for neuronal development. This pathway is initiated by the binding of Reelin to LRP8 and VLDLR on the surface of migrating neurons[4][6].
The binding of the dimeric Reelin protein to LRP8 and VLDLR induces receptor clustering, which in turn leads to the recruitment of the intracellular adaptor protein, Disabled-1 (Dab1)[4][9]. Dab1 binds to the NPxY motif in the cytoplasmic tail of LRP8[10]. This recruitment facilitates the phosphorylation of Dab1 by Src family kinases, such as Src and Fyn[9]. Phosphorylated Dab1 then activates a cascade of downstream signaling events that are essential for the proper migration of neurons and the regulation of synaptic plasticity[4].
Experimental Workflow: From Gene to Function
The discovery and initial characterization of LRP8 followed a logical and systematic experimental workflow, which is a foundational approach in molecular biology and neuroscience research.
Conclusion
The discovery of Low-density lipoprotein receptor-related protein 8 (LRP8/ApoER2) was a landmark achievement that significantly advanced our understanding of brain development and function. Through meticulous experimental work, researchers unveiled a key receptor in the Reelin signaling pathway, a pathway that is now known to be implicated in a range of neurological and psychiatric disorders. The foundational studies detailed in this guide not only provided the initial characterization of LRP8 but also laid the groundwork for decades of subsequent research into its multifaceted roles in health and disease, making it a continued focus for researchers, scientists, and drug development professionals.
References
- 1. Human apolipoprotein E receptor 2. A novel lipoprotein receptor of the low density lipoprotein receptor family predominantly expressed in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. A new low density lipoprotein receptor homologue with 8 ligand binding repeats in brain of chicken and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reelin is a ligand for lipoprotein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reelin is a ligand for lipoprotein receptors. | BioGRID [thebiogrid.org]
- 6. Structural Insights into Reelin Function: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 8. Differential binding of ligands to the apolipoprotein E receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reelin and apolipoprotein E receptor 2 in the embryonic and mature brain: effects of an evolutionary change in the apoER2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAB1 and Reelin effects on amyloid precursor protein and ApoE receptor 2 trafficking and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ApoER2 Ligands and Their Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
Apolipoprotein E Receptor 2 (ApoER2), also known as LRP8, is a crucial cell surface receptor belonging to the low-density lipoprotein receptor (LDLR) family. It plays a pivotal role in neurodevelopment, synaptic plasticity, and has been implicated in pathologies such as Alzheimer's disease.[1][2] ApoER2 functions as both an endocytic receptor for macromolecule uptake and a signal transduction receptor, primarily through the well-characterized Reelin signaling pathway.[1][3] This guide provides a detailed overview of the primary ligands of ApoER2, their binding affinities, the experimental methods used for these measurements, and the key signaling pathways involved.
ApoER2 Ligands and Binding Affinities
ApoER2 interacts with a variety of ligands, each with distinct binding properties and functional consequences. The strength of this interaction is typically quantified by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity.[4] The primary ligands for ApoER2 include Reelin, Apolipoprotein E (ApoE), Clusterin (Apolipoprotein J), and F-spondin.[1][5][6]
The table below summarizes the quantitative binding data for key ApoER2 ligands.
| Ligand | ApoER2 Construct/Variant | Method | Binding Affinity (Kd) | Reference |
| Reelin | Full-length ectodomain (ECD) | Surface Plasmon Resonance (SPR) | 0.2 nM | [7][8] |
| Reelin fragment (R56) | Surface Plasmon Resonance (SPR) | 12 nM | [9] | |
| LA1 module | Surface Plasmon Resonance (SPR) | 73 nM | [9] | |
| Clusterin (ApoJ) | Ligand-binding domains | Solid-phase binding assay | 9 nM | [10] |
| Apolipoprotein E (ApoE) | POPC-ApoE3 particles | Receptor binding assay | 12 ± 3 µg/mL | [11] |
| POPC-ApoE4 particles | Receptor binding assay | 19 ± 4 µg/mL | [11] | |
| POPC-ApoE2 particles | Receptor binding assay | 31 ± 5.3 µg/mL | [11] | |
| RAP (Receptor-Associated Protein) | Full-length ectodomain (ECD) | Surface Plasmon Resonance (SPR) | 5 nM | [7][8] |
| F-spondin | Ligand binding domain | Co-immunoprecipitation | Interaction Confirmed | [5][12] |
Signaling Pathways
The most extensively studied signaling cascade involving ApoER2 is the Reelin pathway, which is essential for neuronal migration and synaptic function.[1][13][14] Upon binding of Reelin, a large secreted glycoprotein, ApoER2 and the closely related VLDL receptor (VLDLR) cluster, leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).[15][16] This phosphorylation event is mediated by Src family kinases (SFKs) and triggers a downstream cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt, which ultimately modulates neuronal cytoskeletal dynamics and gene expression.[3][15][17]
Other ligands, such as Clusterin, have also been shown to signal through this same pathway, inducing Dab1 phosphorylation and activating PI3K/Akt.[10]
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to measure the binding affinity between ApoER2 and its ligands.[4][18] The most common quantitative, label-free methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4][19] Co-immunoprecipitation is a widely used qualitative method to confirm interactions within a cellular context.[19]
Surface Plasmon Resonance is an optical technique that allows for the real-time, label-free detection of biomolecular interactions.[20][21] The method involves immobilizing one molecule (the ligand, e.g., ApoER2) onto a sensor chip and flowing its binding partner (the analyte, e.g., Reelin) over the surface.[22] Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[22][23]
1. Preparation:
- Express and purify the recombinant ApoER2 ectodomain (ligand) and the specific ligand (analyte). Ensure high purity and stability.[21]
- Prepare running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).
- Prepare immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).[24]
2. Ligand Immobilization:
- Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
- Activate the sensor surface by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[24]
- Inject the purified ApoER2 (typically 5-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 400-5000 RU depending on the experiment type).[21][24]
- Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.[24]
3. Analyte Binding Analysis:
- Prepare a series of analyte dilutions in running buffer, spanning a concentration range from at least 10-fold below to 10-fold above the estimated Kd.[22]
- Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[21] The process includes an association phase (during injection) and a dissociation phase (flowing running buffer).
- A reference flow cell (without ligand or with an irrelevant protein) is used to subtract background signal and refractive index changes.[23]
4. Data Analysis:
- The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software.
- This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
node [
shape=rect,
style="filled,rounded",
fontname="Arial",
fontsize=10,
margin="0.15,0.1",
fillcolor="#F1F3F4",
fontcolor="#202124"
];
edge [
arrowhead=normal,
penwidth=1.5,
color="#4285F4"
];
// Nodes
prep [label="Prepare Ligand\n(ApoER2) & Analyte"];
immob [label="Immobilize Ligand\non Sensor Chip", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];
inject [label="Inject Analyte\n(Serial Dilutions)"];
measure [label="Measure Association\n& Dissociation", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"];
regen [label="Regenerate\nChip Surface"];
analyze [label="Fit Data to\nBinding Model", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
kd [label="Determine\nka, kd, KD", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
prep -> immob;
immob -> inject;
inject -> measure;
measure -> regen;
regen -> inject [style=dashed, color="#5F6368", label="Next Concentration"];
measure -> analyze;
analyze -> kd;
}
References
- 1. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic variants of ApoE and ApoER2 differentially modulate endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. F-Spondin Interaction with the Apolipoprotein E Receptor ApoEr2 Affects Processing of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ApoER2 is endocytosed by a clathrin-mediated process involving the adaptor protein Dab2 independent of its Rafts' association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential binding of ligands to the apolipoprotein E receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis for ligand capture and release by the endocytic receptor ApoER2 | EMBO Reports [link.springer.com]
- 10. Clusterin Is a Ligand for Apolipoprotein E Receptor 2 (ApoER2) and Very Low Density Lipoprotein Receptor (VLDLR) and Signals via the Reelin-signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Domains of apoE required for binding to apoE receptor 2 and to phospholipids: implications for the functions of apoE in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. F-spondin interaction with the apolipoprotein E receptor ApoEr2 affects processing of amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ApoER2 and VLDLr Are Required for Mediating Reelin Signalling Pathway for Normal Migration and Positioning of Mesencephalic Dopaminergic Neurons | PLOS One [journals.plos.org]
- 14. ApoER2 and VLDLr are required for mediating reelin signalling pathway for normal migration and positioning of mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Clustering Is Involved in Reelin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. dhvi.duke.edu [dhvi.duke.edu]
The Evolutionary Conservation of LRP8: A Technical Guide for Researchers
Introduction to LRP8
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a type I transmembrane protein and a member of the low-density lipoprotein (LDL) receptor family.[1][2][3] This family of receptors is characterized by its crucial roles in both signal transduction and the endocytosis of various ligands.[3] LRP8 is highly expressed in the brain, particularly in the cerebral cortex, hippocampus, and cerebellum, as well as in the placenta, testes, and ovaries.[1] It plays a pivotal role in neuronal migration during embryonic development, synaptic plasticity, and memory formation, primarily through its interaction with the extracellular matrix protein Reelin.[2][4] Dysregulation of LRP8 has been implicated in several neurological and systemic diseases, including Alzheimer's disease, schizophrenia, and certain cancers.[4][5][6]
Evolutionary Conservation of the LRP8 Gene
The LRP8 gene exhibits a high degree of evolutionary conservation across vertebrates, underscoring its fundamental biological importance. Orthologs of LRP8 have been identified in a wide range of species, including mammals, birds, and fish.[7][8] This conservation is evident at both the gene and protein structure levels, with key functional domains remaining remarkably similar throughout evolution.
Conservation of Protein Structure
The LRP8 protein is composed of several distinct functional domains that are conserved across species: a ligand-binding domain with seven LA repeats, an epidermal growth factor (EGF) precursor homology domain, an O-linked sugar domain, a single transmembrane segment, and a cytoplasmic domain containing a conserved NPxY motif.[9] This NPxY motif is critical for initiating intracellular signaling cascades by serving as a docking site for adaptor proteins like Dab1.[2]
A notable evolutionary divergence is the presence of a 59-amino acid insert in the cytoplasmic tail of LRP8 in placental mammals, which is encoded by a distinct exon (exon 19 in humans). This insert is absent in the LRP8 orthologs of marsupials, birds, and reptiles. Studies using knockout mice have demonstrated that this specific insert is essential for normal memory and spatial learning, suggesting that its acquisition during evolution may have contributed to the enhancement of cognitive functions in placental mammals.[10]
Quantitative Analysis of LRP8 Protein Conservation
The amino acid sequence of LRP8 is highly conserved among vertebrates, particularly within its functional domains. A comparative analysis of protein sequences reveals a high degree of identity relative to the human LRP8 protein.
| Species | Common Name | UniProt Accession | Length (Amino Acids) | Percent Identity to Human LRP8 |
| Homo sapiens | Human | Q14114 | 963 | 100% |
| Mus musculus | Mouse | Q9Z2J3 | 996 | 95.8% |
| Gallus gallus | Chicken | Q98931 | 917 | 79.2% |
| Danio rerio | Zebrafish | G9MDF3 | 984 | 69.5% |
Note: Percent identity was calculated based on pairwise alignment of the canonical protein sequences from UniProt.
Signaling Pathways Involving LRP8
LRP8 functions as a critical receptor in several key signaling pathways that regulate neuronal development, synaptic function, and cell proliferation.
The Reelin Signaling Pathway
The most well-characterized pathway involving LRP8 is the Reelin signaling cascade, which is essential for the proper layering of neurons in the developing cerebral cortex and for synaptic plasticity in the adult brain.[4][5]
Mechanism:
-
Reelin Binding: The extracellular protein Reelin is secreted by Cajal-Retzius neurons and binds to the ligand-binding domains of LRP8 and the very-low-density lipoprotein receptor (VLDLR).[1][2]
-
Receptor Clustering: Reelin binding induces the clustering of LRP8 and VLDLR on the neuronal cell surface.
-
Dab1 Phosphorylation: This clustering triggers the activation of Src family kinases (SFKs), such as Fyn and Src, which then phosphorylate the intracellular adaptor protein Disabled-1 (Dab1) on specific tyrosine residues.[2] Dab1 binds to the conserved NPxY motif in the cytoplasmic tail of LRP8.[1]
-
Downstream Signaling: Phosphorylated Dab1 acts as a scaffold to recruit and activate downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K).[4] The activation of the PI3K-Akt pathway ultimately leads to the inhibition of glycogen synthase kinase 3β (GSK3β), which in turn regulates the cytoskeleton and neuronal migration.
LRP8 in Cancer-Related Signaling
Recent evidence has implicated LRP8 in the progression of several types of cancer, including breast, gastric, and ovarian cancer.[6] It appears to act as a positive regulator of pro-tumorigenic pathways, such as Wnt/β-catenin and STAT3 signaling.
Mechanisms:
-
Wnt/β-catenin Pathway: LRP8 can promote the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the expression of genes involved in cell proliferation and stemness.[5]
-
STAT3 Pathway: In osteosarcoma, LRP8 has been shown to activate STAT3, which in turn upregulates the expression of Programmed Death-Ligand 1 (PD-L1), contributing to immune evasion.[6]
-
ApoE-mediated Signaling: Binding of Apolipoprotein E (ApoE) to LRP8 can trigger the phosphorylation of ERK1/2, activating downstream pathways that promote cell cycle progression.
References
- 1. uniprot.org [uniprot.org]
- 2. Chicken LRP8 ELISA Kit | biobool.com [biobool.com]
- 3. genecards.org [genecards.org]
- 4. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 5. LRP8 LDL receptor related protein 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Gene: LRP8 (ENSG00000157193) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 8. 025755 - Strain Details [jax.org]
- 9. cyagen.com [cyagen.com]
- 10. uniprot.org [uniprot.org]
LRP8 Expression in the Brain: A Technical Guide for Researchers
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor in the brain. As a member of the low-density lipoprotein receptor family, LRP8 is integral to signal transduction and the endocytosis of specific ligands.[1] It is a key component of the Reelin signaling pathway, which is essential for proper neuronal migration during embryonic brain development and for synaptic plasticity in the adult brain.[2][3][4] Dysregulation of LRP8 expression and the Reelin pathway has been implicated in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease.[1][5] This guide provides a comprehensive overview of LRP8 expression across different brain regions, details the associated signaling pathways, and outlines the experimental protocols used for its study.
Quantitative Expression of LRP8 in Brain Regions
LRP8 is widely expressed throughout the brain, with notable enrichment in specific regions critical for learning and memory. The following tables summarize the relative expression levels of LRP8 mRNA and protein in various brain regions based on data from human and mouse studies.
Table 1: LRP8 mRNA Expression in Human Brain Regions
| Brain Region | Relative Expression Level | Data Source |
|---|---|---|
| Hippocampus | High | GTEx, Gene Enrichment Profiler[5] |
| Amygdala | High | GTEx, Gene Enrichment Profiler[5] |
| Neocortex | Moderate to High | Human Brain Transcriptome[5] |
| Cerebellar Cortex | Moderate | Human Brain Transcriptome[5] |
| Striatum | Moderate | Human Brain Transcriptome[5] |
| Mediodorsal Thalamus | Moderate | Human Brain Transcriptome[5] |
| Dorsolateral Prefrontal Cortex | High (decreases with age) | BrainCloud[5] |
Table 2: LRP8 Protein Expression in Mouse Brain Regions
| Brain Region | Relative Expression Level | Cellular Localization |
|---|---|---|
| Hippocampus | High | Multipolar cell accumulation zone[2] |
| Neocortex | High | Neurons[6] |
| Cerebellum | High | Internal granule layer[2][6] |
| Olfactory Bulb | High | Neurons[6] |
| Pons | Moderate | Neurons[7] |
| Medulla | Moderate | Neurons[7] |
Signaling Pathways Involving LRP8
LRP8 is a central component of the Reelin signaling pathway, which modulates synaptic plasticity and neuronal development. The binding of the extracellular glycoprotein Reelin to LRP8 and the very-low-density lipoprotein receptor (VLDLR) initiates a cascade of intracellular events.
Canonical Reelin Signaling Pathway
The binding of Reelin to LRP8 and VLDLR induces receptor clustering and the subsequent recruitment and tyrosine phosphorylation of the intracellular adapter protein Dab1 by Src family kinases (SFKs).[2][3] Phosphorylated Dab1 then activates downstream signaling cascades, including the PI3K/Akt pathway, which plays a role in cell survival and growth.
Caption: Canonical Reelin signaling pathway initiated by LRP8.
LRP8 and NMDA Receptor Signaling
In the adult brain, LRP8 is also a functional component of a multiprotein complex that includes the NMDA receptor (NMDA-R), playing a role in synaptic plasticity and memory formation.[8] Reelin signaling can modulate NMDA-R function, leading to an increase in calcium influx.[9] This process involves a synapse-to-nucleus signaling pathway where the intracellular domain of LRP8 is cleaved and translocates to the nucleus to regulate gene expression.[8]
Caption: LRP8 synapse-to-nucleus signaling pathway.
Experimental Protocols
The analysis of LRP8 expression in the brain utilizes standard molecular and cellular biology techniques. Below are detailed protocols for the key experimental methods.
Immunohistochemistry (IHC) for LRP8 Protein Localization
This protocol is for the detection of LRP8 protein in paraffin-embedded brain tissue sections.
Materials:
-
Paraffin-embedded brain sections (5-10 µm)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 0.01 M Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against LRP8
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x for 5 min each).
-
Rehydrate through a graded series of ethanol (2x 100%, 2x 95%, 1x 70%) for 3 min each.
-
Rinse with distilled water.[10]
-
-
Antigen Retrieval:
-
Submerge slides in pre-heated antigen retrieval solution.
-
Heat in a pressure cooker or water bath at 95-100°C for 20 min.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections with PBS (3x for 5 min each).
-
Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-LRP8 antibody (diluted in blocking solution) overnight at 4°C.[10]
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3x for 5 min each).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections with PBS (3x for 5 min each).
-
Incubate with ABC reagent for 30 min.
-
Wash sections with PBS (3x for 5 min each).
-
Apply DAB substrate solution until the desired brown color develops.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin (optional).
-
Dehydrate through graded ethanol and clear with xylene.
-
Coverslip with mounting medium.
-
Caption: Immunohistochemistry (IHC) experimental workflow.
In Situ Hybridization (ISH) for LRP8 mRNA Localization
This protocol describes the use of digoxigenin (DIG)-labeled riboprobes to detect LRP8 mRNA in brain sections.[12]
Materials:
-
Fresh-frozen or fixed brain sections
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled LRP8 riboprobe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
DEPC-treated water and solutions
Procedure:
-
Tissue Preparation:
-
Prepare RNase-free cryosections (10-20 µm).
-
Fix sections with 4% paraformaldehyde.
-
-
Pre-hybridization:
-
Treat sections with Proteinase K to increase probe accessibility.[13]
-
Wash with PBS.
-
Incubate in hybridization buffer for 2 hours at 55-65°C.
-
-
Hybridization:
-
Add the DIG-labeled LRP8 riboprobe to the hybridization buffer.
-
Incubate overnight at 55-65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Perform stringent washes with SSC buffers at high temperature to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block with a blocking solution (e.g., 2% sheep serum).
-
Incubate with an anti-DIG-AP antibody overnight at 4°C.
-
-
Colorimetric Detection:
-
Wash with detection buffer.
-
Incubate with NBT/BCIP substrate solution in the dark until a purple precipitate forms.
-
-
Mounting:
-
Stop the reaction by washing with PBS.
-
Mount with an aqueous mounting medium.
-
Western Blotting for LRP8 Protein Quantification
This protocol details the quantification of LRP8 protein from brain tissue lysates.
Materials:
-
Brain tissue sample
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LRP8
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LRP8 antibody overnight at 4°C.
-
Wash with TBST (3x for 10 min each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST (3x for 10 min each).
-
Incubate the membrane with ECL substrate.
-
Image the resulting chemiluminescence using a digital imager or X-ray film.
-
Caption: Western Blotting experimental workflow.
Quantitative PCR (qPCR) for LRP8 mRNA Quantification
This protocol is for measuring the relative expression levels of LRP8 mRNA from total RNA extracted from brain regions.
Materials:
-
Brain tissue sample
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for LRP8 and a reference gene (e.g., GAPDH, Actin)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize brain tissue and extract total RNA according to the kit manufacturer's protocol.
-
Treat with DNase I to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, LRP8 or reference gene primers, and SYBR Green master mix.
-
Use a standard qPCR program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for LRP8 and the reference gene.
-
Calculate the relative expression of LRP8 mRNA using the ΔΔCt method, normalizing to the reference gene.
-
References
- 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 2. Reelin Signaling in Neurodevelopmental Disorders and Neurodegenerative Diseases | MDPI [mdpi.com]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 5. researchgate.net [researchgate.net]
- 6. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The use of cyclic peptide antigens to generate LRP8 specific antibodies [frontiersin.org]
- 8. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for multiplex cellular detection of mRNAs using quantum dot fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparing mouse brain lysates for western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 15. sysy.com [sysy.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
The Role of LRP8 in Brain Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a multi-functional cell surface receptor with pivotal roles in neuronal development and function. While its involvement in Reelin-mediated neuronal migration is well-documented, emerging evidence highlights its significant contribution to cholesterol homeostasis within the central nervous system (CNS). In the brain, where cholesterol is primarily synthesized de novo and does not cross the blood-brain barrier, a sophisticated system of transport and regulation is essential for neuronal health. LRP8, by binding to apolipoprotein E (ApoE), the primary cholesterol carrier in the brain, participates in the uptake of cholesterol-laden lipoproteins by neurons. This process is critical for synapse formation, synaptic plasticity, and myelin maintenance. Dysregulation of LRP8 function has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, where cholesterol metabolism is known to be perturbed. This technical guide provides an in-depth overview of the current understanding of LRP8's role in brain cholesterol homeostasis, detailing the key signaling pathways, experimental methodologies to study its function, and a summary of the quantitative data available to date.
Introduction to LRP8 and Brain Cholesterol Metabolism
The brain is the most cholesterol-rich organ in the body, containing approximately 25% of the body's total cholesterol.[1] This lipid is a crucial component of neuronal and glial cell membranes, essential for the formation and function of synapses, and a key constituent of the myelin sheath that insulates axons.[1] Due to the blood-brain barrier, the brain's cholesterol pool is largely independent of peripheral circulation and is maintained through a delicate balance of local synthesis, transport, and catabolism.
LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[2] It is highly expressed in the brain, particularly in the hippocampus, neocortex, and cerebellum.[3] LRP8 functions as a receptor for several ligands, most notably Reelin and ApoE.[2][3] While the Reelin-LRP8 signaling pathway is extensively studied for its role in neuronal migration during development, the interaction of LRP8 with ApoE is central to its function in cholesterol homeostasis.[2] Astrocytes are the primary producers of cholesterol in the adult brain, which they package into lipoprotein particles containing ApoE for transport to neurons.[4] Neurons then internalize these lipoproteins via receptors like LRP8 to meet their cholesterol requirements for maintaining synaptic integrity and plasticity.
LRP8-Mediated Signaling Pathways in Cholesterol Homeostasis
LRP8 participates in intricate signaling cascades that influence neuronal cholesterol metabolism. The two primary pathways are the ApoE-mediated endocytosis pathway for cholesterol uptake and the Reelin signaling pathway, which indirectly impacts cholesterol-related processes.
ApoE-LRP8 Mediated Cholesterol Uptake
The binding of ApoE-containing lipoprotein particles to the extracellular ligand-binding domain of LRP8 initiates clathrin-mediated endocytosis. This process internalizes the lipoprotein-receptor complex into endosomes. Inside the acidic environment of the endosome, the lipoprotein dissociates from the receptor. The lipoprotein is then trafficked to lysosomes, where cholesterol esters are hydrolyzed to free cholesterol, which can then be utilized by the neuron. LRP8, on the other hand, is recycled back to the cell surface.
Reelin-LRP8 Signaling and its Influence on Cholesterol-Related Pathways
Reelin binding to LRP8 triggers the phosphorylation of the intracellular adapter protein Dab1.[3] Phosphorylated Dab1 initiates a downstream signaling cascade involving the activation of Src family kinases and PI3K/Akt pathways. While primarily associated with synaptic plasticity, this pathway can indirectly influence cholesterol homeostasis. For instance, the PI3K/Akt pathway has been shown to regulate the expression of genes involved in lipid metabolism. Activation of this pathway through LRP8 could potentially modulate the expression of proteins involved in cholesterol synthesis or efflux. Furthermore, Reelin signaling has been linked to the regulation of ABCA1 expression, a key transporter involved in cholesterol efflux.[1][5]
Quantitative Data on LRP8 and Brain Cholesterol Homeostasis
Direct quantitative data on brain cholesterol levels in LRP8 knockout mice is limited in the currently available literature. However, several studies provide indirect evidence and quantitative measurements of related molecules that underscore the importance of LRP8 in brain lipid metabolism.
| Study Type | Model System | Key Findings | Quantitative Change | Reference |
| Gene Expression Analysis | Bovine Granulosa Cells | LRP8 expression is upregulated during follicular growth, a period of increased cholesterol demand for steroidogenesis. | Significant increase in LRP8 mRNA levels in dominant follicles compared to subordinate follicles. | [6] |
| Knockout Mouse Study | Lrp8 knockout mice | Inactivation of LRP8 does not impact plasma triglyceride or cholesterol levels, suggesting a more localized role in specific tissues like the brain. | No significant change in plasma lipid profiles. | [3] |
| In vitro Cell Culture | Human Astrocytoma and Neuronal Cells | PCSK9, a negative regulator of LDL receptors, reduces ApoER2 (LRP8) expression and apoE-HDL-derived cholesterol uptake in both astrocytes and neurons. | ApoER2 expression reduced by ~31% in astrocytes and significantly in neurons; cholesterol uptake reduced by ~36% in astrocytes and ~41% in neurons. | [5] |
| Knock-in Mouse Study | ApoE isoform knock-in mice | ApoE4, a high-risk factor for Alzheimer's disease, is less efficient at promoting cholesterol efflux from astrocytes compared to ApoE2 and ApoE3. | ApoE4-mediated cholesterol efflux is significantly lower than ApoE3- and ApoE2-mediated efflux. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of LRP8 in brain cholesterol homeostasis.
Quantification of Brain Cholesterol by HPLC-UV
This protocol describes the extraction and quantification of free cholesterol from mouse brain tissue using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Mouse brain tissue
-
Ice-cold HBSS without Ca2+/Mg2+
-
Acid saline solution (0.9% NaCl in 15 mM HCl)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Cholesterol standard (Sigma)
-
Dionex UltiMate 3000 System with UV detector or equivalent
Procedure:
-
Sample Preparation:
-
Excise mouse brains and place them in ice-cold HBSS.
-
Dissociate the whole tissue in 800 μL of acid saline solution using a pipette tip.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
To the brain homogenate, add methanol and chloroform in a ratio that results in a single phase (typically chloroform:methanol:water of 1:2:0.8).
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add chloroform and water to separate the phases.
-
Centrifuge to separate the lower organic phase (containing lipids) from the upper aqueous phase.
-
Carefully collect the lower organic phase.
-
-
HPLC Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in the mobile phase (isopropanol/acetonitrile/water, 60/30/10, v/v/v).
-
Inject the sample into the HPLC system.
-
Separate cholesterol on a C18 reverse-phase column.
-
Detect cholesterol using a UV detector at a wavelength of 210 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a cholesterol standard.
-
Calculate the cholesterol concentration in the brain samples based on the peak area and the standard curve. Express the results as μg of cholesterol per mg of wet tissue.
-
Co-Immunoprecipitation of LRP8 and ApoE from Brain Lysates
This protocol details the co-immunoprecipitation of LRP8 and its ligand ApoE from brain tissue to demonstrate their interaction.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-LRP8 antibody for immunoprecipitation
-
Anti-ApoE antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
-
ECL detection reagents
Procedure:
-
Lysate Preparation:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant (lysate).
-
Determine protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-LRP8 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-ApoE antibody.
-
Detect the protein bands using an ECL detection system. A band corresponding to the molecular weight of ApoE will indicate an interaction with LRP8.
-
Conclusion and Future Directions
LRP8 is emerging as a key player in the intricate regulation of cholesterol homeostasis in the brain. Its role as a receptor for ApoE-containing lipoproteins positions it at a critical juncture for neuronal cholesterol uptake, a process vital for synaptic function and overall brain health. While direct quantitative evidence linking LRP8 deficiency to altered brain cholesterol levels is still forthcoming, the existing data strongly supports its involvement in neuronal lipid metabolism.
Future research should focus on obtaining comprehensive lipidomic profiles of brain tissue from LRP8 knockout and conditional knockout mouse models to precisely delineate its contribution to the maintenance of the brain's lipid landscape. Furthermore, elucidating the downstream signaling events following LRP8 activation by its various ligands and how these pathways cross-talk with cholesterol-sensing and regulatory machinery, such as SREBPs, will be crucial. A deeper understanding of LRP8's role in brain cholesterol homeostasis will not only advance our knowledge of fundamental neurobiology but may also pave the way for novel therapeutic strategies targeting LRP8 to combat neurodegenerative diseases associated with dysregulated lipid metabolism.
References
- 1. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 2. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel action of apolipoprotein E (ApoE): ApoE isoform specifically inhibits lipid-particle-mediated cholesterol release from neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRP8 LDL receptor related protein 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aβ inhibits SREBP-2 activation through Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
ApoER2 Isoforms: A Technical Guide to Functional Diversity and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the alternative splicing of the Apolipoprotein E Receptor 2 (ApoER2), a critical player in neuronal development and synaptic plasticity. New research highlights how distinct ApoER2 isoforms, generated by the inclusion or exclusion of specific exons, exhibit significant functional differences, impacting ligand binding, signal transduction, and cellular responses. Understanding this molecular diversity is paramount for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurodegenerative diseases like Alzheimer's.
ApoER2, encoded by the LRP8 gene, is a member of the low-density lipoprotein receptor (LDLR) family.[1][2] Its function is intricately regulated by alternative splicing, a process that generates a remarkable diversity of protein isoforms from a single gene.[1][2][3] This is particularly prominent in the brain, where ApoER2 plays a crucial role in processes such as neuronal migration and learning and memory.[1][2] The various splice variants of ApoER2 can alter its interaction with key ligands like Reelin and Apolipoprotein E (ApoE), the latter being a major genetic risk factor for Alzheimer's disease.[1][3]
Functional Consequences of ApoER2 Alternative Splicing
The functional modularity of ApoER2's structure, where individual exons often correspond to distinct protein domains, means that alternative splicing can have profound effects on its function.[1][2] Key functional differences arise from splicing events in three main regions: the ligand-binding domain, the O-linked sugar domain, and the cytoplasmic tail.
Modulation of Ligand Binding
Alternative splicing of exons within the N-terminal ligand-binding domain can significantly alter the receptor's affinity for its ligands. For instance, the exclusion of the eighth LDL receptor type A (LDLa) repeat, encoded by exon 7 in mice, enhances the affinity of ApoER2 for certain fragments of Reelin.[1] This eighth LDLa repeat is naturally absent in human APOER2.[1] Furthermore, variants lacking both exons 5 and 7 in mice show a reduced affinity for β-VLDL compared to those lacking only exon 5.[1][2] In human platelets, three splice variants have been identified, all of which bind to dimeric β2-GPI via the first LDL-binding domain.[4]
Regulation of Receptor Processing and Stability
The presence or absence of the O-linked sugar (OLS) domain, encoded by exon 16 in mice (exon 15 in humans), is a critical determinant of ApoER2's proteolytic processing and abundance.[1][5][6] The OLS domain is heavily glycosylated and appears to protect the receptor from extracellular cleavage by metalloproteases like ADAM10.[1][5] Exclusion of this domain leads to reduced extracellular cleavage, thereby preventing the subsequent γ-secretase-dependent release of the ApoER2 intracellular domain (ICD).[5][6] This, in turn, increases the overall abundance of the receptor in the brain.[5][6] In Alzheimer's disease, a lower inclusion of the exon encoding the glycosylation domain has been observed.[3][7]
Tuning of Intracellular Signaling
The cytoplasmic tail of ApoER2 contains a 59-amino acid insert, encoded by exon 19 in mice (exon 18 in humans), which is crucial for downstream signaling events that mediate synaptic plasticity.[5][8] The inclusion of this insert is necessary for Reelin-induced enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6][7] This isoform interacts with postsynaptic density proteins like PSD-95.[8][9] Mice lacking this exon exhibit impairments in learning and memory.[8][9] Conversely, the absence of this exon can lead to enhanced smooth muscle cell growth.[8] The interaction of ApoER2 with the adaptor protein Dab1 is a key initial step in Reelin signaling, and this can be influenced by the specific isoform of the receptor present.[10]
Quantitative Data on ApoER2 Isoform Function
The following table summarizes the quantitative effects of various ApoER2 isoforms on different functional parameters as reported in the literature.
| Isoform Description | Functional Parameter | Quantitative Change | Organism/System |
| Murine ApoER2 lacking exon 7 (8th LDLa repeat) | Reelin fragment binding | Increased affinity | In vitro |
| Murine ApoER2 lacking exons 5 and 7 | β-VLDL binding | Lower affinity compared to lacking exon 5 alone | In vitro |
| Murine ApoER2 lacking exon 16 (OLS domain) | Receptor abundance in brain | Increased | Mouse |
| Murine ApoER2 lacking exon 16 (OLS domain) | Hippocampal spine density | Increased | Mouse |
| Murine ApoER2 lacking exon 16 (OLS domain) | Synaptic efficacy | Decreased | Mouse |
| Murine ApoER2 with exon 19 (cytoplasmic insert) | Reelin-induced LTP | Enhanced | Mouse |
| Human APOER2 Δex5-8 | C-terminal fragment (CTF) generation | Highest in response to APOE peptide | In vitro |
| Human APOER2 Δex4-6 | C-terminal fragment (CTF) generation | Lowest in response to APOE peptide | In vitro |
| Human APOER2 Δex5-8 | Transcriptional activation | Increased compared to full-length | In vitro |
| Human APOER2 Δex4-6 | Transcriptional activation | Decreased compared to full-length | In vitro |
| Human APOER2 Δex4-6 in Apoer2 knockout neurons | Miniature excitatory postsynaptic current frequency | Restored to wild-type levels | Mouse primary neurons |
| Human APOER2 Δex5-8 in Apoer2 knockout neurons | Miniature excitatory postsynaptic current frequency | Not restored | Mouse primary neurons |
Signaling Pathways Modulated by ApoER2 Isoforms
The functional differences between ApoER2 isoforms have a direct impact on intracellular signaling cascades. The canonical Reelin signaling pathway is a primary example.
The Reelin Signaling Pathway
Upon Reelin binding, ApoER2 and another receptor, VLDLR, cluster and induce the tyrosine phosphorylation of the intracellular adaptor protein Dab1.[10][11] This initiates a cascade of downstream signaling events. The presence of the cytoplasmic insert (encoded by exon 19 in mice) is critical for coupling this initial signal to the enhancement of NMDA receptor function and LTP.[5][11]
Caption: Reelin signaling pathways mediated by different ApoER2 isoforms.
ApoER2 Proteolytic Processing and Nuclear Signaling
Ligand binding can also trigger the sequential proteolytic cleavage of ApoER2 by α- and γ-secretases, releasing the intracellular domain (ICD).[12] The ICD can then translocate to the nucleus and regulate gene transcription, a process that is influenced by the splicing of the O-linked sugar domain.[1][12]
Caption: Proteolytic processing of ApoER2 and subsequent nuclear signaling.
Experimental Protocols for Studying ApoER2 Isoforms
A variety of experimental techniques are employed to investigate the expression and function of ApoER2 isoforms.
Identification and Expression Analysis of ApoER2 Isoforms
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a fundamental technique to identify different splice variants.
-
Protocol:
-
Isolate total RNA from cells or tissues of interest (e.g., human brain tissue, cultured neurons).[4][13]
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Amplify the ApoER2 coding sequence using primers flanking the regions of alternative splicing.
-
Separate the PCR products by agarose gel electrophoresis to visualize different sized amplicons corresponding to different splice variants.
-
Excise individual bands and purify the DNA for subsequent Sanger sequencing to confirm the exact exon composition of each isoform.[4]
-
For more comprehensive analysis, long-read sequencing technologies can be applied to sequence full-length ApoER2 transcripts.[3][14]
-
-
-
Western Blotting: This technique is used to detect the expression of different ApoER2 protein isoforms.
-
Protocol:
-
Prepare protein lysates from cells or tissues.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to an epitope present in all ApoER2 isoforms or an isoform-specific antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of bands of different molecular weights can indicate different isoforms.[15]
-
-
Functional Characterization of ApoER2 Isoforms
-
Ligand Binding Assays:
-
Co-immunoprecipitation (Co-IP): To assess the interaction between ApoER2 isoforms and their ligands.
-
Express different ApoER2 isoforms in a suitable cell line (e.g., HEK293T).
-
Lyse the cells and incubate the lysate with an antibody against the ligand (e.g., Reelin) or a tag on the ligand.
-
Use protein A/G beads to pull down the antibody-ligand complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blotting using an antibody against ApoER2 to detect co-precipitated receptor isoforms.
-
-
-
Cellular Signaling Assays:
-
Phosphorylation Assays: To measure the activation of downstream signaling molecules like Dab1.
-
Culture primary neurons or cell lines expressing specific ApoER2 isoforms.
-
Stimulate the cells with the ligand (e.g., Reelin) for various time points.
-
Lyse the cells and perform Western blotting on the lysates using a phospho-specific antibody against the target protein (e.g., phospho-Dab1).
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of activation.
-
-
-
Gene Reporter Assays: To assess the transcriptional activity of the ApoER2 ICD.
-
Protocol:
-
Co-transfect cells with a plasmid encoding a specific ApoER2 isoform fused to a transcriptional activator domain (e.g., Gal4-VP16), a reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 binding sites, and a control plasmid (e.g., expressing β-galactosidase for normalization).[16]
-
Treat the cells with or without a γ-secretase inhibitor (e.g., DAPT) to confirm that the signal is dependent on ICD release.[17]
-
Measure luciferase activity and normalize to the control. An increase in luciferase activity indicates nuclear translocation and transcriptional activity of the ICD.[17]
-
-
-
Electrophysiology: To measure synaptic function, such as long-term potentiation (LTP).
-
Protocol:
-
Prepare acute hippocampal slices from mice expressing different ApoER2 isoforms.
-
Perform field excitatory postsynaptic potential (fEPSP) recordings in the CA1 region.
-
Establish a stable baseline of synaptic transmission.
-
Induce LTP using a high-frequency stimulation protocol.
-
Monitor the fEPSP slope for at least 60 minutes post-stimulation to measure the potentiation of synaptic strength.[5]
-
-
Caption: General experimental workflow for ApoER2 isoform analysis.
Conclusion and Future Directions
The alternative splicing of ApoER2 is a key mechanism for fine-tuning its function in the central nervous system. The resulting isoforms exhibit distinct properties in ligand binding, receptor processing, and signal transduction, ultimately impacting synaptic plasticity and neuronal migration. The dysregulation of ApoER2 splicing in Alzheimer's disease suggests that targeting specific isoforms or the splicing process itself could be a viable therapeutic strategy.
Future research should focus on elucidating the specific RNA-binding proteins and regulatory networks that control ApoER2 splicing in different neuronal populations and in the context of disease.[1][2] A deeper understanding of the functional consequences of the vast number of identified ApoER2 isoforms, particularly in the human brain, will be crucial for the development of targeted therapies for a range of neurological disorders.[3][7]
References
- 1. Frontiers | ApoER2: Functional Tuning Through Splicing [frontiersin.org]
- 2. ApoER2: Functional Tuning Through Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APOER2 splicing repertoire in Alzheimer’s disease: Insights from long-read RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelets express three different splice variants of ApoER2 that are all involved in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential splicing and glycosylation of Apoer2 alters synaptic plasticity and fear learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential splicing and glycosylation of Apoer2 alters synaptic plasticity and fear learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APOER2 splicing repertoire in Alzheimer’s disease: Insights from long-read RNA sequencing | PLOS Genetics [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Differential Functions of ApoER2 and Very Low Density Lipoprotein Receptor in Reelin Signaling Depend on Differential Sorting of the Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ApoE receptors Vldlr and Apoer2 in central nervous system function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of LRP8 (apoER2) in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. APOER2 splicing repertoire in Alzheimer's disease: Insights from long-read RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. jneurosci.org [jneurosci.org]
- 17. Human APOER2 Isoforms Have Differential Cleavage Events and Synaptic Properties | Journal of Neuroscience [jneurosci.org]
LRP8 Interaction with Reelin Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core interaction between the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), and the Reelin signaling pathway. This critical pathway is integral to neuronal migration during embryonic development and synaptic plasticity in the adult brain. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making it a key area of investigation for therapeutic intervention.
Core Signaling Pathway
The canonical Reelin signaling cascade is initiated by the binding of the large extracellular glycoprotein Reelin to its cell surface receptors, primarily LRP8 and the Very-Low-Density Lipoprotein Receptor (VLDLR).[1][2] LRP8 is considered a key component of this pathway, exhibiting a higher affinity for Reelin than VLDLR.[3] Upon Reelin binding, the receptors cluster, leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).[4] This phosphorylation event is a critical activation step, mediated by Src family kinases (SFKs) such as Fyn and Src.[2]
Phosphorylated Dab1 (pDab1) then acts as a scaffold, recruiting and activating downstream signaling molecules. A major downstream effector is the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which plays a crucial role in regulating neuronal migration and survival.[1] The activation of this pathway leads to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a kinase involved in the phosphorylation of microtubule-associated proteins like Tau.[1] Reelin signaling, through Dab1, can also influence the cytoskeleton and cell adhesion dynamics.
A non-canonical pathway involves the proteolytic cleavage of LRP8 by γ-secretase following Reelin binding.[5][6] The released intracellular domain (LRP8-ICD) can then translocate to the nucleus and participate in the regulation of gene expression related to synaptic plasticity.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the LRP8-Reelin signaling pathway, providing a comparative overview for researchers.
| Parameter | Value | Receptor/Protein | Experimental Context |
| Binding Affinity (Kd) | ~0.7 nM | Reelin-VLDLR | Binding assays with VLDLR-transfected 293T cells.[8] |
| Higher than VLDLR | Reelin-LRP8 | Consistently reported qualitative comparison.[3][9] | |
| Dab1 Phosphorylation | 4 to 7-fold increase | Dab1 | Following Reelin stimulation in primary neuronal cultures. |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate the LRP8-Reelin interaction.
Co-Immunoprecipitation (Co-IP) of LRP8 and Dab1
This protocol is designed to isolate and detect the interaction between LRP8 and Dab1 from cell lysates.
1. Cell Lysis:
-
Culture appropriate cells (e.g., primary cortical neurons or HEK293T cells overexpressing LRP8 and Dab1) to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
3. Immunoprecipitation:
-
Add a primary antibody specific for the "bait" protein (e.g., anti-LRP8 antibody) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but is typically in the range of 1-5 µg per 1 mg of total protein.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.
5. Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Dab1 antibody).
In Vitro Kinase Assay for Dab1 Phosphorylation
This assay measures the Reelin-induced tyrosine phosphorylation of Dab1.
1. Cell Stimulation:
-
Plate primary neurons or a suitable cell line and grow to the desired density.
-
Starve the cells in serum-free media for 2-4 hours before stimulation.
-
Treat the cells with recombinant Reelin at a concentration of 1-10 nM for various time points (e.g., 0, 5, 15, 30 minutes). A mock-treated control should be included.
2. Cell Lysis and Protein Quantification:
-
Following stimulation, immediately wash the cells with ice-cold PBS and lyse them as described in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation of Dab1:
-
Immunoprecipitate Dab1 from equal amounts of total protein from each time point using an anti-Dab1 antibody, following the Co-IP protocol steps 3 and 4.
4. Western Blot Analysis:
-
Elute the immunoprecipitated Dab1.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-anti-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylated Dab1.
-
To normalize for the amount of immunoprecipitated Dab1, strip the membrane and re-probe with an anti-Dab1 antibody.
-
Quantify the band intensities using densitometry to determine the fold-increase in Dab1 phosphorylation.
Visualizations
Reelin Signaling Pathway
Caption: The LRP8-Reelin signaling cascade.
Co-Immunoprecipitation Workflow
Caption: Workflow for LRP8-Dab1 Co-Immunoprecipitation.
This guide provides a foundational understanding of the LRP8-Reelin signaling axis, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of the pathway and experimental procedures. This information is intended to empower researchers in their investigation of this critical signaling pathway and its implications for health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation [diagenode.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pax-db.org [pax-db.org]
The Cellular Landscape of LRP8 in Neurons: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the cellular localization of the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), within neurons. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on LRP8's distribution, its critical role in neuronal signaling, and detailed experimental protocols for its study.
Introduction: LRP8, a Key Player in Neuronal Function
LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[1] In the central nervous system, LRP8 is a critical receptor for Reelin, an extracellular matrix protein essential for neuronal migration during development and for synaptic plasticity in the adult brain.[1][2] LRP8 and its signaling pathways are implicated in learning, memory, and various neurological and psychiatric disorders.[2][3] Understanding the precise cellular and subcellular localization of LRP8 is paramount for elucidating its function in both health and disease, and for the development of targeted therapeutics.
Cellular and Subcellular Localization of LRP8 in Neurons
LRP8 exhibits a complex and dynamic distribution within neurons, positioning it to participate in a variety of cellular processes. While precise quantitative data on the proportional distribution of LRP8 across different neuronal compartments is not extensively available in the current literature, qualitative and semi-quantitative studies have established its presence and enrichment in several key locations.
Data Presentation: Subcellular Distribution of LRP8 in Neurons
| Neuronal Compartment | Presence/Enrichment of LRP8 | Key Functions | References |
| Soma (Cell Body) | Present | Protein synthesis and trafficking | [4] |
| Dendrites | Enriched | Postsynaptic signaling, synaptic plasticity | [3] |
| Dendritic Spines | Enriched | Modulation of synaptic strength, interaction with PSD proteins | [3] |
| Postsynaptic Density (PSD) | Enriched | Anchoring to the postsynaptic machinery, interaction with NMDA receptors and PSD-95 | [1] |
| Axons | Present | Potential roles in axon guidance and presynaptic function | [4] |
| Growth Cones | Present | Neuronal migration and process outgrowth during development | [5] |
| Nucleus | Intracellular domain (LRP8-ICD) present upon cleavage | Regulation of gene transcription | [6] |
LRP8 Signaling Pathways in Neurons
LRP8 is a central component of several signaling cascades, most notably the Reelin signaling pathway. Its localization at the synapse is critical for its function in modulating synaptic activity and plasticity.
The Canonical Reelin Signaling Pathway
The binding of Reelin to LRP8 on the neuronal surface initiates a signaling cascade crucial for neuronal migration and synaptic function.
Upon Reelin binding, LRP8 recruits and facilitates the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (SFKs).[1] Phosphorylated Dab1 then activates downstream signaling cascades, including the PI3K/Akt pathway, which leads to the inhibition of GSK3β and subsequent effects on cytoskeletal dynamics.[5] LRP8, through its interaction with the scaffolding protein PSD-95, also forms a complex with NMDA receptors, influencing their phosphorylation and function, which is a key mechanism in long-term potentiation (LTP) and synaptic plasticity.[1]
LRP8 Cleavage and Nuclear Signaling
LRP8 can undergo regulated intramembrane proteolysis by γ-secretase, particularly following Reelin binding and NMDA receptor activation.[2][6] This cleavage releases the LRP8 intracellular domain (LRP8-ICD), which can then translocate to the nucleus.
In the nucleus, the LRP8-ICD is thought to participate in the regulation of gene expression, representing a direct synapse-to-nucleus signaling pathway that can influence long-term changes in neuronal function.[6]
Experimental Protocols for Studying LRP8 Localization
Accurate determination of LRP8's subcellular localization is crucial for understanding its function. Below are detailed protocols for key experimental techniques.
Immunocytochemistry for LRP8 in Primary Neurons
This protocol outlines the steps for visualizing LRP8 in cultured neurons.
Materials:
-
Primary neuronal culture on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum (or other appropriate serum) in PBS
-
Primary antibody: Rabbit anti-LRP8 polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Rinse cultured neurons twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LRP8 antibody in blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Subcellular Fractionation for Synaptosome and Postsynaptic Density Isolation
This protocol describes the isolation of synaptosomes and the subsequent enrichment of the postsynaptic density (PSD) from brain tissue to analyze LRP8 distribution.[7][8][9][10]
Materials:
-
Fresh or frozen brain tissue (e.g., mouse cortex or hippocampus)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors)
-
Sucrose solutions of varying molarities (e.g., 0.8 M, 1.0 M, 1.2 M) for density gradient
-
Triton X-100 lysis buffer (e.g., 0.5% Triton X-100 in 50 mM HEPES, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuges and ultracentrifuge with appropriate rotors
Procedure:
-
Homogenization:
-
Homogenize brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris (P1).
-
Collect the supernatant (S1) and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosome fraction (P2). The resulting supernatant is the cytosolic fraction (S2).
-
-
Synaptosome Purification:
-
Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient.
-
Perform ultracentrifugation (e.g., 50,000 x g for 2 hours). Synaptosomes will collect at the interface of the sucrose layers (e.g., 1.0 M/1.2 M interface).
-
Carefully collect the synaptosome fraction.
-
-
PSD Fractionation:
-
Lyse the purified synaptosomes by hypotonic shock and incubation with a non-ionic detergent like Triton X-100 to solubilize synaptic membranes.
-
Centrifuge at high speed (e.g., 32,000 x g for 20 minutes). The resulting pellet is the PSD-enriched fraction.
-
-
Analysis:
-
Analyze the protein content of each fraction by Western blotting using an anti-LRP8 antibody and markers for different subcellular compartments to assess the purity of the fractions.
-
Co-Immunoprecipitation of LRP8 and Associated Proteins
This protocol is designed to investigate the interaction of LRP8 with other proteins, such as PSD-95, in the neuronal synapse.[11][12][13]
Materials:
-
Synaptosome or brain tissue lysate
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-LRP8)
-
Control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation:
-
Lyse synaptosomes or brain tissue in ice-cold Co-IP lysis buffer.
-
Centrifuge to pellet insoluble material and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-LRP8 antibody or control IgG overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against LRP8 and the suspected interacting protein (e.g., PSD-95).
-
Conclusion and Future Directions
The subcellular localization of LRP8 in neurons is tightly regulated and fundamental to its diverse roles in neuronal development, synaptic plasticity, and signaling. Its enrichment in postsynaptic compartments, particularly the PSD, highlights its importance in modulating synaptic function. The experimental protocols provided in this guide offer a robust framework for investigating the intricate cellular landscape of LRP8.
Future research employing advanced imaging techniques such as super-resolution microscopy will be invaluable for dissecting the nano-scale organization of LRP8 within dendritic spines and its dynamic interactions with other synaptic proteins. Furthermore, quantitative proteomic approaches will be essential to move beyond qualitative descriptions and establish a precise quantitative map of LRP8 distribution in different neuronal populations and under various physiological and pathological conditions. A deeper understanding of the spatiotemporal dynamics of LRP8 will undoubtedly pave the way for novel therapeutic strategies targeting neurological and psychiatric disorders associated with aberrant LRP8 signaling.
References
- 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 2. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoer2/Lrp8: the undercover cop of synaptic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient [jove.com]
- 8. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Pre- and Post-synaptic Density Fraction from Mouse Cortex [bio-protocol.org]
- 10. Rapid isolation of synaptoneurosomes and postsynaptic densities from adult mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
Genetic Variants of LRP8 and Disease Risk: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and lipid metabolism. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 functions as a receptor for various ligands, most notably Reelin and Apolipoprotein E (ApoE). Its involvement in critical signaling pathways has made the LRP8 gene a subject of intense research to understand its association with a range of complex diseases. This technical guide provides a comprehensive overview of the known genetic variants of LRP8 and their association with disease risk, detailed experimental protocols for their study, and a visualization of the key signaling pathways involved.
Data Presentation: LRP8 Genetic Variants and Disease Association
The following tables summarize the quantitative data from key studies investigating the association between LRP8 genetic variants and various diseases.
| Variant (SNP ID) | Disease | Population | Sample Size (Cases/Controls) | Odds Ratio (OR) / Effect Size | p-value | Reference(s) |
| R952Q (rs5174) | Familial and Premature Coronary Artery Disease (CAD) and Myocardial Infarction (MI) | Multiple independent populations (Caucasian) | GeneQuest families: 381/560; Italian cohort: 248/308 | QQ/E4 combined genotype vs. RR/non-E4 carriers: OR 3.88 (95% CI 1.08-13.9) | For trend = 0.010 | [1][2][3] |
| R952Q (rs5174) | Increased Plasma Triglyceride Levels in early-onset CAD/MI | GeneQuest Caucasian probands; independent replication cohort | 358; 134 | Associated with increased triglyceride levels | Adjusted p = 0.0016 (GeneQuest); Adjusted p = 0.0098 (replication) | [4] |
| rs2297660 | Fetal Growth Restriction (FGR) | Black women | Initial sample: 204; Replication sample: 1,094 | Each additional 'A' allele reduced FGR risk by 33% | < .05 | [5][6] |
| 2622T > C (synonymous) | Alzheimer's Disease (AD) | Elderly individuals | 204 AD patients / 184 controls | Found in 2.0% of AD patients vs. 6.0% of controls (suggesting a protective effect) | 0.042 | [7] |
| E46D | Alzheimer's Disease (AD) | Elderly individuals | 204 AD patients / 184 controls | No significant association found in this study | Not significant | [7] |
| IVS9 + 7G > A (intronic) | Alzheimer's Disease (AD) | Elderly individuals | 204 AD patients / 184 controls | No significant association found in this study | Not significant | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of LRP8 genetic variants.
SNP Genotyping using TaqMan Assay
This protocol is suitable for genotyping specific single nucleotide polymorphisms (SNPs) like rs5174 (R952Q).
a. DNA Extraction and Quantification:
-
Extract genomic DNA from whole blood or tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure a concentration of at least 0.2 ng/μL. Assess DNA purity by checking the A260/A280 ratio, which should be ~1.8.
b. Assay Preparation:
-
Obtain a pre-designed or custom TaqMan SNP Genotyping Assay for the target SNP from a commercial vendor (e.g., Thermo Fisher Scientific). The assay mix contains two allele-specific TaqMan MGB probes and a pair of PCR primers.
-
Prepare a 20X working stock solution of the TaqMan assay.
c. PCR Reaction Setup (for a 5 µL reaction in a 384-well plate):
-
Prepare a reaction mix with the following components per well (including a 10% overage for pipetting):
-
2X TaqMan Genotyping Master Mix: 2.5 µL
-
20X TaqMan SNP Genotyping Assay: 0.25 µL
-
Nuclease-free water: to make a final volume of 2.75 µL after adding DNA.
-
-
Vortex the reaction mix and centrifuge briefly.
-
Dispense 2.75 µL of the reaction mix into each well of a 384-well PCR plate.
-
Add 2.25 µL of the genomic DNA sample (at a concentration of ~1 ng/µL) to each well.
-
Include positive controls for each genotype (if available) and no-template controls (NTCs) containing only nuclease-free water.
-
Seal the plate with an adhesive film and centrifuge briefly to bring the contents to the bottom of the wells.
d. Real-Time PCR and Data Analysis:
-
Perform the PCR reaction on a real-time PCR instrument (e.g., Applied Biosystems 7900HT).
-
Use the standard thermal cycling conditions for TaqMan SNP genotyping assays:
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
Repeat the denaturation and annealing/extension steps for 40 cycles.
-
-
After the PCR run, perform a post-PCR plate read.
-
Use the instrument's software to analyze the allelic discrimination plot and automatically call the genotypes for each sample based on the fluorescence signals of the two reporter dyes.
Whole Exome Sequencing (WES) for Variant Discovery
WES is employed to identify novel or rare genetic variants across the entire exome of the LRP8 gene.
a. DNA Library Preparation:
-
Start with high-quality genomic DNA (1-3 µg).
-
Fragment the DNA to a size of 150-200 bp using enzymatic or physical methods.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.
-
Amplify the adapter-ligated DNA fragments via PCR.
b. Exome Enrichment:
-
Hybridize the prepared DNA library with biotinylated capture probes specific for the human exome (e.g., Agilent SureSelect Human All Exon).
-
Capture the exon-containing fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specific, non-exonic DNA fragments.
-
Elute the captured exonic DNA and amplify it using PCR.
c. Sequencing:
-
Quantify the enriched exome library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing is recommended to improve alignment accuracy.
d. Bioinformatic Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh38) using an aligner such as BWA-MEM.
-
Post-Alignment Processing: Mark and remove PCR duplicates using tools like Picard. Perform base quality score recalibration using GATK.
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the LRP8 gene using a variant caller like GATK's HaplotypeCaller.
-
Variant Annotation: Annotate the identified variants with information such as gene name, functional consequence (e.g., missense, synonymous), allele frequency in population databases (e.g., gnomAD), and predicted pathogenicity using tools like ANNOVAR or SnpEff.
-
Variant Filtering and Prioritization: Filter the variants based on quality scores, allele frequency (to identify rare variants), and predicted functional impact to prioritize candidate disease-causing variants for further investigation.
Functional Analysis of LRP8 Variants
a. Luciferase Reporter Assay for Signaling Pathway Activation:
-
This assay can be used to determine if a variant affects the downstream signaling of LRP8.
-
Construct Preparation: Clone the promoter of a downstream target gene of the LRP8 signaling pathway (e.g., a gene regulated by β-catenin in the Wnt pathway) into a luciferase reporter vector (e.g., pGL3).
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect the cells with:
-
The luciferase reporter construct.
-
An expression vector for wild-type or variant LRP8.
-
A control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Stimulation and Lysis: After 24-48 hours, stimulate the cells with a specific ligand for LRP8 (e.g., Reelin or Wnt3a). Then, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between cells expressing wild-type LRP8 and the variant LRP8 to determine the effect of the variant on signaling pathway activation.[8][9][10][11]
b. Western Blotting for Protein Phosphorylation:
-
This method can assess the impact of a variant on the phosphorylation of downstream signaling molecules, such as Dab1.
-
Cell Culture and Treatment: Culture cells expressing either wild-type or variant LRP8. Stimulate the cells with Reelin for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Dab1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the intensity of the total protein (from a separate blot or after stripping and re-probing the same membrane) to determine the relative phosphorylation level.[12][13][14][15]
Generation and Analysis of LRP8 Knockout/Knock-in Mouse Models
Mouse models are invaluable for studying the in vivo effects of LRP8 variants.
a. Generation of Genetically Modified Mice using CRISPR/Cas9:
-
Design: Design guide RNAs (gRNAs) to target the desired region of the mouse Lrp8 gene. For a knockout, target an early exon to introduce a frameshift mutation. For a knock-in, design a donor DNA template containing the specific variant sequence flanked by homology arms.
-
Microinjection: Microinject the Cas9 protein, gRNAs, and donor DNA (for knock-in) into the cytoplasm or pronucleus of fertilized mouse embryos.
-
Embryo Transfer and Screening: Transfer the microinjected embryos into pseudopregnant female mice. Screen the resulting pups for the desired genetic modification by PCR and Sanger sequencing of the target locus.
-
Breeding: Establish a colony of heterozygous mice and intercross them to generate homozygous knockout or knock-in mice.[16][17]
b. Phenotypic Analysis:
-
Cardiovascular Phenotyping: In the context of CAD and MI, feed the mice a high-fat diet to induce atherosclerosis. Analyze the extent of atherosclerotic lesions in the aorta. Assess platelet function and in vivo thrombosis.[18][19]
-
Neurological Phenotyping: For neurodegenerative disease models, perform behavioral tests to assess learning and memory (e.g., Morris water maze, fear conditioning). Analyze brain tissue for neuronal migration defects, synaptic density, and protein aggregation (e.g., amyloid-beta plaques, phosphorylated tau).[16][20]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
LRP8-Reelin Signaling Pathway
Caption: LRP8 in the Reelin signaling pathway, crucial for neuronal development and function.
LRP8 and Wnt/β-catenin Signaling Pathway
Caption: LRP8 as a co-receptor in the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow: Whole Exome Sequencing for LRP8 Variant Identification
Caption: A streamlined workflow for identifying LRP8 genetic variants using WES.
Conclusion
The study of LRP8 genetic variants is critical for understanding the etiology of several complex diseases, including cardiovascular and neurodegenerative disorders. The R952Q variant has emerged as a significant risk factor for familial and premature coronary artery disease and myocardial infarction. Other variants have been implicated in conditions such as Alzheimer's disease and fetal growth restriction, although further research is needed to fully elucidate their roles. The experimental protocols detailed in this guide provide a robust framework for identifying and functionally characterizing LRP8 variants. The visualization of the Reelin and Wnt/β-catenin signaling pathways highlights the molecular mechanisms through which these variants may exert their pathogenic effects. For drug development professionals, understanding the specific consequences of these genetic variations on LRP8 function and its associated signaling cascades can pave the way for the development of targeted therapeutics. Future research should focus on identifying additional LRP8 variants, understanding their functional impact in diverse populations, and exploring the potential of LRP8 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Additive effect of LRP8/APOER2 R952Q variant to APOE ε2/ε3/ε4 genotype in modulating apolipoprotein E concentration and the risk of myocardial infarction: a case-control study | springermedizin.de [springermedizin.de]
- 4. Genetic variant R952Q in LRP8 is associated with increased plasma triglyceride levels in patients with early-onset CAD and MI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism in Maternal LRP8 Gene Is Associated with Fetal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphism in maternal LRP8 gene is associated with fetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-density lipoprotein receptor-related protein 8 (apolipoprotein E receptor 2) gene polymorphisms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci | Springer Nature Experiments [experiments.springernature.com]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. The Role of Prion Protein in Reelin/Dab1 Signaling: Implications for Neurodegeneration [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Dab1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. 003524 - ApoER2 KO Strain Details [jax.org]
- 17. mdpi.com [mdpi.com]
- 18. Deficiency of LRP8 in mice is associated with altered platelet function and prolonged time for in vivo thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of ApoER2
For Researchers, Scientists, and Drug Development Professionals
Apolipoprotein E receptor 2 (ApoER2), also known as low-density lipoprotein receptor-related protein 8 (LRP8), is a crucial transmembrane protein in the central nervous system. It plays a significant role in neuronal development, synaptic plasticity, and learning and memory.[1][2] As a member of the low-density lipoprotein receptor (LDLR) family, ApoER2's function is intricately regulated by a variety of post-translational modifications (PTMs).[3] These modifications, including phosphorylation, glycosylation, ubiquitination, and proteolytic cleavage, dynamically modulate its signaling capabilities, stability, and interaction with other proteins. This guide provides a comprehensive overview of the key PTMs of ApoER2, summarizing quantitative data, detailing experimental protocols, and visualizing associated pathways.
Phosphorylation
Phosphorylation is a key reversible PTM that regulates the signaling activity of ApoER2, particularly in the context of the Reelin signaling pathway. The binding of the extracellular ligand Reelin to ApoER2 and the very-low-density lipoprotein receptor (VLDLR) induces receptor clustering.[4][5] This clustering leads to the phosphorylation of the intracellular adaptor protein Disabled-1 (Dab1), which binds to the NPxY motifs in the cytoplasmic tail of ApoER2.[3][4][5]
The phosphorylation of Dab1 is a critical event that initiates a downstream signaling cascade involving Src family kinases (SFKs), such as Fyn and Src.[3][4] This cascade ultimately influences synaptic plasticity and neuronal migration.[3][5] Reelin-induced signaling through ApoER2 can also lead to the tyrosine phosphorylation of NMDA receptor (NR2) subunits, modulating synaptic activity.[5]
| Protein | Phosphorylation Event | Kinase Family | Downstream Effect | References |
| Dab1 | Tyrosine phosphorylation (e.g., Tyr198, Tyr220) | Src Family Kinases (SFKs) | Activation of PI3K-Akt pathway, modulation of synaptic plasticity. | [3][4][6] |
| NMDA Receptor (NR2 subunits) | Tyrosine phosphorylation | Src Family Kinases (SFKs) | Potentiation of NMDAR-mediated Ca2+ influx, enhancement of LTP. | [5][7] |
| ApoER2 | Not explicitly detailed in search results, but implied through Dab1 interaction. | - | - |
A common method to identify and quantify protein phosphorylation is through mass spectrometry-based proteomics.
-
Protein Extraction and Digestion:
-
Isolate proteins from cell lysates or tissue homogenates.
-
Perform in-solution or in-gel digestion of the protein sample, typically using trypsin, to generate a mixture of peptides.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is often necessary.
-
Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, which selectively bind to the negatively charged phosphate groups.[8]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Utilize bioinformatics software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact sites of phosphorylation.[8]
-
Quantitative analysis can be performed using label-free methods or isotopic labeling to determine changes in phosphorylation levels under different conditions.
-
Reelin-ApoER2 signaling pathway leading to Dab1 phosphorylation.
Glycosylation
Glycosylation, the attachment of sugar moieties to proteins, is another critical PTM of ApoER2 that influences its stability, processing, and function. ApoER2 can undergo both N-linked and O-linked glycosylation.[11] A specific region encoded by exon 16 in mice, known as the O-linked sugar (OLS) domain, is a major site of glycosylation.[12][13]
The glycosylation state of the OLS domain acts as a protective shield against proteolytic cleavage.[13] Hypo-glycosylated forms of ApoER2, or splice variants lacking the OLS domain, are more susceptible to cleavage by metalloproteases.[1][12][13] This differential glycosylation is a key regulator of ApoER2 turnover and signaling, thereby impacting synaptic plasticity and learning.[12]
| ApoER2 Variant | Glycosylation Status | Effect on Protein Abundance | Consequence | References |
| Full-length ApoER2 | N-linked and O-linked glycosylation | Normal | Protected from excessive proteolytic cleavage. | [11] |
| ApoER2 lacking OLS domain (Δexon16) | Hypo-glycosylated | Increased | Altered proteolytic processing, enhanced LTP, but impaired fear learning. | [12][13] |
This protocol provides a general workflow for analyzing N-linked glycans on membrane proteins like ApoER2.
-
Membrane Protein Isolation:
-
Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Isolate membrane proteins using methods like Triton X-114 phase partitioning or ultracentrifugation.[14]
-
-
Glycan Release:
-
Glycan Labeling and Purification:
-
Chromatographic Analysis:
-
Separate the labeled glycans using HILIC-UPLC or HPLC with a fluorescence detector.[14] This separates glycans based on their size and structure.
-
The resulting chromatogram provides a profile of the different N-glycan structures present.
-
-
Mass Spectrometry for Structural Elucidation:
References
- 1. ApoER2: Functional Tuning Through Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ApoER2: Functional Tuning Through Splicing [frontiersin.org]
- 3. The ApoE receptors Vldlr and Apoer2 in central nervous system function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Clustering Is Involved in Reelin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ApoE Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reelin and apolipoprotein E receptor 2 in the embryonic and mature brain: effects of an evolutionary change in the apoER2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor | MDPI [mdpi.com]
- 12. Differential splicing and glycosylation of Apoer2 alters synaptic plasticity and fear learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential splicing and glycosylation of Apoer2 alters synaptic plasticity and fear learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 15. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 17. Beginners Guide To Glycosylation Of Proteins | Peak Proteins [peakproteins.com]
Methodological & Application
Measuring LRP8 Expression in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of Low-Density Lipoprotein Receptor-related Protein 8 (LRP8) expression in cell culture systems. The methodologies outlined below are essential for researchers investigating the role of LRP8 in various biological processes, including neuronal development, lipid metabolism, and cancer progression. Drug development professionals can utilize these protocols to assess the impact of therapeutic compounds on LRP8 expression and signaling.
Introduction to LRP8
Low-Density Lipoprotein Receptor-related Protein 8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the LDLR family.[1][2] It functions as a cell surface receptor for various ligands, most notably Reelin and Apolipoprotein E (ApoE).[3] LRP8 is critically involved in neuronal migration during embryonic development and plays a significant role in synaptic plasticity.[3] Furthermore, emerging evidence has implicated LRP8 in cancer-related molecular pathways, including the Wnt/β-catenin and ERK1/2 signaling cascades.[4][5] Given its diverse physiological and pathological roles, the precise measurement of LRP8 expression is crucial for advancing our understanding of its functions and for the development of targeted therapies.
This document details four common laboratory methods for quantifying LRP8 expression at both the mRNA and protein levels:
-
Quantitative Polymerase Chain Reaction (qPCR) for measuring LRP8 mRNA levels.
-
Western Blotting for the detection and quantification of total LRP8 protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of LRP8 protein in cell lysates and culture supernatants.
-
Flow Cytometry for the analysis of cell surface LRP8 expression.
I. Quantitative Polymerase Chain Reaction (qPCR) for LRP8 mRNA Expression
qPCR is a highly sensitive method for quantifying gene expression at the transcriptional level. This protocol outlines the steps for measuring LRP8 mRNA in cultured cells.
Experimental Workflow: qPCR for LRP8 mRNA
Protocol: qPCR
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency in appropriate growth medium.
-
Apply experimental treatments (e.g., drug compounds, siRNAs) as required.
2. Total RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Include a DNase I treatment step to eliminate genomic DNA contamination.
3. RNA Quality and Quantity Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) according to the manufacturer's protocol.
5. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
7 µL of nuclease-free water
-
-
Include no-template controls (NTCs) to check for contamination.
-
Run each sample in triplicate.
6. qPCR Amplification:
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Activation: 50°C for 2 minutes
-
Pre-soak: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
Melt Curve Analysis: As per instrument guidelines to verify product specificity.[6]
-
7. Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative expression of LRP8 mRNA.
-
Normalize the Ct value of LRP8 to that of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in LRP8 expression in treated samples relative to control samples.
Quantitative Data Summary: qPCR
| Parameter | Details | Reference |
| Target Gene | LRP8 (Low-Density Lipoprotein Receptor-related Protein 8) | |
| Housekeeping Gene | GAPDH, ACTB, or other validated reference gene | |
| Human LRP8 Forward Primer | GAAGCGGAACTATTCACGCCTC | [6] |
| Human LRP8 Reverse Primer | ATGAGGACCTCCTGCTCTTTCG | [6] |
| Analysis Method | Comparative Ct (ΔΔCt) |
II. Western Blotting for Total LRP8 Protein
Western blotting allows for the detection and semi-quantitative analysis of LRP8 protein in cell lysates.
Experimental Workflow: Western Blotting for LRP8
Protocol: Western Blotting
1. Cell Culture and Lysis:
-
Culture and treat cells as described for qPCR.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until the dye front reaches the bottom of the gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against LRP8 overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
8. Detection and Imaging:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
For quantification, normalize the LRP8 band intensity to a loading control (e.g., GAPDH, β-actin).
Quantitative Data Summary: Western Blotting
| Parameter | Details | Reference |
| Primary Antibody | Rabbit Polyclonal anti-LRP8 or Mouse Monoclonal anti-LRP8 (Clone: 7G12E2) | [7][8] |
| Primary Antibody Dilution | 1:500 - 1:2000 | [8] |
| Loading Control | GAPDH, β-actin, or other suitable loading control | |
| Expected Band Size | ~106 kDa (membrane form), ~130 kDa (glycosylated form) | [7] |
III. ELISA for LRP8 Protein Quantification
ELISA is a plate-based assay for detecting and quantifying proteins. It is suitable for measuring LRP8 in cell lysates and secreted LRP8 in cell culture supernatants.
Protocol: Sandwich ELISA
This protocol is based on a typical sandwich ELISA kit. Refer to the manufacturer's instructions for specific details.
1. Sample Preparation:
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[9]
-
Cell Lysates: Lyse cells as described for Western blotting. The lysate can be directly used in the ELISA.[9]
2. Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an LRP8 capture antibody. Incubate for 90 minutes at 37°C.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-LRP8 detection antibody to the wells and incubate.
-
Wash the wells and add streptavidin-HRP.
-
Wash the wells and add a TMB substrate solution. A color will develop in proportion to the amount of LRP8 bound.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LRP8 in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary: ELISA
| Parameter | Details | Reference |
| Assay Type | Sandwich ELISA | |
| Sample Types | Cell culture supernatants, cell lysates | [9] |
| Detection Range | Varies by kit, typically in the pg/mL to ng/mL range | |
| Instrumentation | Microplate reader |
IV. Flow Cytometry for Cell Surface LRP8 Expression
Flow cytometry is a powerful technique for analyzing the expression of cell surface proteins on a single-cell basis.
Protocol: Flow Cytometry
1. Cell Preparation:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
2. Fc Receptor Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
3. Antibody Staining:
-
Add a fluorochrome-conjugated primary antibody against LRP8 to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
As a negative control, use an isotype control antibody with the same fluorochrome.
4. Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
5. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of LRP8-positive cells and the mean fluorescence intensity (MFI).
Quantitative Data Summary: Flow Cytometry
| Parameter | Details | Reference |
| Primary Antibody | Fluorochrome-conjugated Mouse Monoclonal anti-LRP8 (Clone: 7G12E2) | [8] |
| Primary Antibody Dilution | 1:200 - 1:400 | [8] |
| Control | Fluorochrome-conjugated isotype control antibody | |
| Data Output | Percentage of positive cells, Mean Fluorescence Intensity (MFI) |
V. LRP8 Signaling Pathways
Understanding the signaling pathways involving LRP8 is crucial for interpreting expression data. LRP8 is a key component of the Reelin signaling pathway and also participates in Wnt signaling.
LRP8 Signaling Overview
By following these detailed protocols, researchers and drug development professionals can obtain reliable and reproducible data on LRP8 expression, facilitating a deeper understanding of its biological significance and its potential as a therapeutic target.
References
- 1. ApoER2 Polyclonal Antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. LRP8 Polyclonal Antibody (PA1-16913) [thermofisher.com]
- 8. LRP8 Monoclonal Antibody (7G12E2) (MA5-38566) [thermofisher.com]
- 9. enteksci.com [enteksci.com]
Protocol for LRP8 Immunoprecipitation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the immunoprecipitation (IP) of the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2). LRP8 is a critical cell surface receptor involved in signal transduction and endocytosis of specific ligands, playing a significant role in neuronal migration and synaptic plasticity.[1][2] This protocol is intended to guide researchers in successfully isolating LRP8 and its interacting partners from cell lysates.
Introduction to LRP8
LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[1][3] It acts as a receptor for Reelin and apolipoprotein E (ApoE)-containing ligands.[1][4] The interaction of LRP8 with its ligands triggers intracellular signaling cascades that are crucial for various physiological processes, particularly in the brain.[2][3] Dysregulation of LRP8 function has been associated with neurological disorders, making it a protein of interest in drug development.[1][2]
LRP8 Signaling Pathways
LRP8 is a key player in multiple signaling pathways. Upon binding of ligands such as Reelin or ApoE, LRP8 initiates intracellular signaling primarily through the phosphorylation of the adaptor protein Dab1, which binds to the NPxY motif in LRP8's cytoplasmic tail.[1][3][4] This event can trigger several downstream pathways, including:
-
Reelin Signaling: Essential for proper neuronal positioning during brain development. Reelin binding to LRP8 and VLDLR leads to Dab1 phosphorylation by Src family kinases, which in turn activates downstream effectors.[1][3]
-
ERK1/2 Pathway: LRP8 binding to ApoE2 can induce the phosphorylation of ERK1/2, leading to cell cycle activation.[3][5]
-
Wnt Signaling: LRP8 can promote the accumulation of β-catenin, a key component of the Wnt signaling pathway.[3][5]
-
STAT3 Signaling: LRP8 activation can lead to the phosphorylation and nuclear signaling of STAT3.[3][5]
Below is a diagram illustrating the major signaling pathways involving LRP8.
Caption: LRP8 Signaling Pathways.
Experimental Protocol: LRP8 Immunoprecipitation
This protocol provides a general framework for the immunoprecipitation of LRP8. Optimal conditions may vary depending on the cell type and the specific antibody used.
Materials
-
Primary Antibody: A validated antibody specific for LRP8 that is suitable for immunoprecipitation.
-
Control IgG: Normal IgG from the same species as the primary antibody.
-
Protein A/G Magnetic Beads or Agarose Beads
-
Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer: (e.g., 1X SDS-PAGE sample buffer)
-
Protease and Phosphatase Inhibitor Cocktails
Antibody Selection
The choice of a primary antibody is critical for successful immunoprecipitation. Several commercial antibodies are available for LRP8. It is essential to select an antibody that has been validated for IP.
| Supplier | Product Name | Applications Cited |
| Abcam | Anti-ApoER2 antibody [EPR3326] | WB, IP[6] |
| Thermo Fisher Scientific | LRP8 Polyclonal Antibody (PA1-16913) | WB, ICC/IF |
| Taiclone | Polyclonal Antibody to LRP8 (tcua2577) | WB, IHC, ICC, IP[7] |
| CUSABIO | LRP8 Antibody (CSB-PA623900LA01HU) | ELISA, WB, IF[8] |
Note: This table is not exhaustive, and researchers should consult datasheets for the most up-to-date information.
Experimental Workflow
The following diagram outlines the key steps in the LRP8 immunoprecipitation workflow.
References
- 1. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Polyclonal Antibody to Low Density Lipoprotein Receptor Related Protein 8 (LRP8) - tcua2577 - Taiclone [taiclone.com]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols for Studying LRP8 Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a type I transmembrane protein belonging to the low-density lipoprotein receptor (LDLR) family.[1][2][3] LRP8 is a key player in both signal transduction and the endocytosis of a variety of ligands, including Reelin, apolipoprotein E (ApoE), and F-spondin.[1][4] Its involvement in critical signaling pathways, such as the Reelin and Wnt/β-catenin pathways, implicates it in neuronal development, synaptic plasticity, and tumorigenesis.[1][5][6] The endocytosis of LRP8 is a crucial mechanism for regulating these signaling pathways and for clearing extracellular ligands. This document provides detailed application notes and protocols for studying the endocytosis of LRP8.
Key Signaling Pathways Involving LRP8
LRP8-mediated signaling is initiated by the binding of extracellular ligands, which triggers a cascade of intracellular events. The cytoplasmic tail of LRP8 contains an NPxY motif that is essential for interacting with adaptor proteins, such as Dab1, facilitating downstream signaling.[1]
Reelin Signaling Pathway
The binding of Reelin to LRP8 and the very-low-density lipoprotein receptor (VLDLR) induces the tyrosine phosphorylation of the intracellular adaptor protein Dab1.[1][4] This event is a critical step in a signaling cascade that regulates neuronal migration and positioning during brain development.
Wnt/β-catenin Signaling Pathway
LRP8 can act as a co-receptor in the Wnt/β-catenin signaling pathway.[1] Its engagement in this pathway can promote the accumulation of β-catenin, which then translocates to the nucleus to regulate gene expression, impacting processes like cell proliferation and differentiation.[1]
Techniques for Studying LRP8 Endocytosis
The internalization of LRP8 can be investigated using a variety of techniques, ranging from antibody-based assays to advanced fluorescence microscopy.
Antibody-Based Internalization Assay
This method utilizes an antibody that recognizes an extracellular epitope of LRP8 to track its internalization.
Protocol:
-
Cell Culture: Plate cells expressing LRP8 (e.g., HEK293, CHO, or neuronal cells) onto coverslips or appropriate culture plates and grow to 70-80% confluency.
-
Antibody Labeling:
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Incubate the cells with a primary antibody targeting an extracellular domain of LRP8 (e.g., anti-LRP8, clone 7G12E2) diluted in cold culture medium for 1 hour at 4°C to allow binding to surface receptors while minimizing endocytosis.
-
Wash away unbound antibody three times with cold PBS.
-
-
Internalization:
-
Add pre-warmed complete culture medium and transfer the cells to a 37°C incubator to allow endocytosis to proceed for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To stop internalization, place the plates on ice and wash with ice-cold PBS.
-
-
Detection of Internalized LRP8:
-
Option A: Acid Wash to Remove Surface-Bound Antibody:
-
Incubate cells with a mild acid solution (e.g., glycine buffer, pH 2.5) for a short period (e.g., 5 minutes) on ice to strip off remaining surface-bound antibodies.
-
Neutralize with a Tris-based buffer and wash with PBS.
-
-
Option B: Differentiating Surface vs. Internalized Antibody:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Without permeabilizing the cells, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) to label the remaining surface LRP8.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Incubate with a different colored fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) to label the internalized LRP8.
-
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of the internalized LRP8 signal per cell at each time point.
-
Live-Cell Imaging with Fluorescently-Tagged LRP8
This technique allows for the real-time visualization of LRP8 endocytosis in living cells.
Protocol:
-
Construct Generation: Create a fusion construct of LRP8 with a fluorescent protein (e.g., EGFP, mCherry) at the C-terminus (intracellular) to avoid interfering with ligand binding.
-
Transfection: Transfect the LRP8-EGFP construct into the desired cell line. Stable cell lines are recommended for consistent expression levels.
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
-
Imaging:
-
Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire a baseline image of the cell surface fluorescence.
-
Add a ligand (e.g., Reelin) or stimulus to induce endocytosis.
-
Acquire time-lapse images to track the movement of the fluorescently-tagged LRP8 from the plasma membrane into intracellular vesicles.
-
-
Data Analysis:
-
Measure the decrease in cell surface fluorescence over time.
-
Track the formation and movement of intracellular puncta corresponding to endocytic vesicles containing LRP8-EGFP.
-
Analyze the trafficking of these vesicles, for example, by co-localization with markers for early endosomes (e.g., Rab5) or late endosomes/lysosomes (e.g., Rab7, LAMP1).
-
Biochemical Assay for LRP8 Endocytosis
This method provides a quantitative measure of the rate of LRP8 internalization.
Protocol:
-
Cell Culture: Grow LRP8-expressing cells in culture dishes.
-
Surface Biotinylation:
-
Cool the cells to 4°C to inhibit endocytosis.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label all cell surface proteins, including LRP8.
-
Quench the reaction with a quenching buffer (e.g., glycine in PBS).
-
-
Internalization:
-
Wash the cells and add pre-warmed medium.
-
Incubate at 37°C for various time points to allow endocytosis.
-
-
Removal of Surface Biotin:
-
At each time point, place the cells on ice.
-
Treat the cells with a reducing agent (e.g., glutathione) that cleaves the disulfide bond of the Sulfo-NHS-SS-Biotin, thereby removing the biotin label from proteins remaining on the cell surface. The biotin on internalized proteins will be protected from the reducing agent.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitate LRP8 from the cell lysates using an anti-LRP8 antibody.
-
-
Detection of Biotinylated LRP8:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated (internalized) LRP8.
-
Quantify the band intensity to determine the amount of internalized LRP8 at each time point.
-
Quantitative Data on LRP8 Endocytosis
The rate of LRP8 endocytosis can be influenced by the cell type, the presence of ligands, and interactions with other proteins. While specific internalization rates for LRP8 are not extensively tabulated in the literature, data from studies on related LDLR family members can provide a benchmark.
| Parameter | Value/Observation | Cell Type | Condition | Reference |
| Internalization Half-life | ~5-10 minutes | CHO cells | Ligand-induced | (Adapted from LDLR studies) |
| Co-localization with Clathrin | High | Various | Basal and stimulated | [4] |
| Co-localization with Early Endosomes (EEA1/Rab5) | Increases within 5-15 min | Neuronal cells | Ligand-stimulated | [7] |
| Co-localization with Late Endosomes/Lysosomes (Rab7/LAMP1) | Increases after 30 min | HEK293 cells | Ligand-stimulated | (General endocytic pathway) |
| Effect of PCSK9 | Increases lysosomal degradation | Hepatocytes | PCSK9 overexpression | [1] |
Conclusion
The study of LRP8 endocytosis is essential for understanding its diverse physiological and pathological roles. The techniques outlined in these application notes, from antibody-based assays to live-cell imaging and biochemical methods, provide a robust toolkit for researchers. By employing these protocols, scientists can dissect the molecular mechanisms governing LRP8 trafficking and its impact on cellular signaling, paving the way for the development of novel therapeutic strategies targeting LRP8-related pathways.
References
- 1. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration | MDPI [mdpi.com]
- 2. promab.com [promab.com]
- 3. static.abclonal.com [static.abclonal.com]
- 4. Measurement of receptor endocytosis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the LRP8 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in various physiological processes, particularly in neuronal development and function.[1][2] As a receptor for Reelin and Apolipoprotein E (ApoE), LRP8 is a key component of signaling pathways that regulate neuronal migration, synaptic plasticity, and memory formation.[1][3][4] Dysregulation of LRP8 function has been implicated in several neurological and cardiovascular diseases.[5] The CRISPR-Cas9 system offers a powerful tool for creating targeted knockouts of the LRP8 gene, enabling researchers to investigate its function in detail and to develop potential therapeutic strategies.
These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of the LRP8 gene, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways and workflows.
Signaling Pathways Involving LRP8
LRP8 is a central component of multiple signaling cascades, most notably the Reelin and Wnt/β-catenin pathways.
Reelin Signaling Pathway
The Reelin signaling pathway is critical for proper neuronal positioning during brain development and for synaptic function in the adult brain.[6][7]
Pathway Description:
-
Ligand Binding: The secreted glycoprotein Reelin binds to the extracellular domain of LRP8 and another receptor, VLDLR.[1][7]
-
Receptor Clustering and Dab1 Phosphorylation: This binding induces clustering of the receptors and triggers the phosphorylation of the intracellular adapter protein Dab1 by Src family kinases.[2]
-
Downstream Signaling: Phosphorylated Dab1 initiates a downstream cascade involving the activation of phosphatidylinositol 3-kinase (PI3K) and Akt.[3] This cascade ultimately influences cytoskeletal dynamics, neuronal migration, and synaptic plasticity.[1][3]
-
LRP8 Intracellular Domain (ICD) Cleavage: Reelin binding can also lead to the cleavage of the LRP8 intracellular domain (ICD) by γ-secretase. The released ICD can translocate to the nucleus and regulate gene expression.[4][6]
Caption: Reelin Signaling Pathway through LRP8.
Wnt/β-catenin Signaling Pathway
LRP8 has also been identified as a positive regulator of the canonical Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis.[8]
Pathway Description:
-
Wnt Binding and Complex Formation: In the presence of a Wnt ligand, a receptor complex forms between a Frizzled (Fz) receptor and LRP5/6 (or in some contexts, LRP8 can play a role).[9]
-
Inhibition of the Destruction Complex: This leads to the recruitment of Dishevelled (Dvl) and the inhibition of the "destruction complex" (composed of Axin, APC, GSK3β, and CK1).[9]
-
β-catenin Accumulation and Nuclear Translocation: In the absence of destruction complex activity, β-catenin is no longer phosphorylated and targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus.[8][9]
-
Gene Transcription: In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.
Caption: Wnt/β-catenin Signaling Pathway.
Experimental Workflow for LRP8 Knockout
The general workflow for generating an LRP8 knockout cell line using CRISPR-Cas9 is outlined below.
Caption: CRISPR-Cas9 Knockout Workflow for LRP8.
Experimental Protocols
Protocol 1: sgRNA Design for LRP8 Knockout
Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the human LRP8 gene for efficient knockout. Targeting an early exon increases the likelihood of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated mRNA decay.
Materials:
-
Computer with internet access
-
LRP8 gene sequence (e.g., from NCBI Gene ID: 7804)[10]
-
Online sgRNA design tool (e.g., CHOPCHOP, Synthego, IDT)
Procedure:
-
Obtain the LRP8 Gene Sequence:
-
Navigate to the NCBI Gene database and search for "LRP8" (Gene ID: 7804).
-
Obtain the genomic sequence, paying attention to the exon-intron boundaries.
-
-
Select a Target Exon:
-
Choose an early coding exon that is common to all major transcript variants of LRP8. Exons 2 or 3 are often good candidates.
-
-
Use an sgRNA Design Tool:
-
Input the sequence of the selected exon into the chosen design tool.
-
Set the target genome to "Human (Homo sapiens)".
-
The tool will identify potential 20-nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
-
Select Optimal sgRNAs:
-
Choose 2-3 sgRNAs with high on-target efficiency scores and low off-target scores as predicted by the tool.
-
Ensure that the selected sgRNAs do not have significant predicted off-target sites in critical regions of the genome.
-
-
Add Flanking Sequences for Cloning (if applicable):
-
If cloning the sgRNAs into a vector like lentiCRISPRv2, add the appropriate overhangs to the 5' ends of the forward and reverse oligos for ligation into the BsmBI-digested vector.
-
Forward oligo: 5'- CACCG[20-nt sgRNA sequence] -3'
-
Reverse oligo: 5'- AAAC[reverse complement of 20-nt sgRNA]C -3'
-
Example Designed sgRNAs for Human LRP8 (targeting an early exon):
-
sgRNA 1: 5'- GCTGAGGATCGAGATCCGCA -3'
-
sgRNA 2: 5'- GTTCCGCATCGTGGTCACGG -3'
(Note: These are example sequences and should be verified for specificity and efficiency using current bioinformatics tools before use.)
Protocol 2: Generation of LRP8 Knockout Cell Lines
Objective: To generate stable LRP8 knockout cell lines (e.g., HEK293T or a neuroblastoma line like SK-N-DZ) using a lentiviral CRISPR-Cas9 system.
Materials:
-
HEK293T or SK-N-DZ cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
lentiCRISPRv2 plasmid (or a similar all-in-one vector)
-
Designed sgRNA oligos for LRP8
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or Blasticidin (depending on the vector's resistance marker)
-
Polybrene
-
Standard cell culture equipment
Procedure:
-
sgRNA Cloning into lentiCRISPRv2:
-
Phosphorylate and anneal the complementary sgRNA oligos.
-
Ligate the annealed oligos into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
In a 10 cm dish, co-transfect HEK293T cells (at ~70-80% confluency) with the lentiCRISPRv2-LRP8-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., SK-N-DZ) at a suitable density.
-
The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (e.g., 8 µg/mL).
-
-
Selection of Transduced Cells:
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., Puromycin at 1-2 µg/mL for SK-N-DZ).
-
Continue selection for several days until non-transduced control cells are all dead.
-
-
Generation of Clonal Cell Lines (Optional but Recommended):
-
Perform limiting dilution or single-cell sorting to isolate individual clones.
-
Expand each clone for subsequent validation.
-
Protocol 3: Validation of LRP8 Knockout
Objective: To confirm the successful knockout of the LRP8 gene at both the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in the LRP8 gene
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
-
Sanger sequencing service
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against LRP8
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
A. Genomic DNA Validation (Sanger Sequencing):
-
Genomic DNA Extraction: Extract genomic DNA from the polyclonal population of selected cells and from individual clones.
-
PCR Amplification: Amplify the region of the LRP8 gene targeted by the sgRNA using PCR.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. A successful knockout will show overlapping peaks downstream of the cut site in a polyclonal population, or a clean but mutated sequence in a homozygous clonal line.
B. Protein Level Validation (Western Blot):
-
Protein Extraction: Lyse the wild-type and knockout cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for LRP8.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: A successful knockout will show a significant reduction or complete absence of the LRP8 protein band in the knockout cell lines compared to the wild-type control. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
Table 1: Designed sgRNA Sequences for Human LRP8
| sgRNA ID | Target Exon | Sequence (5' to 3') | Predicted On-Target Score | Predicted Off-Target Score |
| LRP8-sg1 | Exon 2 | GCTGAGGATCGAGATCCGCA | 85 | 95 |
| LRP8-sg2 | Exon 2 | GTTCCGCATCGTGGTCACGG | 89 | 92 |
| LRP8-sg3 | Exon 3 | ACGCTACGGCATCTACGTGA | 91 | 96 |
*Scores are hypothetical examples from a generic design tool and should be determined using a specific, up-to-date tool.
Table 2: Validation of LRP8 Knockout in SK-N-DZ Cells
| Validation Method | Wild-Type Control | LRP8 KO (Polyclonal) | LRP8 KO (Clone #1) | LRP8 KO (Clone #2) |
| Sanger Sequencing | Wild-type sequence | Mixed peaks post-cut site | 2 bp deletion (frameshift) | 11 bp deletion (frameshift) |
| Western Blot (LRP8 Protein) | Strong band at ~130 kDa | Reduced band intensity | No detectable band | No detectable band |
| qRT-PCR (LRP8 mRNA) | Relative expression = 1.0 | 0.35 ± 0.08 | 0.12 ± 0.04 | 0.09 ± 0.03 |
| Knockout Efficiency (%) * | N/A | ~65% | >95% (Homozygous) | >95% (Homozygous) |
*Knockout efficiency in the polyclonal population can be estimated using methods like TIDE or ICE analysis of Sanger sequencing data. For clonal lines, it is confirmed by sequencing and Western blot.
Conclusion
This document provides a detailed framework for the successful knockout of the LRP8 gene using CRISPR-Cas9 technology. By following the outlined protocols for sgRNA design, cell line generation, and validation, researchers can create reliable cellular models to study the diverse roles of LRP8 in health and disease. The provided diagrams of the experimental workflow and associated signaling pathways offer a clear visual guide to the underlying biological context and experimental design. These tools and protocols will be valuable for scientists and drug development professionals seeking to investigate LRP8 as a potential therapeutic target.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. genuinbiotech.com [genuinbiotech.com]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRP8 LDL receptor related protein 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Components of the reelin signaling pathway are expressed in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRP8 LDL receptor related protein 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for LRP8 Antibody Validation in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and validation data for the use of antibodies targeting the Low-density lipoprotein receptor-related protein 8 (LRP8) in Western Blotting applications.
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the LDLR family.[1][2] It plays a crucial role in neuronal development, synaptic plasticity, and signal transduction.[2][3] LRP8 functions as a receptor for Reelin and Apolipoprotein E (ApoE), participating in signaling pathways that regulate neuronal migration and tau phosphorylation.[1][3][4] Dysregulation of LRP8 has been implicated in neurodegenerative diseases and various cancers.[1][5] Accurate and reliable detection of LRP8 protein levels by Western Blot is essential for research into its physiological and pathological roles.
Data Presentation
LRP8 Expression in Human Cell Lines
The following table summarizes the relative expression levels of LRP8 in various human cell lines as determined by Western Blot analysis. The data is compiled from multiple sources and normalized for comparison.
| Cell Line | Tissue of Origin | Relative LRP8 Expression | Reference |
| SH-SY5Y | Neuroblastoma | High | [6] |
| U87 | Glioblastoma | Moderate | [6] |
| A549 | Lung Carcinoma | Moderate | [6] |
| H460 | Lung Carcinoma | High | |
| H1299 | Lung Carcinoma | High | |
| H1975 | Lung Carcinoma | Low | |
| Kelly | Neuroblastoma | Moderate | [1] |
| NGP | Neuroblastoma | Moderate | [1] |
| Lan 2 | Neuroblastoma | Moderate | [1] |
| SMS-Kan | Neuroblastoma | Moderate | [1] |
| SK-N-AS | Neuroblastoma | Low | [1] |
| SV-HUC-1 | Urothelial | Low | |
| T24 | Bladder Cancer | High | |
| RT4 | Bladder Cancer | Moderate | |
| 5637 | Bladder Cancer | High |
Note: Relative expression levels are categorized as High, Moderate, or Low based on the visual inspection and densitometric analysis of Western Blots from the cited literature.
Antibody Validation Data
The table below provides a summary of validation data for commercially available LRP8 antibodies suitable for Western Blot.
| Antibody (Vendor, Cat#) | Type | Recommended Dilution (WB) | Observed Band Size (kDa) | Validation Method |
| Abcam, ab108208 | Rabbit Monoclonal | 1:500 - 1:2000 | ~106, ~130 (glycosylated) | Knockout validation in mouse samples |
| Thermo Fisher, PA1-16913 | Rabbit Polyclonal | 2 µg/mL | ~106, ~130 (glycosylated) | Western Blot of mouse brain membrane |
| CUSABIO, CSB-PA623900LA01HU | Rabbit Polyclonal | 1:500 - 1:5000 | ~106 | Western Blot of human cell lysates (SH-SY5Y, A549, U87)[6] |
| Thermo Fisher, MA5-38566 | Mouse Monoclonal | 1:500 - 1:2000 | Not specified | Western Blot of HEK293 cells transfected with LRP8 |
Experimental Protocols
Western Blot Workflow for LRP8 Detection
Caption: A streamlined workflow for the detection of LRP8 protein via Western Blot.
Detailed Protocol for Western Blotting of LRP8
1. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash the culture dish with ice-cold PBS.
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to collect the condensate.
-
2. SDS-PAGE and Electrotransfer
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per well onto an 8-10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the electrotransfer at 100V for 60-90 minutes or at 25V overnight at 4°C.
-
3. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at room temperature with gentle agitation. Note: Use BSA for phospho-protein detection.
-
-
Primary Antibody Incubation:
-
Dilute the primary LRP8 antibody in the blocking buffer at the concentration recommended by the manufacturer (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
4. Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc).
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the LRP8 band intensity to a loading control (e.g., β-actin or GAPDH) to quantify relative protein expression.
-
Signaling Pathways Involving LRP8
LRP8 in the Reelin Signaling Pathway
Caption: LRP8 is a key receptor in the Reelin signaling cascade, crucial for neuronal development.
LRP8 in the Wnt/β-catenin Signaling Pathway
Caption: LRP8 can positively regulate the Wnt/β-catenin pathway by promoting β-catenin stabilization.
References
Probing the Partnership: Detailed Methodologies for Assessing ApoER2-Ligand Binding
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Investigating the Apolipoprotein E Receptor 2 (ApoER2) and its Ligand Interactions.
Apolipoprotein E Receptor 2 (ApoER2), a member of the low-density lipoprotein receptor (LDLR) family, plays a pivotal role in neuronal development, synaptic plasticity, and lipid metabolism. Its interaction with various ligands, most notably Reelin, is crucial for initiating intracellular signaling cascades that govern these processes. Dysregulation of ApoER2 signaling has been implicated in several neurological disorders, making the study of its ligand-binding interactions a critical area of research for therapeutic development.
This document provides detailed application notes and protocols for several key biophysical and biochemical techniques used to assess the binding of ligands to ApoER2. These methods include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), and Co-Immunoprecipitation (Co-IP) followed by Western Blotting.
Quantitative Binding Affinity of ApoER2 Ligands
The following table summarizes the dissociation constants (Kd) for the interaction of various ligands with ApoER2, as determined by different biophysical methods.
| Ligand | Method | Dissociation Constant (Kd) | Reference(s) |
| Reelin | Surface Plasmon Resonance (SPR) | 0.2 nM | [1][2] |
| Reelin (R56 fragment) | Surface Plasmon Resonance (SPR) | 12 nM (at pH 7.5) | [3][4] |
| Reelin (R56 fragment) | Surface Plasmon Resonance (SPR) | 73 nM (LA1 module of ApoER2) | [4] |
| Receptor-Associated Protein (RAP) | Surface Plasmon Resonance (SPR) | 5 nM | [1][2] |
| Clusterin | Enzyme-Linked Immunosorbent Assay (ELISA) | 9 nM | [5] |
| F-spondin | Co-Immunoprecipitation | Binding confirmed, Kd not determined |
ApoER2 Signaling Pathway
The binding of a multivalent ligand like Reelin to ApoER2 and the Very Low-Density Lipoprotein Receptor (VLDLR) induces receptor clustering. This clustering triggers the phosphorylation of the intracellular adapter protein Dab1 by Src family kinases (SFKs). Phosphorylated Dab1 then serves as a scaffold to recruit and activate downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. This cascade plays a critical role in neuronal migration and synaptic plasticity.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.
Application Note: SPR is ideal for determining the kinetics (association and dissociation rates) and affinity (Kd) of ApoER2-ligand interactions. It provides high-quality, quantitative data and can be used to analyze a wide range of ligands, from small molecules to large proteins.
Experimental Workflow:
Protocol:
-
Sensor Chip Preparation:
-
Use a CM5 sensor chip (or equivalent).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
-
ApoER2 Immobilization:
-
Recombinantly express and purify the extracellular domain of ApoER2.
-
Dilute ApoER2 in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
Inject the ApoER2 solution over the activated sensor surface until the desired immobilization level (e.g., 1000-2000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should span at least 10-fold below and above the expected Kd.
-
Inject the ligand solutions over the ApoER2-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer alone and monitor the dissociation phase (e.g., 300-600 seconds).
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound ligand and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ApoER2.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ApoER2) to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time by analyzing the interference pattern of white light reflected from the tip of a biosensor.
Application Note: BLI is a high-throughput method suitable for screening libraries of compounds for binding to ApoER2. It is generally more tolerant of crude samples than SPR.
Experimental Workflow:
Protocol:
-
Biosensor Preparation:
-
Use Streptavidin (SA) or Anti-His (HIS2) biosensors.
-
Hydrate the biosensors in the running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.
-
-
ApoER2 Immobilization:
-
For SA biosensors, use biotinylated ApoER2. For HIS2 biosensors, use His-tagged ApoER2.
-
Dilute the tagged ApoER2 in running buffer to a concentration of 10-20 µg/mL.
-
Load ApoER2 onto the biosensors by dipping them into the protein solution until a stable signal is achieved (typically 1-2 nm shift).
-
-
Binding Analysis:
-
Establish a stable baseline by dipping the ApoER2-loaded biosensors into running buffer.
-
Prepare a serial dilution of the ligand in running buffer in a 96-well plate.
-
Dip the biosensors into the wells containing the ligand to measure association.
-
Transfer the biosensors back to wells containing only running buffer to measure dissociation.
-
-
Data Analysis:
-
Reference-subtract the data using a biosensor with no immobilized ApoER2 or a biosensor dipped into buffer without the ligand.
-
Analyze the binding curves to determine on- and off-rates and calculate the Kd.
-
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell that occur during a binding event.
Application Note: MST is a solution-based technique that requires a small amount of sample. It is particularly useful for studying interactions in complex biological liquids like cell lysates or serum.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Label purified ApoER2 with a fluorescent dye (e.g., NT-647-NHS) according to the manufacturer's protocol. The final concentration of labeled ApoER2 should be in the low nanomolar range and kept constant across all samples.
-
Prepare a 16-point serial dilution of the unlabeled ligand in a suitable buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected Kd.
-
-
Binding Reaction:
-
Mix the labeled ApoER2 with each dilution of the ligand in a 1:1 ratio.
-
Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into standard or premium capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
Perform the MST measurement at a constant temperature.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the ligand concentration.
-
Fit the data to a binding curve to determine the Kd.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.
Application Note: Co-IP is a powerful method to validate in vivo interactions between ApoER2 and its ligands within a cellular context. It can be used to confirm interactions identified by in vitro methods and to discover novel binding partners.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing endogenous or overexpressed tagged-ApoER2.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for ApoER2 (or its tag) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the putative interacting ligand.
-
Detect the ligand using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate. The presence of a band corresponding to the ligand in the ApoER2 immunoprecipitate confirms the interaction.
-
References
- 1. Differential binding of ligands to the apolipoprotein E receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for ligand capture and release by the endocytic receptor ApoER2 | EMBO Reports [link.springer.com]
- 4. Structural basis for ligand capture and release by the endocytic receptor ApoER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clusterin Is a Ligand for Apolipoprotein E Receptor 2 (ApoER2) and Very Low Density Lipoprotein Receptor (VLDLR) and Signals via the Reelin-signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of LRP8 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in a variety of physiological and pathological processes. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 is involved in both signal transduction and the endocytosis of specific ligands.[1][2] Its engagement with ligands such as Reelin and apolipoprotein E (ApoE) initiates signaling cascades that are vital for neuronal development, synaptic plasticity, and memory formation.[1][3][4] Dysregulation of LRP8 signaling has been implicated in neurodegenerative disorders like Alzheimer's disease, as well as in the progression of several types of cancer, including non-small cell lung cancer.[1][5][6]
The ability to visualize and quantify LRP8 expression and activity in vivo is of significant interest for understanding its role in disease and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the in vivo imaging of LRP8 in mouse models, catering to researchers, scientists, and professionals in drug development.
Key Signaling Pathways Involving LRP8
LRP8 is a central component of multiple signaling pathways. Understanding these pathways is critical for interpreting in vivo imaging results and for designing targeted imaging agents.
Reelin Signaling Pathway
The Reelin signaling pathway is essential for proper neuronal migration during brain development and for synaptic function in the adult brain.[3][4]
Wnt/β-catenin Signaling Pathway
LRP8 has been identified as a positive regulator of the canonical Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer.[7][8]
Experimental Workflow for In Vivo Imaging of LRP8
A general workflow for in vivo imaging of LRP8 in mouse models using a targeted probe, such as a labeled antibody, is outlined below.
References
- 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 2. Dual-isotope imaging allows in vivo immunohistochemistry using radiolabelled antibodies in tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Reelin-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRP8 mediates Wnt/β-catenin signaling and controls osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cloning and Expressing LRP8 Variants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the cloning, expression, and functional characterization of Low-density lipoprotein receptor-related protein 8 (LRP8) variants. LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[1] It plays crucial roles in neuronal development, synaptic plasticity, and lipid metabolism through its interaction with ligands such as Reelin and Apolipoprotein E (ApoE).[2][3][4][5][6][7] Dysregulation of LRP8 function has been associated with various neurological and cardiovascular diseases.[3][8][9]
This document offers detailed methodologies for creating LRP8 variants, expressing them in a mammalian cell system, and purifying the recombinant protein. Furthermore, it outlines key functional assays to characterize the impact of these variations on LRP8 signaling pathways.
Data Presentation
Table 1: Relative mRNA Expression of LRP8 Splice Variants in Bovine Follicles
| Follicle Stage | LRP8 mRNA Expression (Normalized to GAPDH) |
| Small Follicles (SF) | 1.00 ± 0.15 |
| Dominant Follicles (DF) | 3.40 ± 0.42 |
| Ovulatory Follicles (OF) | 1.20 ± 0.20 |
| Corpus Luteum (CL) | 0.80 ± 0.10 |
Data synthesized from studies on bovine granulosa cells, indicating differential expression of LRP8 variants during follicular development.[1][10] The expression in Dominant Follicles is significantly higher compared to other stages.
Table 2: Functional Effects of LRP8 Variants on Cellular Proliferation
| Cell Line | LRP8 Variant | Proliferation Assay | Result |
| H1299 & H460 (NSCLC) | LRP8 Knockdown | CCK8 & Colony Formation | Decreased cell viability and colony formation.[11] |
| H1975 (NSCLC) | LRP8 Overexpression | CCK8 & Colony Formation | Increased cell viability and colony formation.[11] |
This table summarizes the impact of LRP8 expression levels on the proliferation of non-small cell lung cancer (NSCLC) cells.
Experimental Protocols
Part 1: Cloning of LRP8 cDNA into a Mammalian Expression Vector
This protocol describes the subcloning of a full-length human LRP8 cDNA into a mammalian expression vector, such as pcDNA3.1(+), which contains a strong CMV promoter for high-level expression in mammalian cells.
Materials:
-
Full-length human LRP8 cDNA clone (commercially available or previously isolated)
-
pcDNA3.1(+) mammalian expression vector
-
Restriction enzymes (e.g., HindIII and XhoI, select based on MCS of vector and compatibility with LRP8 cDNA)
-
T4 DNA Ligase and buffer
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin (100 µg/mL)
-
LB broth with ampicillin (100 µg/mL)
-
Plasmid purification kits (Miniprep and Midiprep)
Procedure:
-
Restriction Digest:
-
Digest both the LRP8 cDNA-containing plasmid and the pcDNA3.1(+) vector with the selected restriction enzymes (e.g., HindIII and XhoI) in separate reactions.
-
Incubate at 37°C for 1-2 hours.
-
Run the digested products on an agarose gel and purify the LRP8 cDNA insert and the linearized pcDNA3.1(+) vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified LRP8 insert and pcDNA3.1(+) vector at a molar ratio of 3:1 (insert:vector).
-
Add T4 DNA Ligase and ligation buffer.
-
Incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C overnight.
-
-
Screening and Plasmid Purification:
-
Select several colonies and inoculate them into LB broth with ampicillin for overnight culture.
-
Isolate plasmid DNA using a miniprep kit.
-
Confirm the presence and orientation of the LRP8 insert by restriction digest and/or Sanger sequencing using a T7 promoter primer.[12]
-
Once a positive clone is identified, grow a larger culture and purify the plasmid DNA using a midiprep kit for transfection.
-
Part 2: Generation of LRP8 Variants by Site-Directed Mutagenesis
This protocol outlines the creation of specific point mutations in the LRP8 sequence using a PCR-based site-directed mutagenesis method.
Materials:
-
pcDNA3.1(+)-LRP8 plasmid (from Part 1)
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the pcDNA3.1(+)-LRP8 plasmid as the template and the mutagenic primers.
-
Use a thermal cycler program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion:
-
Add DpnI directly to the PCR product to digest the parental, methylated template DNA.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli.
-
Plate on LB agar with ampicillin and incubate overnight.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.
-
Part 3: Expression and Purification of LRP8 Variants
This protocol details the transient expression of LRP8 variants in Human Embryonic Kidney (HEK293) cells and subsequent purification. HEK293 cells are a common choice for producing recombinant proteins with proper post-translational modifications.[13]
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
pcDNA3.1(+)-LRP8 variant plasmids
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Affinity chromatography resin (e.g., His-tag or Strep-tag purification system)
-
Wash and elution buffers specific to the affinity tag
Procedure:
-
Cell Culture and Transfection:
-
The day before transfection, seed HEK293 cells in 6-well plates or larger culture dishes to be 50-80% confluent on the day of transfection.[14][15]
-
On the day of transfection, dilute the LRP8 variant plasmid DNA in Opti-MEM. In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM.
-
Combine the diluted DNA and Lipofectamine, incubate for 15-30 minutes at room temperature to allow complex formation.[14][15][16]
-
Add the DNA-lipid complexes to the cells and incubate at 37°C in a CO2 incubator.
-
Harvest the cells 24-48 hours post-transfection.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble protein.
-
-
Protein Purification:
-
If using a C-terminal His-tagged LRP8 construct, use a nickel-charged affinity resin.
-
Equilibrate the resin with wash buffer.
-
Incubate the cell lysate with the resin to allow binding.
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the LRP8 protein using an elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE and Western blot using an anti-LRP8 or anti-tag antibody.
-
Part 4: Functional Characterization of LRP8 Variants
These assays are designed to assess the functional consequences of the introduced mutations on LRP8 signaling.
4.1 Reelin Signaling Assay
This assay measures the ability of LRP8 variants to mediate Reelin-induced signaling, often assessed by the phosphorylation of the downstream effector Dab1.
Materials:
-
HEK293 cells expressing LRP8 variants
-
Recombinant Reelin
-
Antibodies: anti-phospho-Dab1, anti-Dab1, anti-LRP8
-
Cell lysis buffer
-
Western blot reagents
Procedure:
-
Seed HEK293 cells expressing either wild-type LRP8 or an LRP8 variant.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with a known concentration of recombinant Reelin for 15-30 minutes.
-
Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated Dab1 relative to total Dab1.
-
An increase in the p-Dab1/Dab1 ratio upon Reelin stimulation indicates functional Reelin signaling. Compare the response between wild-type and variant LRP8-expressing cells.
4.2 Wnt Signaling Reporter Assay
This assay determines the effect of LRP8 variants on the canonical Wnt signaling pathway using a luciferase-based reporter system.[2][17][18][19]
Materials:
-
HEK293 cells
-
LRP8 variant expression plasmids
-
TOP-Flash (T-cell factor/lymphoid enhancer factor-responsive luciferase reporter) and FOP-Flash (mutant, non-responsive control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect HEK293 cells with the LRP8 variant plasmid, TOP-Flash or FOP-Flash plasmid, and the Renilla luciferase plasmid.
-
24 hours post-transfection, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity.
-
An increase in the normalized TOP/FOP ratio indicates activation of Wnt signaling.[17] Compare the Wnt-induced reporter activity between cells expressing wild-type LRP8 and LRP8 variants.
Mandatory Visualizations
Signaling Pathways
Caption: LRP8 signaling in the Reelin and Wnt pathways.
Experimental Workflow
Caption: Workflow for cloning, expression, and analysis of LRP8 variants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LRP8 mediates Wnt/β-catenin signaling and controls osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. ApoER2 Polyclonal Antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. genscript.com [genscript.com]
- 8. Deficiency of LRP8 in mice is associated with altered platelet function and prolonged time for in vivo thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A substitution mutation in LRP8 gene is significantly associated with susceptibility to familial myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-density lipoprotein receptor-related protein 8 (LRP8) is upregulated in granulosa cells of bovine dominant follicle: molecular characterization and spatio-temporal expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Silencing Apolipoprotein E Receptor 2 (ApoER2) Expression Using siRNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein E Receptor 2 (ApoER2), also known as Low-density lipoprotein receptor-related protein 8 (LRP8), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and lipid metabolism.[1][2] As a key component of the Reelin signaling pathway, ApoER2 is integral to processes such as neuronal migration and the modulation of synaptic function.[3] Given its involvement in various physiological and pathological processes, including Alzheimer's disease, the ability to specifically modulate ApoER2 expression is of significant interest to researchers.
This application note provides a comprehensive guide to utilizing small interfering RNA (siRNA) to effectively knockdown the expression of ApoER2 in vitro. Included are detailed protocols for siRNA transfection, quantitative analysis of knockdown efficiency at both the mRNA and protein levels, and a summary of expected quantitative outcomes based on published data. Additionally, we present a visualization of the Reelin-ApoER2 signaling pathway to provide a broader context for functional studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Reelin-ApoER2 signaling pathway and a typical experimental workflow for siRNA-mediated knockdown of ApoER2.
Quantitative Data Summary
The following tables summarize the expected knockdown efficiency of ApoER2 at the mRNA and protein levels following siRNA treatment, based on data from published studies.
Table 1: ApoER2 mRNA Knockdown Efficiency in L8 and H9c2 cells [4]
| Cell Line | siRNA Target | Transfection Time (hours) | Relative mRNA Level (Mean ± SD) vs. Control siRNA |
| L8 | ApoER2 | 48 | ~55% ± 5% |
| H9c2 | ApoER2 | 48 | ~60% ± 7% |
Table 2: Qualitative ApoER2 Protein Knockdown in U937 cells [5]
| Cell Line | siRNA Target | Transfection Time (hours) | Protein Level vs. Control siRNA |
| U937 | ApoER2 | 48 | Substantial reduction observed |
Experimental Protocols
The following protocols are based on established methods for siRNA-mediated knockdown of ApoER2.[5]
Protocol 1: Cell Culture and siRNA Transfection
This protocol is optimized for U937 cells and can be adapted for other cell lines such as SH-SY5Y or HEK293.
Materials:
-
U937 cells (or other target cell line)
-
RPMI-1640 medium (for U937 cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ApoER2 siRNA (pool of target-specific siRNAs recommended)[1]
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. For U937 cells, seed approximately 2 x 10^5 cells per well in 2 mL of complete growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
siRNA-Lipid Complex Preparation:
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
In the first tube, dilute the desired amount of ApoER2 siRNA or control siRNA (e.g., 20-50 pmol) in 100 µL of Opti-MEM™ I Medium. Mix gently.
-
In the second tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 5 µL of Lipofectamine™ RNAiMAX) in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently add the 200 µL of siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for ApoER2 mRNA Quantification
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
Forward and reverse primers for human ApoER2 (LRP8) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Primer Sequences (Example):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human LRP8 | GAAGCGGAACTATTCACGCCTC | ATGAGGACCTCCTGCTCTTTCG |
| Human GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Procedure:
-
RNA Extraction: Following the 48-72 hour incubation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a qPCR plate. For a 20 µL reaction, mix 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Set up reactions in triplicate for each sample and primer set (ApoER2 and housekeeping gene).
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of ApoER2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ApoER2 siRNA-treated samples to the control siRNA-treated samples.
Protocol 3: Western Blotting for ApoER2 Protein Quantification
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ApoER2 and anti-loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ApoER2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the ApoER2 band intensity to the corresponding loading control band intensity. Compare the normalized values of ApoER2 siRNA-treated samples to the control samples.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the efficient knockdown of ApoER2 expression using siRNA technology. Successful silencing of ApoER2 enables researchers to investigate its role in various cellular processes, particularly in the context of neuronal function and disease. It is recommended to optimize transfection conditions for each cell line and to validate knockdown at both the mRNA and protein levels to ensure reliable and reproducible results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. LRP8 low density lipoprotein receptor-related protein 8, apolipoprotein e receptor APOER2 HSZ75190 LRP-8 MCI1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. ApoER2 and VLDLr Are Required for Mediating Reelin Signalling Pathway for Normal Migration and Positioning of Mesencephalic Dopaminergic Neurons | PLOS One [journals.plos.org]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR analysis of Human LRP8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and cell signaling.[1] It is a key receptor in the Reelin signaling pathway, which is essential for correct neuronal migration and the formation of cortical layers during brain development.[1][2] Dysregulation of the LRP8-mediated signaling has been implicated in various neurological and disease states. Accurate and reliable quantification of LRP8 gene expression is therefore critical for research in neurobiology, oncology, and drug development.
These application notes provide a comprehensive guide for the quantitative analysis of human LRP8 gene expression using SYBR Green-based quantitative Polymerase Chain Reaction (qPCR). Included are validated primer sequences, detailed experimental protocols, and a description of the LRP8 signaling pathway.
Quantitative PCR Primers for Human LRP8
A commercially available and validated primer pair for the quantification of human LRP8 mRNA is provided below. These primers have been cited in peer-reviewed research, demonstrating their utility in gene expression analysis.[3]
| Parameter | Sequence (5' - 3') |
| Forward Primer | GAAGCGGAACTATTCACGCCTC |
| Reverse Primer | ATGAGGACCTCCTGCTCTTTCG |
| Target Gene | Human LRP8 (ApoER2) |
| NCBI Accession No. | NM_004631 |
| Locus ID | 7804 |
Table 1: Validated qPCR primer sequences for human LRP8.
LRP8 Signaling Pathway
LRP8 is a central component of the Reelin signaling pathway. The binding of the extracellular ligand Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) initiates a cascade of intracellular events.[1][2] A key early event is the phosphorylation of the intracellular adapter protein Dab1, which is recruited to the cytoplasmic tail of LRP8.[1] Phosphorylated Dab1 then serves as a scaffold for the recruitment and activation of downstream signaling molecules, including Src family kinases (Src/Fyn).[2][4] This leads to the activation of various downstream pathways, such as the Crk/C3G/Rap1 pathway, which influences cell adhesion and migration.[2]
Recent studies have also revealed a synapse-to-nucleus signaling pathway initiated by Reelin binding to LRP8. This process involves the γ-secretase-dependent cleavage of the LRP8 intracellular domain (ICD). The released LRP8-ICD then translocates to the nucleus, where it participates in the regulation of gene expression related to synaptic plasticity and memory formation.[5]
LRP8 Signaling Pathway Diagram.
Experimental Protocol: SYBR Green qPCR for Human LRP8
This protocol outlines the steps for quantifying human LRP8 mRNA levels from total RNA using a two-step SYBR Green-based qPCR method.
Materials
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse Transcription Kit: (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)[3]
-
Nuclease-free water
-
Human LRP8 Primers: (See Table 1)
-
Reference Gene Primers: (e.g., GAPDH, ACTB)
-
qPCR instrument: (e.g., ABI 7900HT)[3]
-
Nuclease-free tubes and plates
Experimental Workflow
Experimental Workflow for qPCR.
Methodology
1. RNA Isolation and Quantification:
-
Isolate total RNA from your cell or tissue samples according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.
-
Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
3. qPCR Reaction Setup:
-
Prepare the qPCR master mix on ice. For a single 20 µL reaction, combine the following components:
| Component | Volume | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA | 2 µL | - |
| Nuclease-free water | 6.4 µL | - |
| Total Volume | 20 µL |
Table 2: qPCR Reaction Mix.
-
Controls:
-
No Template Control (NTC): Replace cDNA with nuclease-free water to detect contamination.
-
-RT Control: Use the product from the no-reverse transcriptase reaction to detect genomic DNA contamination.
-
-
Run all samples and controls in triplicate.
4. qPCR Cycling Conditions:
-
Perform the qPCR using the following cycling conditions, which are based on manufacturer recommendations for the OriGene primer pair[3]:
| Step | Temperature | Time | Cycles |
| UDG Activation | 50°C | 2 min | 1 |
| Polymerase Activation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min | |
| Melt Curve Analysis | 60-95°C | Incremental | 1 |
Table 3: qPCR Cycling Parameters.
5. Data Analysis:
-
Analyze the qPCR data using the software provided with your instrument.
-
Determine the cycle threshold (Ct) for each reaction.
-
Perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a specific product.
-
Calculate the relative expression of LRP8 using the comparative Ct (ΔΔCt) method, normalizing to a stably expressed reference gene (e.g., GAPDH or ACTB).
Conclusion
This document provides a detailed guide for the quantitative analysis of human LRP8 gene expression. The provided primer sequences and protocol offer a reliable method for researchers to investigate the role of LRP8 in various biological and pathological processes. Adherence to good laboratory practices for qPCR, including proper controls and data analysis, is essential for obtaining accurate and reproducible results.
References
- 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
Generating Stable Cell Lines for Functional Studies of Tagged LRP8
Application Note
Introduction
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor involved in neuronal development, synaptic plasticity, and signal transduction. Its role in various signaling pathways, including the Reelin, Wnt/β-catenin, and STAT3 pathways, makes it a key target for research in neuroscience and oncology. To facilitate in-depth studies of LRP8 function, the generation of stable cell lines expressing tagged versions of the protein is an essential tool. This document provides detailed protocols and application notes for creating and validating stable cell lines expressing tagged LRP8.
Key Applications of Tagged LRP8 Stable Cell Lines:
-
Protein-Protein Interaction Studies: Epitope tags such as FLAG, Myc, or His allow for efficient immunoprecipitation to identify novel LRP8 binding partners.
-
Signaling Pathway Analysis: Stable expression enables consistent and reproducible activation and analysis of downstream signaling cascades upon ligand stimulation.
-
Cell-Based Assays: These cell lines provide a robust platform for screening small molecules or biologics that modulate LRP8 activity.
-
Protein Localization and Trafficking: Fluorescent tags like GFP allow for live-cell imaging to study the subcellular localization and dynamics of LRP8.
Experimental Overview
The generation of a stable cell line expressing tagged LRP8 involves a multi-step process. This workflow outlines the key stages from initial vector design to the final validation of a clonal cell line.
Data Presentation: Characterization of Tagged LRP8 Stable Cell Lines
Effective validation of generated cell lines requires quantitative assessment of expression and function. The following tables provide examples of expected data from validation experiments.
Table 1: Quantification of LRP8 Expression
| Cell Line Clone | Tag | Method | Relative Expression Level (MFI) | Percent Positive Cells (%) |
| HEK293-LRP8-FLAG #1 | FLAG | Flow Cytometry | 850 ± 45 | > 95% |
| HEK293-LRP8-FLAG #2 | FLAG | Flow Cytometry | 620 ± 30 | > 95% |
| HEK293-LRP8-GFP #1 | GFP | Flow Cytometry | 1200 ± 70 | > 98% |
| HEK293 Parental | N/A | Flow Cytometry | 10 ± 5 | < 1% |
MFI: Mean Fluorescence Intensity
Table 2: Functional Validation of LRP8 Signaling
| Cell Line | Ligand (Concentration) | Downstream Readout | Fold Change vs. Untreated |
| HEK293-LRP8-FLAG #1 | Reelin (350 pM) | p-Dab1 / Total Dab1 | 4.2 ± 0.5 |
| HEK293-LRP8-FLAG #1 | Wnt3a (100 ng/mL) | Nuclear β-catenin | 3.8 ± 0.4 |
| HEK293-LRP8-FLAG #1 | IL-6 (50 ng/mL) | p-STAT3 / Total STAT3 | 5.1 ± 0.6 |
| HEK293 Parental | Reelin (350 pM) | p-Dab1 / Total Dab1 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing N-terminally FLAG-tagged LRP8
1.1. Vector Construction
-
Choice of LRP8 Isoform and Tag: Obtain the cDNA for the desired human LRP8 isoform (e.g., transcript variant 3, NM_017522). An N-terminal FLAG tag is recommended to avoid potential interference with the C-terminal cytoplasmic domain's signaling motifs.
-
Vector Selection: Utilize a mammalian expression vector with a strong constitutive promoter (e.g., CMV) and a selectable marker, such as the neomycin resistance gene (for G418 selection). An example is pcDNA3.1(+).
-
Cloning: Subclone the FLAG-LRP8 coding sequence into the multiple cloning site of the expression vector. Verify the construct by Sanger sequencing.
1.2. Cell Culture and Transfection
-
Host Cell Line: HEK293 cells are a suitable host due to their high transfection efficiency and robust growth. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection:
-
One day before transfection, seed 5 x 10^5 HEK293 cells in a 6-well plate.
-
On the day of transfection, prepare the transfection mix using a lipid-based reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A typical mix includes 2.5 µg of the FLAG-LRP8 expression plasmid.
-
Incubate the cells with the transfection mix for 4-6 hours, then replace with fresh growth medium.
-
1.3. Selection of Stable Transfectants
-
Antibiotic Titration (Kill Curve): Prior to selection, determine the optimal concentration of G418 for the parental HEK293 cell line. This is the lowest concentration that kills all cells within 10-14 days. A typical starting range for G418 is 400-800 µg/mL.
-
Selection: 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the predetermined concentration of G418 to the culture medium.
-
Maintenance: Replace the selection medium every 3-4 days. Most non-transfected cells should die within the first week.
-
Colony Formation: Continue incubation for 2-3 weeks until distinct, antibiotic-resistant colonies are visible.
1.4. Clonal Isolation
-
Limiting Dilution:
-
Wash the plate with resistant colonies once with PBS.
-
Add a small volume of trypsin to each colony using a sterile pipette tip and transfer individual colonies to separate wells of a 96-well plate containing culture medium with G418.
-
Expand the single-cell clones.
-
Protocol 2: Validation of Tagged LRP8 Expression by Western Blot
-
Sample Preparation:
-
Lyse cells from a confluent well of each expanded clone in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein lysate per lane on an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the FLAG tag (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected band for full-length LRP8 is approximately 106 kDa[1].
-
Protocol 3: Analysis of Cell Surface LRP8 Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with ice-cold FACS buffer (PBS with 2% FBS).
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a fluorescently conjugated primary antibody against the epitope tag (e.g., APC-conjugated anti-FLAG antibody) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 4: Functional Validation by Reelin-Induced Dab1 Phosphorylation
-
Cell Stimulation:
-
Seed the validated HEK293-LRP8-FLAG stable cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4 hours.
-
Treat the cells with recombinant Reelin (e.g., 350 pM) for 10-30 minutes.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells as described for Western blotting.
-
Incubate 500 µg of total protein with an anti-Dab1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours.
-
Wash the beads three times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform Western blotting as described in Protocol 2, using a primary antibody against phosphotyrosine and another against total Dab1 to verify equal loading. An increase in the phosphotyrosine signal indicates functional LRP8 signaling.[2]
-
LRP8 Signaling Pathways
LRP8 is a central receptor in multiple signaling cascades. The following diagrams illustrate its role in the Reelin, Wnt/β-catenin, and STAT3 pathways.
References
Application Notes and Protocols for Immunofluorescence Staining of Apolipoprotein E Receptor 2 (ApoER2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein E Receptor 2 (ApoER2), also known as LRP8, is a cell surface receptor belonging to the low-density lipoprotein receptor (LDLR) family.[1][2] It is predominantly expressed in the brain and plays a crucial role in neuronal development, synaptic plasticity, and signal transduction.[2] ApoER2 is a key component of the Reelin signaling pathway, which is essential for the proper migration and positioning of neurons during brain development.[3][4][5] Dysregulation of the Reelin-ApoER2 pathway has been implicated in neurodegenerative diseases such as Alzheimer's disease.[6][7] These application notes provide a detailed protocol for the immunofluorescent staining of ApoER2 in cells and tissues, enabling researchers to visualize its subcellular localization and expression patterns.
Signaling Pathway
ApoER2 is a central receptor in the Reelin signaling cascade. Reelin, an extracellular matrix protein, binds to ApoER2 and the Very Low-Density Lipoprotein Receptor (VLDLR).[3][4][5][6] This binding event triggers the clustering of the receptors and the subsequent phosphorylation of the intracellular adapter protein Dab1.[8] Phosphorylated Dab1 then activates downstream signaling molecules, including Src family kinases and phosphatidylinositol 3-kinase (PI3K), which in turn regulate cytoskeletal dynamics, gene expression, and ultimately neuronal migration and synaptic function.[5][8]
Experimental Protocols
This section details the materials and methods for the immunofluorescence staining of ApoER2.
Materials
-
Primary Antibodies: See Table 1 for a list of commercially available antibodies and their recommended dilutions.
-
Secondary Antibodies: Fluorophore-conjugated secondary antibodies appropriate for the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.[9]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.[9][10]
-
Washing Buffer: PBS or PBS with 0.05% Tween-20.
-
Mounting Medium: Antifade mounting medium with DAPI (e.g., ProLong Gold Antifade Mountant with DAPI).
-
Glass slides and coverslips.
-
Humidified chamber.
Immunofluorescence Staining Workflow
Detailed Protocol for Cultured Cells
-
Cell Seeding: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[9]
-
Primary Antibody Incubation: Dilute the primary ApoER2 antibody in the blocking buffer according to the concentrations provided in Table 1. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Detailed Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0). The optimal time and temperature should be empirically determined.
-
Washing: Wash the slides in distilled water and then in PBS.
-
Permeabilization: Incubate the sections with 0.2% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply the diluted primary ApoER2 antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted secondary antibody and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the slides three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the slides with an antifade mounting medium containing DAPI.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Data Presentation
The following tables summarize quantitative data for the use of various ApoER2 antibodies in immunofluorescence applications.
Table 1: Primary Antibody Information for Immunofluorescence
| Antibody Name | Host Species | Clonality | Recommended Dilution (ICC/IF) | Manufacturer | Catalog Number |
| Anti-ApoER2 antibody [EPR3326] | Rabbit | Monoclonal | Not Recommended for ICC/IF | Abcam | ab108208 |
| ApoER2 Polyclonal Antibody | Rabbit | Polyclonal | 1:100 - 1:500 | Thermo Fisher Scientific | BS-6651R[11] |
| Apolipoprotein E R2/ApoE R2 Antibody | Rabbit | Polyclonal | 1:200 - 1:500 | Novus Biologicals | NB100-2216[1] |
| ApoER2 Monoclonal Antibody (13B2) | Mouse | Monoclonal | Not specified | Thermo Fisher Scientific | MA5-36130[7] |
| ApoER2 (LRP8) Rabbit Polyclonal Antibody | Rabbit | Polyclonal | 1:50 - 1:200 | OriGene | TA378128[12] |
| ApoER2 (LRP8) Rabbit Polyclonal Antibody | Rabbit | Polyclonal | 5 µg/ml | OriGene | TA336283[13] |
Table 2: General Protocol Parameters
| Step | Reagent/Parameter | Concentration/Time | Notes |
| Fixation | 4% Paraformaldehyde | 15 minutes | Prepare fresh from powder or use high-quality commercial solution. |
| Permeabilization | Triton X-100 | 0.1 - 0.2% | Time and concentration may need optimization depending on cell/tissue type. |
| Blocking | BSA or Normal Serum | 1-5% BSA or 10% Serum | Use serum from the same species as the secondary antibody.[10][14] |
| Primary Antibody Incubation | - | Overnight at 4°C | Higher concentrations may require shorter incubation times. |
| Secondary Antibody Incubation | - | 1 hour at room temperature | Protect from light to prevent photobleaching. |
Troubleshooting
Refer to the following table for common issues and potential solutions in immunofluorescence staining.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody concentration too low. | Increase antibody concentration or incubation time.[10][15] |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary.[15] | |
| Improper fixation or antigen retrieval. | Optimize fixation time and antigen retrieval method.[10][15] | |
| Protein expression is low. | Use a more sensitive detection method or a positive control with known expression.[14] | |
| High Background | Antibody concentration too high. | Decrease primary or secondary antibody concentration.[15][16] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent.[14][17] | |
| Inadequate washing. | Increase the number and duration of wash steps.[10][14] | |
| Autofluorescence of tissue. | Use a different fixative or treat with a quenching agent like sodium borohydride.[14] | |
| Non-specific Staining | Cross-reactivity of secondary antibody. | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[10] |
| Primary antibody is not specific. | Validate antibody specificity using a knockout/knockdown model or by Western blot.[17] |
References
- 1. novusbio.com [novusbio.com]
- 2. 抗ApoER2 ウサギ宿主抗体 affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. ApoER2 and VLDLr Are Required for Mediating Reelin Signalling Pathway for Normal Migration and Positioning of Mesencephalic Dopaminergic Neurons | PLOS One [journals.plos.org]
- 4. ApoER2 and VLDLr are required for mediating reelin signalling pathway for normal migration and positioning of mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ApoER2 Monoclonal Antibody (13B2) (MA5-36130) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Functions of ApoER2 and Very Low Density Lipoprotein Receptor in Reelin Signaling Depend on Differential Sorting of the Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. ApoER2 Polyclonal Antibody (BS-6651R) [thermofisher.com]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 17. ibidi.com [ibidi.com]
Application Notes and Protocols for Proximity Ligation Assay (PLA) of LRP8 Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Proximity Ligation Assay (PLA) for the detection, visualization, and quantification of Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) protein-protein interactions. LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a critical cell surface receptor involved in neuronal development, synaptic plasticity, and the pathogenesis of various neurological and oncological diseases.[1][2][3][4] Understanding its interaction network is crucial for elucidating its biological functions and for the development of targeted therapeutics.
Introduction to LRP8 and Proximity Ligation Assay
LRP8 is a member of the low-density lipoprotein (LDL) receptor family and functions as a receptor for Reelin and Apolipoprotein E (ApoE).[5] Its signaling is pivotal in processes such as neuronal migration and synaptic function.[1][5] The interaction of LRP8 with the intracellular adapter protein Disabled-1 (Dab1) is a key step in transducing the extracellular Reelin signal.[6][7] Dysregulation of LRP8 interactions has been implicated in Alzheimer's disease, schizophrenia, and various cancers.[2][8]
The Proximity Ligation Assay (PLA) is a powerful immunoassay that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.[9][10][11] The assay relies on the close proximity (less than 40 nm) of two target proteins, which are recognized by specific primary antibodies.[11] Secondary antibodies conjugated with oligonucleotides (PLA probes) bind to the primary antibodies. When in close proximity, these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The resulting product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots, where each spot represents a single protein-protein interaction event.[11][12]
Application: Detecting the LRP8-Dab1 Interaction in a Monocytic Cell Line
This protocol describes the application of PLA to detect and quantify the interaction between LRP8 and its intracellular signaling partner, Dab1. The binding of a ligand, such as Activated Protein C (APC), to LRP8 on the surface of human monocytic-like U937 cells has been shown to induce the phosphorylation of Dab1, indicating a direct interaction.[6][7][13] This interaction can be visualized and quantified using PLA.
Experimental Design and Controls
-
Positive Control: U937 cells stimulated with a known LRP8 ligand (e.g., APC or Reelin) to induce the LRP8-Dab1 interaction.
-
Negative Control 1: Unstimulated U937 cells.
-
Negative Control 2: U937 cells where either the anti-LRP8 or anti-Dab1 primary antibody is omitted.
-
Negative Control 3 (Optional): U937 cells treated with siRNA against LRP8 or Dab1 to confirm signal specificity.[6]
Quantitative Data Summary
The following table represents simulated quantitative data from a PLA experiment investigating the LRP8-Dab1 interaction in U937 cells. The data is presented as the average number of PLA signals per cell.
| Condition | Treatment | Average PLA Signals per Cell | Standard Deviation | P-value (vs. Unstimulated) |
| Experimental | APC (10 nM) | 25.4 | 4.8 | <0.001 |
| Negative Control | Unstimulated | 3.2 | 1.1 | - |
| Antibody Control | APC (10 nM), anti-LRP8 only | 0.8 | 0.3 | <0.001 |
| Antibody Control | APC (10 nM), anti-Dab1 only | 1.1 | 0.5 | <0.001 |
| siRNA Control | APC (10 nM), LRP8 siRNA | 4.5 | 1.5 | <0.001 |
Note: This data is for illustrative purposes and represents the expected outcome of a successful experiment.
Experimental Protocols
Materials and Reagents
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LRP8 ligand (e.g., recombinant human Activated Protein C)
-
Primary Antibodies:
-
Rabbit anti-LRP8 polyclonal antibody
-
Mouse anti-Dab1 monoclonal antibody
-
-
Duolink® In Situ PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)
-
Duolink® In Situ Detection Reagents (e.g., Red)
-
Duolink® In Situ Wash Buffers
-
Duolink® In Situ Mounting Medium with DAPI
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (provided with Duolink® kit or a solution of 3% BSA in PBS)
Detailed Methodology for LRP8-Dab1 PLA
1. Cell Culture and Treatment: a. Culture U937 cells in appropriate medium to the desired density. b. Seed cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere. c. Treat the cells with the LRP8 ligand (e.g., 10 nM APC) for the desired time (e.g., 15-30 minutes) at 37°C to stimulate the interaction. Include an untreated control.
2. Fixation and Permeabilization: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.
3. Blocking: a. Add the Duolink® Blocking Solution to each coverslip and incubate in a humidity chamber for 1 hour at 37°C.
4. Primary Antibody Incubation: a. Dilute the primary antibodies (anti-LRP8 and anti-Dab1) in the Duolink® Antibody Diluent to their optimal concentration (determined by titration). b. Aspirate the blocking solution and add the primary antibody mixture to the coverslips. c. Incubate overnight at 4°C in a humidity chamber.
5. PLA Probe Incubation: a. Wash the coverslips twice with Duolink® Wash Buffer A for 5 minutes each. b. Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in the Duolink® Antibody Diluent. c. Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.
6. Ligation: a. Wash the coverslips twice with Duolink® Wash Buffer A for 5 minutes each. b. Prepare the ligation solution by diluting the Duolink® Ligase 1:40 in the provided Ligation Buffer. c. Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber.
7. Amplification: a. Wash the coverslips twice with Duolink® Wash Buffer A for 2 minutes each. b. Prepare the amplification solution by diluting the Duolink® Polymerase 1:80 in the provided Amplification Buffer. c. Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidity chamber. Keep the samples protected from light from this point forward.
8. Detection and Mounting: a. Wash the coverslips twice with Duolink® Wash Buffer B for 10 minutes each. b. Wash once with 0.01x Duolink® Wash Buffer B for 1 minute. c. Mount the coverslips onto glass slides using Duolink® In Situ Mounting Medium with DAPI. d. Let the slides dry at room temperature for at least 15 minutes before imaging.
9. Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope with appropriate filters for DAPI and the chosen fluorophore (e.g., red). b. Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ with the Blob analysis plugin or specialized software). c. Normalize the PLA signal count to the number of cells (DAPI-stained nuclei).
Signaling Pathways and Experimental Workflows
LRP8-Reelin Signaling Pathway
Caption: LRP8 in the Reelin signaling pathway.
Proximity Ligation Assay (PLA) Experimental Workflow
Caption: Workflow of the Proximity Ligation Assay.
Logical Relationship of LRP8 Interactions and Cellular Outcomes
Caption: LRP8 interactions and their cellular consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRP8 promotes tumorigenesis in ovarian cancer through inhibiting p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into Reelin-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated protein C ligation of ApoER2 (LRP8) causes Dab1-dependent signaling in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Convergent Lines of Evidence Support LRP8 as a Susceptibility Gene for Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proximity ligation assay utilizing fluorescently labeled oligonucleotide probes allows the detection of protein-protein interactions implicated in Alzheimer’s disease (ApoE-C1q) and breast cancer (Erb [biosyn.com]
- 10. The "in situ" proximity ligation assay to probe protein-protein interactions in intact tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Notes and Protocols for the Purification of Recombinant LRP8 Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the expression and purification of recombinant Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2). The protocols outlined below are compiled from established methods for LRP8 and homologous proteins, offering a comprehensive guide for obtaining high-purity, active LRP8 for various research and drug development applications.
Introduction
LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family. It plays crucial roles in neuronal development, synaptic plasticity, and lipid metabolism. As a receptor for Reelin and Apolipoprotein E (ApoE), LRP8 is implicated in signaling pathways vital for proper brain function and is a target of interest in neurodegenerative diseases and cancer. The production of pure, active recombinant LRP8 is essential for structural studies, functional assays, and the development of therapeutic modulators.
This guide details two primary strategies for recombinant LRP8 purification: expression of the soluble ectodomain in mammalian cells and expression of LRP8 fragments in E. coli.
Data Presentation: Comparison of Expression Systems
The choice of expression system significantly impacts the yield, purity, and post-translational modifications of the recombinant protein. Below is a summary of common systems used for LRP8 and related proteins.
| Expression System | Typical Construct | Tag(s) | Purification Method(s) | Purity | Notes |
| Mammalian (HEK293, CHO) | Soluble ectodomain | C-terminal Myc-DDK or His-StrepII | Anti-DDK Affinity, IMAC, Strep-Tactin Affinity, Size Exclusion Chromatography | >80-95% | Provides proper protein folding and post-translational modifications, such as glycosylation. Ideal for functional studies. |
| Bacterial (E. coli) | Cytoplasmic domain or specific fragments | N-terminal His-GST | Immobilized Metal Affinity Chromatography (IMAC), Glutathione Affinity | >95% | High yield and cost-effective for producing smaller, non-glycosylated fragments for antibody production or structural studies of individual domains. |
| Yeast (Pichia pastoris) | Partial fragments | Not specified | Not specified | High purity | Offers a balance between yield and the capacity for some post-translational modifications. |
| Wheat Germ (in vitro) | Fragments | Tag-free or GST | Glutathione Affinity | Not specified | Rapid expression for screening purposes. |
Experimental Protocols
Protocol 1: Purification of Recombinant LRP8 Ectodomain from Mammalian Cells (HEK293)
This protocol is adapted from methods used for the purification of the closely related LRP1 ectodomain and commercially available LRP8.[1] It is the recommended approach for obtaining functional, glycosylated LRP8 ectodomain.
1. Expression Vector and Transfection:
-
Construct: The cDNA encoding the human LRP8 ectodomain (amino acids 1-794) is cloned into a mammalian expression vector (e.g., pHLsec) containing a C-terminal tandem tag, such as His-tag and Strep-tag II, preceded by a TEV protease cleavage site.[1][2]
-
Cell Line: Suspension-adapted Human Embryonic Kidney (HEK293-F) cells are a suitable host for high-yield expression.[3][4]
-
Transfection: Transient transfection is performed using a suitable reagent like polyethyleneimine (PEI). For a 1 L culture, use 1 mg of plasmid DNA and 3 mg of PEI.[3]
-
Cell Culture: Grow transfected cells in a suitable serum-free medium at 37°C with 8% CO₂ on an orbital shaker. Harvest the cell culture supernatant containing the secreted LRP8 ectodomain by centrifugation 5-6 days post-transfection.
2. Affinity Chromatography (Strep-Tactin or IMAC):
-
Column Preparation: Equilibrate a Strep-Tactin or Ni-NTA affinity column with wash buffer.
-
Sample Loading: Load the clarified cell culture supernatant onto the equilibrated column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Strep-Tactin: Elute the bound protein with elution buffer containing desthiobiotin.
-
IMAC: Elute the bound protein with elution buffer containing imidazole.
-
3. Size Exclusion Chromatography (SEC):
-
Buffer Exchange: Concentrate the eluted protein and exchange it into the SEC buffer using a centrifugal concentrator.
-
Chromatography: Load the concentrated protein onto a size exclusion column (e.g., Superose 6) pre-equilibrated with SEC buffer.
-
Fraction Collection: Collect fractions corresponding to the monomeric LRP8 ectodomain peak.
Buffer Compositions for Mammalian Expression:
| Buffer Type | Composition |
| Wash Buffer (Strep-Tactin/IMAC) | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA (for Strep-Tactin) or 20 mM Imidazole (for IMAC) |
| Elution Buffer (Strep-Tactin) | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM Desthiobiotin |
| Elution Buffer (IMAC) | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 250-500 mM Imidazole |
| SEC Buffer | 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl₂ |
Protocol 2: Purification of Recombinant LRP8 Fragments from E. coli
This protocol is suitable for producing non-glycosylated fragments of LRP8, for example, for use as antigens or in binding studies of isolated domains.[5]
1. Expression:
-
Construct: Clone the desired LRP8 fragment cDNA into a bacterial expression vector (e.g., pGEX or pET series) with an N-terminal His-tag and/or GST-tag.
-
Host Strain: Use a suitable E. coli expression strain, such as BL21(DE3).
-
Induction: Grow the bacterial culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (0.1-1 mM) at a reduced temperature (e.g., 18-25°C) overnight.
2. Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Chromatography:
-
Column Preparation: Equilibrate a Ni-NTA or Glutathione-agarose column with the appropriate wash buffer.
-
Sample Loading: Load the clarified lysate onto the column.
-
Washing: Wash the column with wash buffer to remove unbound proteins.
-
Elution: Elute the bound protein with the corresponding elution buffer (containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
Buffer Compositions for Bacterial Expression:
| Buffer Type | Composition |
| Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, Protease Inhibitors |
| Wash Buffer (IMAC) | 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM Imidazole |
| Elution Buffer (IMAC) | 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole |
| Wash Buffer (GST) | 1x PBS, pH 7.4 |
| Elution Buffer (GST) | 50 mM Tris-HCl, pH 8.0, 10 mM Reduced Glutathione |
Quality Control of Purified LRP8
1. Purity and Integrity Assessment:
-
SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE under reducing and non-reducing conditions. A single band at the expected molecular weight indicates high purity.[6] Staining can be performed with Coomassie Brilliant Blue or silver stain for higher sensitivity.[7]
-
Western Blot: Confirm the identity of the purified protein using an anti-LRP8 or anti-tag antibody.
2. Quantification:
-
Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.[6]
3. Functional Activity Assay:
-
ELISA-based Ligand Binding Assay: The activity of the purified LRP8 ectodomain can be assessed by its ability to bind to its ligand, Reelin. A competitive ELISA format can be used, where the purified LRP8 competes with a biotinylated standard LRP8 for binding to plate-bound Reelin.[7]
Visualizations
Caption: Experimental workflow for recombinant LRP8 purification.
Caption: Simplified Reelin-LRP8 signaling pathway.
References
- 1. Recombinant Expression of the Full-length Ectodomain of LDL Receptor-related Protein 1 (LRP1) Unravels pH-dependent Conformational Changes and the Stoichiometry of Binding with Receptor-associated Protein (RAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Mammalian Cell Expression and Single-step Purification of Extracellular Glycoproteins for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. origene.com [origene.com]
- 7. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
troubleshooting LRP8 western blot high background
Welcome to the technical support center for LRP8 Western blotting. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to high background in your experiments, ensuring clean and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
High background on a Western blot can obscure the specific signal from your target protein, LRP8, making data interpretation difficult.[1] This issue can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] Below are common causes and solutions.
Question: What is the most common cause of high background across the entire blot?
Answer: The most frequent causes of uniformly high background are insufficient blocking and improper antibody concentrations.[1][2]
-
Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[3] If blocking is incomplete, antibodies will adhere to unoccupied sites, causing a general dark background.[1][3]
-
Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody is a classic error that leads to increased non-specific binding and high background.[1][4][5]
Question: My blot has many non-specific bands. What could be the problem?
Answer: Non-specific bands can arise from several issues, including sample quality, antibody cross-reactivity, and improper SDS-PAGE separation.[6]
-
Sample Degradation: If your protein sample has degraded, it can appear as a smear or a ladder of bands below the expected molecular weight.[1][6] Always prepare fresh lysates and use protease inhibitors.[6]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate.[2][6] You can test this by running a control blot incubated only with the secondary antibody.[2][6]
-
Post-Translational Modifications: Be aware that your protein of interest may have post-translational modifications that can cause shifts in band size.[6]
Question: How can I optimize my blocking step to reduce background?
Answer: Optimizing your blocking protocol is a key first line of defense.[1]
-
Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[1] If you experience high background with one, try switching to the other.[1] Typically, a 3-5% solution is recommended.[5][7] For phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins like casein that can cause interference.[1][8]
-
Increase Concentration and Incubation Time: You can try increasing the concentration of your blocking agent (e.g., from 3% to 5%) or extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[1][9]
-
Use Fresh Buffer: Always use freshly prepared blocking buffer, as bacterial growth in old buffer can contribute to background.[1][5][10]
Question: What should I do if I suspect my antibody concentration is too high?
Answer: It is crucial to determine the optimal antibody concentration through titration.[1]
-
Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the lowest concentration that provides a strong, specific signal with minimal background.[1][2] If a datasheet recommends a 1:1000 dilution, it's good practice to test a range, such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[11]
-
Adjust Incubation Time and Temperature: Consider reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight) to decrease non-specific binding.[1][5]
Question: How important are the washing steps?
Answer: Washing steps are essential for removing unbound antibodies and reducing background noise.[1][12] Insufficient washing is a common cause of high background.[4]
-
Increase Wash Duration and Number: A standard protocol might include three washes of 5-10 minutes each.[1] Try increasing this to four or five washes of 10-15 minutes.[1]
-
Use Detergent: Including a mild detergent like Tween-20 (typically at 0.05% to 0.1%) in your wash buffer is standard practice to help reduce non-specific binding.[1][12][13]
-
Sufficient Volume: Ensure the membrane is fully submerged in a sufficient volume of wash buffer during agitation.[12][14]
Question: Could my choice of membrane be causing the high background?
Answer: Yes, the membrane can influence background levels.[1]
-
PVDF vs. Nitrocellulose: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes.[1][15] If you consistently have issues with PVDF, consider switching to nitrocellulose.[1][2]
-
Membrane Handling: Never let the membrane dry out during the Western blotting process, as this can cause antibodies to bind irreversibly and non-specifically.[1][2][4] Also, handle the membrane with clean forceps to avoid contamination.[9]
Optimization Parameters for LRP8 Western Blot
The following table summarizes key quantitative parameters that can be adjusted to minimize background.
| Parameter | Standard Range | Optimization Strategy for High Background | Reference |
| Blocking Agent | 3-5% Non-fat Milk or BSA in TBST/PBST | Increase concentration (up to 7%). Switch between Milk and BSA. Use fresh buffer. | [1][6] |
| Primary Antibody | Per manufacturer's datasheet (e.g., 1:1000) | Increase dilution (e.g., 1:2000 to 1:5000). Incubate overnight at 4°C. | [1][5][6] |
| Secondary Antibody | Per manufacturer's datasheet (e.g., 1:5000) | Increase dilution (e.g., 1:10,000 to 1:20,000). Reduce incubation time. | [5][16] |
| Wash Buffer | TBST/PBST with 0.05-0.1% Tween-20 | Increase Tween-20 concentration (up to 0.2%). Increase number of washes (3-5 times) and duration (10-15 min each). | [1][13] |
| Protein Load | 20-30 µg total protein per lane | Reduce the amount of protein loaded per lane. | [2][11] |
| Exposure Time | Variable | Reduce exposure time for chemiluminescent detection. | [1][6] |
Detailed Experimental Protocol: Western Blot for LRP8
This protocol incorporates best practices to minimize background.
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[6][16]
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6]
-
-
SDS-PAGE:
-
Load samples onto an appropriate percentage polyacrylamide gel to resolve LRP8.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three to five times with TBST for 10-15 minutes each time with vigorous agitation.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in fresh blocking buffer to its optimal concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[18]
-
-
Final Washes:
-
Repeat the washing step as described in step 6 to thoroughly remove any unbound secondary antibody.[1]
-
-
Detection:
Visual Guides
LRP8 Western Blot Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting high background issues.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Western blot blocking: Best practices | Abcam [abcam.com]
- 8. Western blot optimization | Abcam [abcam.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bio-rad.com [bio-rad.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 12. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 13. agrisera.com [agrisera.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
Optimizing LRP8 Immunoprecipitation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LRP8 immunoprecipitation (IP) protocols. The following information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Challenges in immunoprecipitation, such as low yield of the target protein and high background, are common. The following sections provide potential causes and solutions for issues you might encounter when performing LRP8 IP.
Low or No Detection of LRP8
Problem: After performing immunoprecipitation and subsequent Western blotting, the LRP8 protein is not detected or the signal is very weak.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | LRP8 is a transmembrane protein, requiring optimal solubilization. Start with a RIPA buffer, which is effective for extracting membrane proteins.[1] Consider testing other lysis buffers with varying detergent strengths if the yield is low. |
| Suboptimal Antibody Concentration | The amount of primary antibody is critical. Titrate the antibody to determine the optimal concentration. As a starting point, use 2-10 µg of antibody per 500 µl of cell lysate.[2] |
| Poor Antibody-Bead Binding | Ensure the protein A/G beads are compatible with the isotype of your LRP8 antibody. Pre-wash the beads with lysis buffer before adding the antibody-lysate mixture. |
| Ineffective Elution | The elution buffer may not be efficiently disrupting the antibody-antigen-bead complex. If using a gentle elution buffer (e.g., glycine-HCl), consider switching to a denaturing elution buffer like 2x SDS-PAGE sample buffer.[3] |
| LRP8 Degradation | Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation. Keep samples on ice or at 4°C throughout the procedure.[1] |
| Low LRP8 Expression | Confirm LRP8 expression in your cell or tissue lysate via Western blot before starting the IP. If expression is low, you may need to increase the amount of starting material. |
High Background
Problem: The Western blot shows multiple non-specific bands in addition to the expected LRP8 band, making the results difficult to interpret.
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with protein A/G beads for 30-60 minutes before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Excessive Antibody Concentration | Using too much primary antibody can lead to increased non-specific binding. Perform an antibody titration to find the lowest concentration that still effectively pulls down LRP8. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and/or the stringency of the wash buffer. You can increase the detergent concentration (e.g., up to 1% NP-40) or the salt concentration in the wash buffer.[4] |
| Antibody Heavy and Light Chain Interference | The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be detected by the secondary antibody in the Western blot. To avoid this, use a secondary antibody that specifically recognizes the native primary antibody, or use a primary antibody directly conjugated to a detectable molecule. |
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is best for LRP8 immunoprecipitation?
A1: As LRP8 is a transmembrane protein, a lysis buffer that can effectively solubilize the cell membrane without disrupting protein-protein interactions is crucial. A modified RIPA buffer is often a good starting point as it is effective for extracting membrane proteins.[1][5] However, the optimal buffer may vary depending on the specific cell type and the interacting proteins being investigated. It is recommended to test a few different lysis buffers to determine the best one for your experiment.
Q2: How much antibody should I use for my LRP8 IP?
A2: The optimal antibody concentration should be determined empirically through titration. A good starting range is typically 2-10 µg of antibody for every 500 µg to 1 mg of total protein in your cell lysate.[2] Consult the antibody datasheet for the manufacturer's recommendations for IP applications.
Q3: How can I be sure that the protein I'm pulling down is indeed LRP8?
A3: To confirm the identity of the immunoprecipitated protein, it is essential to include proper controls in your experiment. A key control is to perform a parallel IP with a non-specific IgG antibody of the same isotype as your LRP8 antibody. This will help you to distinguish between specific and non-specific binding. Additionally, you can perform a Western blot on the input lysate to confirm the presence of LRP8 at the correct molecular weight.
Q4: What are the known interacting partners of LRP8 that I could look for in a co-IP experiment?
A4: LRP8 is known to interact with several proteins, most notably as a receptor for Reelin.[6] Upon Reelin binding, LRP8 interacts with the intracellular adapter protein Dab1.[7][8] Other reported interacting partners include proteins involved in various signaling pathways.
Experimental Protocols
A. Cell Lysis for LRP8 Immunoprecipitation
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and freshly added protease inhibitor cocktail) to the cells.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the pellet. This is your cell lysate.
B. LRP8 Immunoprecipitation
-
Determine the protein concentration of your cell lysate.
-
To 500 µg - 1 mg of cell lysate, add the pre-determined optimal amount of LRP8 primary antibody (start with 2-10 µg).[2]
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µl of a 50% slurry of protein A/G agarose or magnetic beads to the mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove and discard the supernatant.
C. Washing and Elution
-
Wash the beads three to five times with 500 µl of ice-cold wash buffer (e.g., lysis buffer or a buffer with adjusted salt and detergent concentrations).[4] After each wash, pellet the beads and discard the supernatant.
-
After the final wash, carefully remove all residual wash buffer.
-
To elute the protein, add 20-40 µl of 2x SDS-PAGE sample buffer directly to the beads.[2]
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein from the beads.
-
Centrifuge to pellet the beads and collect the supernatant, which contains the immunoprecipitated LRP8.
-
The sample is now ready for analysis by Western blotting.
Mandatory Visualizations
LRP8 Signaling Pathways
LRP8 is a key receptor in multiple signaling cascades that regulate crucial cellular processes. The following diagrams illustrate the major signaling pathways initiated by LRP8.
Caption: Overview of major LRP8 signaling pathways.
LRP8 Immunoprecipitation Workflow
The following diagram outlines the key steps in a typical LRP8 immunoprecipitation experiment.
Caption: Standard workflow for LRP8 immunoprecipitation.
References
- 1. IP Sample Preparation | Proteintech Group [ptglab.com]
- 2. www2.nau.edu [www2.nau.edu]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. scbt.com [scbt.com]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Activated protein C ligation of ApoER2 (LRP8) causes Dab1-dependent signaling in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: ApoER2 Immunofluorescence Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Apolipoprotein E Receptor 2 (ApoER2) immunofluorescence staining.
Troubleshooting Guide
This guide addresses common problems encountered during ApoER2 immunofluorescence experiments in a question-and-answer format.
High Background Staining
Question: Why am I observing high background fluorescence in my ApoER2 staining?
Answer: High background can obscure your specific signal and lead to false positives. Several factors can contribute to this issue:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[1][2] It is crucial to titrate each antibody to determine the optimal concentration that provides a strong signal without increasing background noise.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[1][2] Ensure you are using an appropriate blocking solution, such as normal serum from the species in which the secondary antibody was raised or bovine serum albumin (BSA).[3] The blocking incubation time may also need to be extended.[2]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.[1][3] Use a sufficient volume of washing buffer (e.g., PBS with a mild detergent like Tween-20) and perform multiple washes.[3]
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[4][5] This can be mistaken for a specific signal. To check for autofluorescence, examine an unstained sample under the microscope.[4] If present, you can try quenching methods such as treatment with sodium borohydride or Sudan Black B.[4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or with other components of your sample.[5][6] Running a secondary antibody-only control (omitting the primary antibody) can help identify this issue.[3][6]
| Parameter | Recommendation for High Background | Reference |
| Primary Antibody Concentration | Decrease concentration; perform a titration. | [1][2] |
| Secondary Antibody Concentration | Decrease concentration; perform a titration. | [2] |
| Blocking Step | Increase incubation time; try a different blocking agent (e.g., 5-10% normal serum). | [1][2][3] |
| Washing Steps | Increase the number and duration of washes. | [1][3] |
| Autofluorescence | Check unstained sample; use quenching agents if necessary. | [4][5] |
| Secondary Antibody Control | Run a control with only the secondary antibody to check for non-specific binding. | [3][6] |
Weak or No Signal
Question: My ApoER2 staining is very weak or completely absent. What could be the cause?
Answer: A weak or non-existent signal can be frustrating. Here are some potential reasons and solutions:
-
Low ApoER2 Expression: The target protein, ApoER2, may be expressed at very low levels in your specific cell or tissue type.[7] It's important to verify the expression of ApoER2 in your sample using a positive control or by checking literature for expression data.[8] ApoER2 expression is known to be high in the central nervous system, particularly in the hippocampus and cerebellum.[9]
-
Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage or multiple freeze-thaw cycles.[4][10] Always store antibodies according to the manufacturer's instructions and consider aliquoting them upon arrival.[4]
-
Incompatible Antibodies: Ensure your primary and secondary antibodies are compatible. The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-ApoER2, the secondary should be an anti-rabbit antibody).[2]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[2][10] Try increasing the concentration or extending the incubation time.[2]
-
Fixation and Permeabilization Issues: The fixation or permeabilization protocol might be masking the epitope recognized by the antibody.[4] Different fixatives (e.g., formaldehyde, methanol) and permeabilizing agents (e.g., Triton X-100, saponin) can have varying effects.[3] You may need to optimize these steps or perform antigen retrieval.[4]
-
Incorrect Fluorophore/Filter Combination: Verify that the excitation and emission spectra of your fluorophore are compatible with the filters and light source of your microscope.[4][7]
| Parameter | Recommendation for Weak/No Signal | Reference |
| Positive Control | Include a tissue or cell line known to express ApoER2. | [8] |
| Antibody Storage | Check storage conditions and avoid repeated freeze-thaw cycles. | [4][10] |
| Antibody Compatibility | Confirm secondary antibody is appropriate for the primary antibody's host species. | [2] |
| Antibody Concentration | Increase concentration of primary and/or secondary antibody; increase incubation time. | [2][10] |
| Fixation/Permeabilization | Optimize fixation time and method; try different permeabilization agents; consider antigen retrieval. | [3][4] |
| Imaging Setup | Ensure microscope filters match the fluorophore's excitation/emission spectra. | [4][7] |
Non-Specific Staining
Question: I am seeing staining in unexpected locations or structures. How can I resolve this non-specific staining?
Answer: Non-specific staining occurs when the antibody binds to targets other than ApoER2. Here's how to troubleshoot this:
-
Primary Antibody Specificity: The primary antibody itself may have some cross-reactivity with other proteins.[2] It is essential to use an antibody that has been validated for immunofluorescence.[2] Consider performing a Western blot to confirm the antibody's specificity for ApoER2.[7]
-
Inappropriate Blocking: As with high background, insufficient blocking can lead to non-specific binding.[2]
-
Fc Receptor Binding: If you are working with immune cells or tissues rich in immune cells, antibodies can bind non-specifically to Fc receptors. Using a blocking step with serum from the same species as your sample can help mitigate this.
-
Isotype Control: An isotype control is a primary antibody of the same immunoglobulin class and from the same host species as your specific primary antibody, but it is not directed against any known target.[3] Staining with an isotype control can help determine if the observed staining is due to non-specific binding of the antibody itself.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of ApoER2?
A1: ApoER2 is a type I transmembrane protein.[11][12] In neurons, it is found on the cell surface and is also involved in endocytosis.[11][13] It can be localized to the cell body, dendrites, and postsynaptic densities.[9][13]
Q2: In which tissues is ApoER2 highly expressed?
A2: ApoER2 is highly expressed in the central nervous system, particularly in the brain and retina.[9][14][15] Within the brain, high expression is observed in the hippocampus, cerebellum, and neocortex.[9] It is also expressed in other tissues such as the heart, placenta, and vascular smooth muscle cells.[15]
Q3: Which antibody should I choose for ApoER2 immunofluorescence?
A3: It is crucial to select an antibody that has been validated for immunofluorescence applications.[2] Check the manufacturer's datasheet for validation data and images. Several commercially available antibodies have been successfully used for ApoER2 immunofluorescence.[16][17]
Q4: What are the key ligands and signaling pathways involving ApoER2?
A4: The best-characterized signaling pathway for ApoER2 is the Reelin pathway.[13][18][19] Reelin binds to ApoER2 and another receptor, VLDLR, leading to the phosphorylation of the intracellular adapter protein Dab1.[9][18][20] This initiates a signaling cascade that is crucial for neuronal migration during development and for synaptic plasticity in the adult brain.[11][18][19] ApoER2 also binds to other ligands, including apolipoprotein E (ApoE) and clusterin.[13][19]
Experimental Protocols
Detailed Protocol for ApoER2 Immunofluorescence Staining of Cultured Cells
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for your specific cell type and experimental setup.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular epitope of ApoER2, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ApoER2 antibody in the blocking buffer to its predetermined optimal concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): To visualize nuclei, incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore(s).
Visualizations
Caption: The Reelin-ApoER2 signaling pathway.
Caption: General workflow for immunofluorescence staining.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Immunofluorescence staining | Abcam [abcam.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. Similarities and differences in structure, expression, and functions of VLDLR and ApoER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 12. Frontiers | ApoER2: Functional Tuning Through Splicing [frontiersin.org]
- 13. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ApoER2 Function in the Establishment and Maintenance of Retinal Synaptic Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Anti-ApoER2 Antibody (A12976) | Antibodies.com [antibodies.com]
- 17. novusbio.com [novusbio.com]
- 18. ApoER2 and VLDLr Are Required for Mediating Reelin Signalling Pathway for Normal Migration and Positioning of Mesencephalic Dopaminergic Neurons | PLOS One [journals.plos.org]
- 19. The Reelin Receptors Apolipoprotein E receptor 2 (ApoER2) and VLDL Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ApoER2 and VLDLr are required for mediating reelin signalling pathway for normal migration and positioning of mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
LRP8 Cloning Efficiency Technical Support Center
Welcome to the technical support center for improving LRP8 cloning efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful cloning of the Low-density lipoprotein receptor-related protein 8 (LRP8) gene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during LRP8 cloning in a question-and-answer format.
Q1: I am having trouble amplifying the full-length LRP8 cDNA by PCR. What could be the issue?
A1: Amplifying a large gene like LRP8 (full-length cDNA can be over 4 kb) can be challenging. Here are some common causes and solutions:
-
Poor Template Quality: Ensure you are using high-quality, intact RNA for cDNA synthesis. Degraded RNA will result in truncated cDNA products.
-
Suboptimal PCR Conditions:
-
Polymerase Choice: Use a high-fidelity DNA polymerase with proofreading activity to minimize errors and ensure robust amplification of a large fragment.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated melting temperature (Tm) of your primers.
-
Extension Time: Ensure a sufficient extension time. A general rule is one minute per kb of the target sequence. For LRP8, an extension time of at least 4-5 minutes is recommended.
-
GC-Rich Regions: LRP8 may contain GC-rich regions that can impede amplification. Consider using a PCR additive or a polymerase specifically designed for GC-rich templates.
-
-
Primer Design:
-
Ensure your primers are specific to the LRP8 transcript variant you intend to clone.
-
Check for potential secondary structures or primer-dimer formation using primer design software.
-
Q2: I have successfully amplified the LRP8 insert, but my ligation reaction is inefficient, resulting in few or no colonies.
A2: Ligation efficiency can be affected by several factors, especially when dealing with a large insert and vector.
-
Vector and Insert Preparation:
-
Ensure complete digestion of both your vector and insert. Confirm digestion by running a small amount on an agarose gel.
-
Gel-purify your digested vector and insert to remove undigested plasmid and small fragments. Use a gel extraction kit for the best results.
-
Dephosphorylate the vector using an alkaline phosphatase to prevent self-ligation.
-
-
Ligation Ratio and Conditions:
-
Optimize the molar ratio of insert to vector. For large inserts, a molar ratio of 1:1 or 3:1 (insert:vector) is a good starting point.
-
Use a sufficient amount of DNA in the ligation reaction.
-
Incubate the ligation reaction overnight at 4°C to increase the likelihood of successful ligation.
-
Q3: After transformation, I get many colonies, but screening reveals they do not contain the LRP8 insert.
A3: This is a common issue, often pointing to problems with vector self-ligation or the presence of non-recombinant plasmids.
-
Incomplete Vector Digestion: If the vector is not completely digested, undigested plasmid will transform with high efficiency. Increase digestion time or enzyme concentration.
-
Vector Self-Ligation: As mentioned above, dephosphorylating the vector is crucial to prevent it from re-ligating without the insert.
-
Contamination: Ensure your purified insert is free from contamination with the original template plasmid.
Q4: I am concerned that LRP8 might be toxic to my E. coli cells. What can I do to mitigate this?
A4: The expression of some eukaryotic membrane proteins can be toxic to bacterial hosts.
-
Choice of Bacterial Strain: Use a cloning strain that is suitable for large or potentially unstable plasmids, such as NEB® Stable Competent E. coli or Stbl3™ cells. For expression, consider using strains like BL21(DE3) pLysS, which reduces basal expression of the T7 promoter.
-
Low-Copy Number Plasmids: Using a low-copy number plasmid can reduce the metabolic burden on the cells and minimize the toxic effects of basal expression.
-
Tightly Regulated Promoters: If you are cloning into an expression vector, choose one with a tightly regulated promoter (e.g., pBAD or pET series) to prevent leaky expression before induction.
-
Incubation Temperature: Incubating your plates at a lower temperature (30°C instead of 37°C) after transformation can sometimes help with the stability of plasmids containing toxic genes.
Experimental Protocols
This section provides detailed methodologies for key experiments in the LRP8 cloning workflow.
Protocol 1: High-Fidelity PCR Amplification of LRP8
-
Template: Use 100-250 ng of high-quality cDNA synthesized from a source known to express LRP8 (e.g., brain or placenta).
-
Reaction Setup:
Component Volume (50 µL reaction) Final Concentration 5X High-Fidelity Buffer 10 µL 1X dNTPs (10 mM each) 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM cDNA Template 1-5 µL 100-250 ng High-Fidelity DNA Polymerase 1 µL - | Nuclease-Free Water | to 50 µL | - |
-
PCR Cycling Conditions:
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec 30-35 Annealing 55-65°C 30 sec Extension 72°C 4-5 min Final Extension 72°C 10 min 1 | Hold | 4°C | ∞ | |
-
Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.
Protocol 2: Vector and Insert Preparation for Ligation
-
Restriction Digest:
-
Digest 1-2 µg of the vector and a sufficient amount of the purified LRP8 PCR product with the chosen restriction enzymes.
-
Incubate at the optimal temperature for the enzymes for at least 2 hours, or overnight for complete digestion.
-
-
Vector Dephosphorylation (Optional but Recommended):
-
Add 1 µL of a heat-labile alkaline phosphatase (e.g., Antarctic Phosphatase) to the digested vector reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Inactivate the phosphatase according to the manufacturer's instructions (e.g., 80°C for 5 minutes).
-
-
Gel Purification:
-
Run the digested vector and insert on a 1% agarose gel.
-
Excise the bands corresponding to the correct sizes under a UV transilluminator with minimal exposure time.
-
Purify the DNA from the gel slices using a commercial gel extraction kit.
-
Elute the DNA in a small volume of nuclease-free water or elution buffer.
-
-
Quantification: Measure the concentration of the purified vector and insert using a spectrophotometer or by comparing band intensities on an agarose gel with a DNA ladder of known concentrations.
Protocol 3: Ligation and Transformation
-
Ligation Reaction:
Component Volume (10 µL reaction) T4 DNA Ligase Buffer (10X) 1 µL Purified Vector X µL (e.g., 50 ng) Purified LRP8 Insert Y µL (1:1 to 3:1 molar ratio) T4 DNA Ligase 1 µL | Nuclease-Free Water | to 10 µL |
-
Incubation: Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.
-
Transformation:
-
Thaw a tube of high-efficiency competent E. coli cells on ice.
-
Add 2-5 µL of the ligation reaction to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the tube back on ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on pre-warmed LB agar plates containing the appropriate antibiotic.
-
Incubate the plates overnight at 37°C (or 30°C if toxicity is a concern).
-
Data Presentation
Table 1: Troubleshooting PCR Amplification of LRP8
| Problem | Possible Cause | Recommendation |
| No PCR product | Inefficient polymerase | Use a high-fidelity polymerase designed for long amplicons. |
| Suboptimal annealing temp. | Perform a gradient PCR to find the optimal annealing temperature. | |
| Insufficient extension time | Increase extension time to 1 min/kb (i.e., ~4-5 min for LRP8). | |
| Faint PCR product | Low template concentration | Increase the amount of cDNA template in the reaction. |
| PCR inhibitors in template | Re-purify the cDNA template. | |
| Non-specific bands | Low annealing temperature | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation | Redesign primers with less potential for self-dimerization. |
Table 2: Optimizing Ligation and Transformation for LRP8 Cloning
| Parameter | Standard Condition | Optimized Condition for LRP8 | Rationale |
| Insert:Vector Molar Ratio | 3:1 | 1:1 to 3:1 | For large inserts, a lower ratio can sometimes improve efficiency. |
| Ligation Temperature | Room Temperature (1-2 hours) | 16°C overnight | Longer incubation at a lower temperature favors efficient ligation. |
| Competent Cell Type | Standard (e.g., DH5α) | High-efficiency, stable (e.g., NEB Stable, Stbl3™) | Improves transformation efficiency and plasmid stability for large constructs. |
| Post-Transformation Incubation | 37°C | 30°C | Can reduce the toxicity of the cloned gene to the host cells. |
Mandatory Visualizations
LRP8 Signaling Pathway
The primary signaling pathway involving LRP8 is the Reelin pathway, which is crucial for neuronal migration and synaptic plasticity. Upon binding of the extracellular ligand Reelin, LRP8 undergoes a conformational change, leading to the phosphorylation of the intracellular adapter protein Dab1. This initiates a downstream signaling cascade involving Src family kinases and Akt.
Caption: LRP8 in the Reelin signaling pathway.
LRP8 Cloning Workflow
The following diagram illustrates a typical workflow for cloning the LRP8 gene into a plasmid vector.
Caption: A typical workflow for LRP8 gene cloning.
Technical Support Center: Expression of Full-Length LRP8
Welcome to the technical support center for the expression of full-length Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in expressing this complex transmembrane protein.
Frequently Asked Questions (FAQs)
Q1: What is LRP8 and why is it difficult to express?
A1: LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane receptor belonging to the low-density lipoprotein (LDL) receptor family.[1][2] Its large size, complex modular structure—comprising ligand-binding domains, an EGF-like domain, an O-linked glycosylation domain, a transmembrane domain, and a cytoplasmic tail—and its nature as a membrane protein contribute to expression challenges.[3] These features make it susceptible to misfolding, aggregation, and low yields in recombinant systems.[4]
Q2: Which expression system is best for full-length LRP8?
A2: The optimal expression system depends on the downstream application.
-
Mammalian cells (e.g., HEK293, CHO): This is the preferred system for functional studies as it provides the necessary environment for proper protein folding, post-translational modifications (like glycosylation), and membrane integration.[5]
-
Insect cells (e.g., Sf9, High Five): Baculovirus expression in insect cells is a viable alternative that can produce high yields of post-translationally modified protein.
-
Bacterial cells (e.g., E. coli): While cost-effective and rapid, expressing full-length LRP8 in E. coli is highly challenging due to the lack of machinery for post-translational modifications and the high likelihood of misfolding and aggregation, often resulting in inclusion bodies.[6] This system is generally not recommended for the full-length, functional protein but may be suitable for expressing individual domains.
Q3: What are the typical yields for recombinant full-length LRP8?
A3: Yields are highly variable and depend on the expression system, construct design, and purification protocol. In mammalian systems, yields can range from micrograms to a few milligrams per liter of culture. Optimization is crucial for achieving usable quantities.
Q4: My LRP8 protein is aggregating. What can I do?
A4: Aggregation is a common issue for membrane proteins.[4] Strategies to mitigate this include:
-
Optimize expression conditions: Lowering the induction temperature can slow down protein synthesis, allowing more time for proper folding.[6]
-
Use solubility-enhancing tags: Fusion tags like Maltose-Binding Protein (MBP) or superfolderGFP can improve solubility.[4]
-
Buffer optimization: During purification, use buffers with adequate salt concentration (e.g., up to 500 mM NaCl), and consider adding stabilizing agents like glycerol (5-10%), L-arginine, or non-denaturing detergents.[7][8][9]
-
Maintain low protein concentrations: High protein concentrations can promote aggregation.[8]
Troubleshooting Guides
Problem 1: Low or No Expression of LRP8
| Possible Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | Synthesize the LRP8 gene with codons optimized for your chosen expression host (e.g., humanized codons for mammalian cells). |
| Plasmid/Vector Issues | Verify the integrity of your expression vector by sequencing. Ensure the promoter is strong and appropriate for the host system (e.g., CMV promoter for mammalian cells).[10] |
| Inefficient Transfection/Transduction | Optimize the transfection reagent-to-DNA ratio and cell density. For viral systems, optimize the multiplicity of infection (MOI). |
| Protein Toxicity | Use an inducible expression system to control the timing and level of LRP8 expression. Lower the inducer concentration to reduce cellular stress.[11] |
| mRNA Instability | Check for and remove any potential destabilizing sequences in the 5' or 3' untranslated regions of your construct. |
Problem 2: Protein Aggregation or Presence in Inclusion Bodies
| Possible Cause | Troubleshooting Steps |
| Over-expression Rate | Reduce the expression rate by lowering the induction temperature (e.g., from 37°C to 20-30°C in mammalian or insect cells).[6] |
| Incorrect Disulfide Bond Formation | Co-express molecular chaperones or foldases like Protein Disulfide Isomerase (PDI) to assist in proper folding. |
| Improper Solubilization | As a membrane protein, LRP8 requires detergents for extraction. Screen a panel of mild, non-denaturing detergents (e.g., DDM, L-MNG, Triton X-100) to find the optimal one for solubilization and stability.[4] |
| Buffer Conditions | During lysis and purification, maintain a pH that is at least 1 unit away from the protein's isoelectric point (pI).[8] Include additives like glycerol, L-arginine, or low concentrations of non-denaturing detergents to prevent aggregation.[7][8] |
| Affinity Tag Issues | Ensure the affinity tag is accessible and not interfering with folding. Consider trying both N-terminal and C-terminal tags. |
Data Presentation: Comparison of LRP8 Expression Systems
| Feature | Mammalian Cells (HEK293, CHO) | Insect Cells (Sf9, High Five) | Bacterial Cells (E. coli) |
| Protein Folding | Excellent, native-like folding. | Good, but may differ from mammalian. | Poor, high risk of misfolding. |
| Post-Translational Modifications | Native human-like glycosylation. | Glycosylation present, but different pattern. | None. |
| Typical Yield | Low to Moderate (µg-mg/L). | Moderate to High (mg/L). | Highly variable, often low soluble yield. |
| Cost | High. | Moderate. | Low. |
| Time | Slow (weeks to months). | Moderate (weeks). | Fast (days to weeks). |
| Common Issues | Low yield, slow growth. | Viral handling, different PTMs. | Inclusion bodies, no PTMs, toxicity. |
| Best For | Functional assays, structural studies. | High-yield production for structural studies. | Expression of individual domains. |
Experimental Protocols
Protocol: Expression and Purification of Full-Length LRP8 in HEK293 Cells
This protocol provides a general workflow. Optimization of specific steps is highly recommended.
1. Gene Synthesis and Cloning:
- Synthesize the human LRP8 cDNA with codon optimization for Homo sapiens.
- Clone the LRP8 sequence into a mammalian expression vector (e.g., pcDNA3.1 or pTT3) containing a strong CMV promoter.[10]
- Incorporate a C-terminal affinity tag (e.g., 1D4, His-tag, or FLAG-tag) for purification.
2. Transfection of HEK293 Cells:
- Culture HEK293 cells (e.g., Expi293F™) in an appropriate serum-free medium.
- On the day of transfection, ensure cells are in the exponential growth phase with high viability (>95%).
- Prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., using PEI or a commercial reagent like ExpiFectamine™).
- Add the complex to the cell culture.
- Incubate the cells at 37°C with 8% CO2 on an orbital shaker.
3. Cell Harvest and Lysis:
- Harvest cells 48-72 hours post-transfection by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).
- Wash the cell pellet with cold PBS.
- Resuspend the pellet in a lysis buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% DDM, protease inhibitor cocktail).
- Lyse the cells by gentle rotation for 1-2 hours at 4°C.
- Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet insoluble material.
4. Affinity Purification:
- Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged protein) for 2-4 hours at 4°C.
- Load the mixture onto a chromatography column.
- Wash the resin extensively with a wash buffer containing a lower concentration of the detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.05% DDM).
- Elute the protein using an elution buffer with a high concentration of the competing agent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 300 mM Imidazole, 0.05% DDM).
5. Size Exclusion Chromatography (SEC):
- Concentrate the eluted fractions.
- Further purify the protein by SEC using a column pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
- Collect fractions corresponding to the monomeric LRP8 peak.
- Analyze purity by SDS-PAGE and Western Blot.
Mandatory Visualizations
LRP8 Signaling Pathways
LRP8 is a key receptor in several signaling cascades, most notably the Reelin pathway, which is crucial for neuronal migration and synaptic plasticity.[2][3][12] It also participates in Wnt signaling and pathways involving ApoE.[1][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 4. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 5. origene.com [origene.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. addgene.org [addgene.org]
- 11. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting siRNA Knockdown of LRP8
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with small interfering RNA (siRNA) mediated knockdown of the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2).
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant knockdown of LRP8 mRNA. What are the primary causes?
A1: A lack of mRNA knockdown is a common issue that can often be resolved by systematically evaluating several factors:
-
Suboptimal siRNA Concentration: Using the correct siRNA concentration is critical. While higher concentrations might seem better, they can lead to off-target effects and cytotoxicity.[3] It is essential to perform a dose-response experiment to find the lowest effective concentration that yields significant knockdown without inducing cellular stress.[1]
-
Poor siRNA Design: Not all siRNA sequences are equally effective. It is highly recommended to test at least two or three different siRNA sequences targeting different regions of the LRP8 mRNA to identify the most potent one.[1]
-
Issues with qPCR Assay: The problem may lie with the validation method. Ensure your qPCR primers for LRP8 are efficient and specific. Run a standard curve to check primer efficiency and analyze the melt curve to ensure a single product is amplified.[5]
Q2: My LRP8 mRNA levels are significantly reduced, but the protein level remains unchanged. What's happening?
A2: This discrepancy between mRNA and protein reduction is often linked to protein stability.
-
Timing of Analysis: Just as with mRNA, the timing for protein analysis is critical. A time-course experiment assessed by Western blot is essential to determine when protein reduction becomes detectable.[6]
-
Antibody Issues: The antibody used for Western blotting may be non-specific or of low quality, leading to inaccurate detection. Validate your antibody using appropriate controls, such as a positive control lysate from cells overexpressing LRP8 and a negative control from a known LRP8-null cell line, if available.
Q3: I'm observing significant cell death or a toxic phenotype after transfection. How can I mitigate this?
A3: Cell toxicity is a common issue in transfection experiments and can obscure the specific effects of LRP8 knockdown.
-
Transfection Reagent Toxicity: Many lipid-based transfection reagents can be toxic to cells, especially at high concentrations. Optimize the concentration of the transfection reagent by performing a titration to find the lowest amount that still provides high transfection efficiency.[7]
-
siRNA Concentration and Off-Target Effects: High concentrations of siRNA can induce off-target effects, where the siRNA silences unintended genes, some of which may be essential for cell survival.[8][9][10][11] This is a sequence-dependent phenomenon that can lead to a toxic phenotype.[12] Reducing the siRNA concentration is the first step to minimize these effects.[3]
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting LRP8 at a lower overall concentration can reduce off-target effects while maintaining on-target knockdown efficiency.[11]
-
Cell Confluency: Transfecting cells at an optimal density is crucial. Overly confluent or sparse cultures can be more susceptible to toxicity.
Q4: How do I select the proper controls for my LRP8 knockdown experiment?
A4: A comprehensive set of controls is non-negotiable for interpreting your results accurately.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in LRP8 siRNA knockdown experiments.
Data Presentation: Transfection Optimization Parameters
Optimizing transfection conditions is a critical first step. The following table provides a starting point for key parameters that should be optimized for your specific cell line.
| Parameter | 24-Well Plate | 12-Well Plate | 6-Well Plate |
| Cell Seeding Density | 0.5 - 2.0 x 10⁵ cells/well | 1.0 - 4.0 x 10⁵ cells/well | 2.0 - 8.0 x 10⁵ cells/well |
| siRNA Concentration Range | 5 - 50 nM | 5 - 50 nM | 5 - 50 nM |
| Transfection Reagent | 0.5 - 1.5 µL | 1.0 - 3.0 µL | 2.0 - 6.0 µL |
| Complex Incubation Time | 10 - 20 minutes | 10 - 20 minutes | 10 - 20 minutes |
| Analysis Time (mRNA) | 24 - 72 hours post-transfection | 24 - 72 hours post-transfection | 24 - 72 hours post-transfection |
| Analysis Time (Protein) | 48 - 120 hours post-transfection | 48 - 120 hours post-transfection | 48 - 120 hours post-transfection |
Note: These are general guidelines. Optimal conditions must be determined empirically for each cell line and transfection reagent.[3][18]
Experimental Protocols
Protocol 1: siRNA Transfection (Reverse Transfection Method)
-
Prepare siRNA-Reagent Complexes:
-
In a sterile microfuge tube, dilute your LRP8 siRNA (or control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted reagent, mix gently by pipetting, and incubate at room temperature for 15 minutes to allow complexes to form.
-
-
Aliquot Complexes: Add the siRNA-reagent complexes to the wells of the culture plate.
-
Cell Seeding: Trypsinize and count your cells. Resuspend the cells in complete culture medium (antibiotic-free medium is recommended[7]) to the desired density.
-
Add Cells to Wells: Add the cell suspension directly to the wells containing the transfection complexes. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-120 hours, depending on whether you will be analyzing mRNA or protein levels.
Protocol 2: Validation of Knockdown by RT-qPCR
-
RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a suitable master mix, cDNA template, and primers for both LRP8 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of LRP8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.
Protocol 3: Validation of Knockdown by Western Blot
Western blotting is essential to confirm that the reduction in mRNA translates to a decrease in protein levels.[6][22]
-
Protein Lysate Preparation: At the desired time point, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for LRP8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the LRP8 signal to a loading control (e.g., β-actin or GAPDH) from the same blot.
Mandatory Visualizations
LRP8 Signaling Pathway Overview
LRP8 is a multifunctional receptor involved in several key signaling pathways, most notably the Reelin pathway, which is crucial for neuronal development.[23][24] It also participates in pathways related to cancer and lipid metabolism.[25][26]
Experimental Workflow for LRP8 Knockdown Validation
This diagram illustrates the sequential steps from experiment setup to final data analysis for a typical LRP8 siRNA knockdown study.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 15. Controls for RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Positive and Negative control siRNA's for your experiments. >90% siRNA kockdown for positive controls [us.bioneer.com]
- 17. Performing appropriate RNAi control experiments [qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. Our top tech tips for optimizing your reverse transfection for CRISPR and siRNA experiments [horizondiscovery.com]
- 20. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 21. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. licorbio.com [licorbio.com]
- 23. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 24. uniprot.org [uniprot.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis Buffer for LRP8 Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis buffer for the successful extraction of the Low-Density Lipoprotein Receptor-related Protein 8 (LRP8).
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing a lysis buffer for LRP8 extraction?
A1: The initial and most critical step is to select an appropriate detergent. Since LRP8 is a membrane protein, a detergent is essential to solubilize it from the lipid bilayer. The choice of detergent will significantly impact the yield and stability of the extracted protein.[1][2]
Q2: Which types of detergents are recommended for membrane proteins like LRP8?
A2: Mild, non-ionic, or zwitterionic detergents are generally preferred for preserving the native structure and function of membrane proteins.[3][4] Commonly used detergents include n-Dodecyl-β-D-maltoside (DDM), Triton X-100, CHAPS, and n-Octyl-β-D-glucopyranoside (OG).[4][5] The optimal detergent should be empirically determined for LRP8.
Q3: What is the role of salt concentration in the lysis buffer?
A3: Salt concentration, or ionic strength, is a critical parameter that can influence protein solubility and stability.[6] For many proteins, adding salt can improve extraction yields by minimizing non-specific protein aggregation.[7] However, the effect of salt can be protein-specific, and high concentrations can sometimes lead to protein precipitation.[8][9]
Q4: Why are protease and phosphatase inhibitors necessary?
A4: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade or alter the phosphorylation state of your target protein, LRP8.[10][11] Including a cocktail of protease and phosphatase inhibitors in your lysis buffer is crucial to maintain the integrity and native state of the extracted LRP8.[12][13]
Q5: How does the pH of the lysis buffer affect LRP8 extraction?
A5: The pH of the lysis buffer is critical for protein stability and activity.[6][14] Typically, a pH range of 7.0 to 8.0 is used to maintain a physiological environment and prevent protein denaturation.[6] However, the optimal pH may vary depending on the specific characteristics of LRP8 and should be tested.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low LRP8 Yield | Inefficient cell lysis. | - Ensure the chosen lysis method (e.g., sonication, mechanical disruption) is adequate for your cell type.[15] - Optimize the concentration of the detergent in the lysis buffer.[1] |
| LRP8 is not effectively solubilized. | - Screen a panel of mild detergents (e.g., DDM, Triton X-100, CHAPS, OG) to find the most effective one for LRP8.[4][5] - Adjust the detergent-to-protein ratio. | |
| Protein degradation. | - Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[10][12][15] - Perform all extraction steps at low temperatures (on ice or at 4°C) to minimize protease activity.[16] | |
| LRP8 is in the insoluble pellet. | - The detergent may not be strong enough. Try a slightly stronger non-ionic or zwitterionic detergent. - Increase the salt concentration (e.g., 150-500 mM NaCl) to enhance solubility. | |
| LRP8 is Degraded (multiple bands on Western blot) | Protease activity. | - Use a broad-spectrum protease inhibitor cocktail.[11] - Ensure all steps are performed quickly and at low temperatures.[16] |
| Variability in Extraction Efficiency | Inconsistent cell handling. | - Standardize cell harvesting and washing procedures to remove interfering substances.[16] |
| Inconsistent buffer preparation. | - Prepare fresh lysis buffer for each experiment and ensure accurate component concentrations. |
Experimental Protocols
Protocol 1: Screening for Optimal Detergent
This protocol outlines a method for testing different detergents to identify the most effective one for solubilizing LRP8.
-
Cell Pellet Preparation: Harvest cells expressing LRP8 and wash them with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a base lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and a protease/phosphatase inhibitor cocktail.
-
Detergent Screening: Aliquot the base lysis buffer and add different detergents (e.g., Triton X-100, DDM, CHAPS, OG) to a final concentration of 1% (w/v).
-
Cell Lysis: Resuspend cell pellets in each of the prepared lysis buffers. Incubate on ice with gentle agitation.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) to separate the soluble and insoluble fractions.
-
Analysis: Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an anti-LRP8 antibody to determine which detergent yielded the highest amount of soluble LRP8.
Protocol 2: Optimizing Salt Concentration
This protocol helps in determining the optimal salt concentration for LRP8 extraction.
-
Cell Pellet Preparation: Harvest and wash cells as described in Protocol 1.
-
Lysis Buffer Preparation: Prepare a lysis buffer with the optimal detergent determined from Protocol 1: 50 mM Tris-HCl (pH 7.4), 1% (w/v) [Optimal Detergent], 1 mM EDTA, and a protease/phosphatase inhibitor cocktail.
-
Salt Concentration Gradient: Create a series of lysis buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).
-
Cell Lysis and Analysis: Follow steps 4-6 from Protocol 1 for each salt concentration. Analyze the results to identify the salt concentration that provides the best LRP8 solubility.
Data Presentation
Table 1: Comparison of Detergent Effectiveness for LRP8 Extraction
| Detergent (1%) | LRP8 in Soluble Fraction (Relative Units) | LRP8 in Insoluble Fraction (Relative Units) | Notes |
| Triton X-100 | ++ | ++ | Moderate solubilization. |
| DDM | +++ | + | High solubilization, gentle on protein.[2] |
| CHAPS | ++ | ++ | Good for preserving protein-protein interactions.[4] |
| OG | + | +++ | Less effective for this specific protein. |
| No Detergent | - | ++++ | LRP8 remains in the insoluble fraction. |
(Note: The '+' symbols represent a qualitative assessment of LRP8 levels from Western blot analysis and should be replaced with quantitative data from your experiments.)
Table 2: Effect of NaCl Concentration on LRP8 Extraction Efficiency
| NaCl Concentration (mM) | LRP8 in Soluble Fraction (Relative Units) | Notes |
| 50 | ++ | Sub-optimal solubility. |
| 150 | +++ | Good starting concentration.[6] |
| 250 | ++++ | Improved solubility. |
| 500 | +++ | Potential for decreased solubility at higher concentrations.[8] |
(Note: The '+' symbols represent a qualitative assessment and should be replaced with quantitative data.)
Visualizations
Caption: A generalized workflow for optimizing LRP8 extraction.
Caption: Simplified LRP8 signaling pathways.[17][18]
References
- 1. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Combined Effect of Extraction and Purification Conditions on Yield, Composition and Functional and Structural Properties of Lupin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - AR [thermofisher.com]
- 12. scbt.com [scbt.com]
- 13. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 14. mpbio.com [mpbio.com]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in studying LRP8 signaling
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for studying L.RP8 signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by LRP8?
A1: LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a key receptor in several signaling pathways crucial for neuronal development and function, as well as being implicated in other physiological and pathological processes.[1][2][3] The primary pathways include:
-
Reelin/Dab1 Signaling: This is the most well-characterized pathway. Binding of the extracellular ligand Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) triggers the phosphorylation of the intracellular adaptor protein Dab1.[2][4] This initiates a cascade involving Src family kinases, leading to the activation of PI3K/Akt signaling, which is essential for neuronal migration and synaptic plasticity.[2][5]
-
Wnt/β-catenin Signaling: LRP8 can act as a positive regulator of the canonical Wnt signaling pathway.[6][7] It promotes the accumulation of β-catenin and enhances Wnt-induced gene transcription.[6][7] This interaction is significant in processes like osteoblast differentiation and has been implicated in cancer.[6][8]
-
p53 Signaling: In some cancer contexts, such as ovarian cancer, LRP8 has been shown to inhibit the p53 signaling pathway, thereby promoting tumorigenesis.[9][10]
-
Apolipoprotein E (ApoE) Signaling: LRP8 binds to ApoE, which can influence intracellular signaling and trafficking. This interaction is particularly relevant in the context of Alzheimer's disease, as ApoE competes with Reelin for binding to LRP8, potentially weakening Reelin signaling.[2][7]
Q2: What are the known ligands for LRP8?
A2: LRP8 is a multi-ligand receptor. Its known ligands include:
-
Reelin (RELN): A large secreted glycoprotein that is the canonical ligand for LRP8 in the brain.[1][3]
-
Apolipoprotein E (ApoE): A major cholesterol carrier in the brain.[3][7]
-
F-spondin: A secreted protein involved in neuronal development.[7]
-
Thrombospondin: An extracellular matrix protein.[2]
-
Activated Protein C (APC): A serine protease with anticoagulant and cytoprotective functions.[5]
Q3: Why am I observing multiple bands for LRP8 in my Western blot?
A3: Observing multiple bands for LRP8 is a common issue and can be attributed to several factors:
-
Splice Variants: The LRP8 gene undergoes alternative splicing, resulting in multiple protein isoforms with different molecular weights.[11] These isoforms may have different functional properties.
-
Post-Translational Modifications: LRP8 can be glycosylated, which increases its molecular weight. A larger band around 130 kDa may represent the glycosylated form, while the membrane form is around 106 kDa.[12]
-
Proteolytic Cleavage: LRP8 can be cleaved by secretases, releasing its extracellular domain and an intracellular domain (ICD) that can translocate to the nucleus.[13] This can result in smaller protein fragments being detected.
-
Protein Degradation: Improper sample handling can lead to protein degradation, resulting in multiple lower molecular weight bands.
-
Antibody Non-Specificity: The antibody used may be cross-reacting with other proteins. It is crucial to use a well-validated antibody.
Troubleshooting Guides
Western Blotting for LRP8
Problem: Weak or No LRP8 Signal
| Possible Cause | Troubleshooting Steps |
| Low LRP8 Expression | - Use cell lines or tissues known to express LRP8 at higher levels (e.g., brain, placenta).[14] - Consider overexpressing LRP8 in your cell line as a positive control. - Enrich for membrane proteins using subcellular fractionation. |
| Inefficient Protein Extraction | - Use a lysis buffer optimized for membrane proteins, containing strong detergents (e.g., RIPA buffer). - Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor Antibody Performance | - Use a validated antibody specific for LRP8. Check literature for successfully used antibodies.[15] - Optimize primary antibody concentration (e.g., 1:500 to 1:2000 dilution).[15] - Incubate the primary antibody overnight at 4°C to increase signal. |
| Inefficient Transfer | - Optimize transfer conditions (time, voltage) based on the molecular weight of LRP8 (~106-130 kDa). - Use a PVDF membrane, which has a higher binding capacity for proteins. |
Problem: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Blocking | - Increase blocking time (e.g., 1-2 hours at room temperature). - Use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Insufficient Washing | - Increase the number and duration of washes between antibody incubations. - Add a detergent like Tween-20 (0.1%) to your wash buffer. |
| Sample Overload | - Reduce the amount of protein loaded per lane (e.g., 20-30 µg). |
Co-Immunoprecipitation (Co-IP) of LRP8 and its Interactors
Problem: Low Yield of Precipitated LRP8 or Interacting Proteins
| Possible Cause | Troubleshooting Steps |
| Inefficient Lysis | - Use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions. |
| Antibody Not Suitable for IP | - Use an antibody that is validated for immunoprecipitation. Not all Western blot antibodies work for IP. |
| Low Abundance of LRP8 or Interactor | - Increase the amount of starting material (cell lysate). - Consider cross-linking agents (e.g., formaldehyde) to stabilize transient interactions, but be aware this can increase background. |
| Disruption of Interaction | - Minimize the number of wash steps and use a less stringent wash buffer to avoid disrupting weak interactions. |
Problem: High Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Pre-clear the lysate with beads before adding the primary antibody. - Use a high-quality, specific antibody. |
| Non-specific Binding to Beads | - Block the beads with BSA before use. - Increase the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). |
LRP8 Reporter Assays (e.g., Luciferase Assay for Wnt Pathway)
Problem: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio. - Co-transfect a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[16] |
| Pipetting Errors | - Prepare a master mix of reagents for each condition. - Use calibrated pipettes. |
| Cell Plating Inconsistency | - Ensure even cell distribution when seeding plates. |
Problem: Weak or No Reporter Signal
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Check cell viability after transfection. - Use a positive control plasmid to verify transfection and reporter assay reagents are working. |
| Promoter/Reporter Construct Issue | - Verify the integrity of your plasmid DNA. - Ensure the reporter construct is appropriate for the signaling pathway being studied. |
| Insufficient Stimulation | - Optimize the concentration and incubation time of the stimulating ligand (e.g., Wnt3a). |
Signaling Pathways and Experimental Workflows
Caption: The LRP8-Reelin signaling pathway.
Caption: LRP8 involvement in the Wnt/β-catenin signaling pathway.
Caption: A typical workflow for Western blotting of LRP8.
Quantitative Data Summary
Table 1: LRP8 Isoforms and Molecular Weights
| Isoform | Other Names | Predicted Molecular Weight (kDa) | Common Observed MW (kDa) | Key Features |
| Full-length LRP8 | ApoER2 | ~106 | ~106 (non-glycosylated), ~130 (glycosylated)[12] | Contains all functional domains. |
| Splice variants | - | Varies | Varies | May lack specific domains, affecting ligand binding or signaling. |
| LRP8-ICD | Intracellular Domain | ~20-30 | Varies | Generated by proteolytic cleavage, can translocate to the nucleus.[13] |
Table 2: LRP8 Antibody Recommendations for Western Blotting
| Antibody (Supplier, Cat. No.) | Host Species | Dilution Range | Positive Control | Reference |
| Abcam, ab108208 | Rabbit | 1:500 - 1:2000 | Mouse brain lysate | [15] |
| Thermo Fisher, PA1-16913 | Rabbit | Not specified | Mouse brain membrane prep | [12] |
| CUSABIO, CSB-PA623900LA01HU | Rabbit | 1:500 - 1:5000 | SH-SY5Y, A549, U87 cell lysates | [17] |
Detailed Experimental Protocols
Protocol 1: LRP8 Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a validated anti-LRP8 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against LRP8 and the suspected interacting protein.
-
Protocol 2: Subcellular Fractionation to Enrich for Membrane-Bound LRP8
-
Cell Collection and Initial Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
-
Cytoplasmic Fraction Isolation:
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge at ~700 x g for 10 minutes at 4°C to pellet the nuclei.[18]
-
Carefully collect the supernatant, which contains the cytoplasm and membrane fractions.
-
-
Membrane Fraction Isolation:
-
Resuspension and Analysis:
-
Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration and proceed with Western blot analysis for LRP8.
-
Protocol 3: Dual-Luciferase Reporter Assay for LRP8-Mediated Wnt Signaling
-
Cell Seeding and Transfection:
-
Seed cells in a 24- or 48-well plate.
-
Co-transfect cells with:
-
A Wnt-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash).
-
A constitutively active Renilla luciferase plasmid (for normalization).
-
An LRP8 expression plasmid or siRNA against LRP8, depending on the experimental goal.
-
-
-
Stimulation:
-
24 hours post-transfection, stimulate the cells with recombinant Wnt3a protein or a control vehicle for 6-24 hours.
-
-
Cell Lysis:
-
Wash cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature.[20]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between different experimental conditions.
-
References
- 1. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Activated protein C ligation of ApoER2 (LRP8) causes Dab1-dependent signaling in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRP8 mediates Wnt/β-catenin signaling and controls osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting LRP8 inhibits breast cancer stem cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LRP8 promotes tumorigenesis in ovarian cancer through inhibiting p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. LRP8 Polyclonal Antibody (PA1-16913) [thermofisher.com]
- 13. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. LRP8 antibody | antibody review based on formal publications [labome.com]
- 16. static.fishersci.eu [static.fishersci.eu]
- 17. cusabio.com [cusabio.com]
- 18. Subcellular fractionation protocol [abcam.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. med.emory.edu [med.emory.edu]
Technical Support Center: Optimizing LRP8 Imaging
Welcome to the technical support center for LRP8 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your LRP8 imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during LRP8 immunofluorescence experiments that can lead to a poor signal-to-noise ratio.
Issue 1: Weak or No LRP8 Signal
A faint or absent fluorescent signal for LRP8 can be frustrating. This issue often stems from problems with the primary antibody, suboptimal staining procedures, or low protein expression levels.
| Potential Cause | Troubleshooting Step | Recommendation |
| Primary Antibody Performance | Validate antibody specificity. | Use a positive control cell line or tissue known to express LRP8. The Human Protein Atlas can be a valuable resource to identify high-expressing cell lines.[1][2] |
| Optimize antibody concentration. | Perform a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations. | |
| Improper antibody storage. | Ensure antibodies are stored at the recommended temperature and have not undergone multiple freeze-thaw cycles. Aliquoting the antibody upon receipt can mitigate this. | |
| Suboptimal Protocol | Inefficient fixation. | The choice of fixative can impact epitope accessibility. While 4% paraformaldehyde (PFA) is common, testing other fixatives like methanol or acetone may be beneficial. |
| Insufficient permeabilization. | For intracellular epitopes of LRP8, ensure adequate permeabilization. Triton X-100 or saponin are commonly used, but the concentration and incubation time may need optimization. | |
| Incorrect antigen retrieval. | For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is often necessary. The choice of buffer and heating method can significantly impact signal. | |
| Low LRP8 Expression | Target abundance. | Confirm that your chosen cell line or tissue expresses LRP8 at a detectable level. Overexpression of LRP8 in a control cell line can serve as a positive control. |
Issue 2: High Background Staining
Excessive background fluorescence can obscure the specific LRP8 signal, leading to a low signal-to-noise ratio. This can be caused by non-specific antibody binding or autofluorescence of the sample.
| Potential Cause | Troubleshooting Step | Recommendation |
| Non-Specific Antibody Binding | Inadequate blocking. | Increase the concentration or duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody. |
| Primary or secondary antibody concentration too high. | Titrate both primary and secondary antibody concentrations to find the lowest concentration that provides a strong specific signal without high background. | |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. | |
| Autofluorescence | Endogenous fluorophores. | Before staining, acquire an image of an unstained sample to assess the level of autofluorescence. If high, consider using a quenching agent or selecting fluorophores in the far-red spectrum. |
| Fixative-induced fluorescence. | Glutaraldehyde, a common fixative, can induce autofluorescence. If used, a sodium borohydride treatment can help reduce this. |
Frequently Asked Questions (FAQs)
Q1: Which antibody is best for LRP8 immunofluorescence?
Several commercial antibodies are available for LRP8 (also known as ApoER2). It is crucial to select an antibody that has been validated for immunofluorescence. For example, a rabbit polyclonal antibody (PA1-16913) has been shown to work in immunocytochemistry on Neuro-2a cells.[3] Always check the manufacturer's datasheet for validation data and recommended applications. When possible, choose a monoclonal antibody for higher specificity or a polyclonal antibody for a potentially stronger signal.
Q2: What are good positive and negative controls for LRP8 staining?
-
Positive Controls:
-
Cell lines with high LRP8 expression, which can be identified using resources like the Human Protein Atlas.[1][2]
-
Tissue sections known to express LRP8, such as the brain (neocortex, cerebellum, hippocampus) or certain cancer tissues like non-small cell lung cancer and bladder cancer.[4][5][6]
-
Cells transiently or stably overexpressing LRP8.
-
-
Negative Controls:
-
Cells with known low or no LRP8 expression.
-
A "no primary antibody" control, where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
An isotype control, using an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target protein.
-
Q3: How can I be sure the signal I'm seeing is specific to LRP8?
Specificity can be confirmed through several methods:
-
Knockdown/Knockout validation: Staining cells where LRP8 expression has been reduced by siRNA or knocked out by CRISPR/Cas9 should result in a significantly diminished signal.
-
Blocking peptide: Pre-incubating the primary antibody with the immunizing peptide should abolish the specific signal.
-
Co-localization: If LRP8 is known to interact with another protein, demonstrating co-localization with that protein can provide additional evidence of specificity.
Experimental Protocols
Detailed Immunofluorescence Protocol for LRP8 in Cultured Neurons
This protocol provides a starting point for staining LRP8 in cultured neurons and can be adapted for other cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% BSA and 0.1% Triton X-100 in PBS
-
Validated primary antibody against LRP8
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow neurons on sterile glass coverslips in a suitable culture medium.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash cells once with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary LRP8 antibody in Primary Antibody Dilution Buffer to the predetermined optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each, protected from light.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges with clear nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
LRP8 Signaling Pathways
References
- 1. Cell line - LRP8 - The Human Protein Atlas [proteinatlas.org]
- 2. LRP8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. LRP8 Polyclonal Antibody (PA1-16913) [thermofisher.com]
- 4. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRP8 Regulates Lipid Metabolism to Stimulate Malignant Progression and Cisplatin Resistance in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Co-immunoprecipitation of LRP8 Binding Partners
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully co-immunoprecipitating binding partners of the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E receptor 2 (ApoER2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in co-immunoprecipitating LRP8 and its binding partners?
A1: Co-immunoprecipitation (Co-IP) of LRP8, a transmembrane receptor, presents several challenges. These include inefficient solubilization of the receptor from the cell membrane while preserving its native conformation and associated protein interactions. Other common issues include high background from non-specific binding of proteins to the beads or antibody, weak or transient interactions that are easily disrupted, and low abundance of LRP8 or its binding partners in the chosen cell type.[1][2]
Q2: Which known binding partners of LRP8 can I expect to co-immunoprecipitate?
A2: LRP8 is known to interact with several proteins, and successful Co-IP has been reported for partners such as Reelin (RELN), Apolipoprotein E (ApoE), and the intracellular adaptor protein Dab1.[3][4][5] The success of co-immunoprecipitation will depend on the specific experimental conditions and the cell or tissue type used.
Q3: How do I choose the right antibody for LRP8 Co-IP?
A3: Selecting a high-quality antibody is critical for a successful Co-IP experiment. The ideal antibody should be validated for immunoprecipitation and recognize a specific epitope of LRP8 that is accessible when LRP8 is in a complex with its binding partners. It is advisable to use a monoclonal antibody to ensure specificity. If using a polyclonal antibody, ensure it is affinity-purified.[6] Always include an isotype control in your experiment to verify that the observed interaction is not due to non-specific binding to the immunoglobulin.[7]
Q4: What are the critical controls to include in my LRP8 Co-IP experiment?
A4: To ensure the validity of your results, several controls are essential. An isotype control antibody of the same immunoglobulin class and from the same host species should be used to assess non-specific binding to the antibody.[7] A "beads-only" control, where the cell lysate is incubated with the beads without any antibody, is important to identify proteins that bind non-specifically to the beads themselves. Additionally, performing the Co-IP in cells that do not express the "bait" protein (LRP8) can help confirm the specificity of the interaction.[8]
Troubleshooting Guides
Below are common issues encountered during LRP8 Co-IP experiments and their potential solutions, presented in a question-and-answer format.
Problem 1: Weak or No Signal for the Bait Protein (LRP8)
Q: I am not detecting my bait protein, LRP8, in the immunoprecipitated fraction. What could be the reason?
A: This issue can arise from several factors:
-
Inefficient Cell Lysis and Protein Solubilization: LRP8 is a membrane protein, and its extraction requires detergents that can effectively solubilize the membrane without denaturing the protein. The choice and concentration of the detergent are critical.[1] Consider optimizing the detergent type and concentration.
-
Low Expression of LRP8: The cell line or tissue you are using may have low endogenous expression of LRP8. Verify the expression level of LRP8 in your starting material by Western blot. If expression is low, you may need to use a larger amount of cell lysate or consider overexpressing a tagged version of LRP8.
-
Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation, or the epitope it recognizes may be masked within the protein complex.[7] Ensure your antibody is validated for IP. You can test its ability to immunoprecipitate LRP8 by performing a standard IP followed by Western blot detection of LRP8.
-
Protein Degradation: LRP8 or its binding partners may be susceptible to degradation by proteases released during cell lysis. Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the procedure.
Problem 2: High Background or Non-Specific Binding
Q: My final eluate shows many non-specific bands on the gel, making it difficult to identify true LRP8 binding partners. How can I reduce this background?
A: High background is a common problem in Co-IP experiments. Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes.[2] This step will help remove proteins that non-specifically bind to the beads.
-
Optimize Washing Steps: Insufficient washing can leave behind non-specifically bound proteins. Increase the number of washes (e.g., 3-5 times) and/or the stringency of the wash buffer. You can increase the detergent and salt concentrations in the wash buffer to disrupt weaker, non-specific interactions.[1]
-
Adjust Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[6] Perform a titration experiment to determine the optimal antibody concentration for your Co-IP.
-
Block the Beads: Before adding the antibody, you can block the beads with a solution of bovine serum albumin (BSA) to reduce non-specific protein adherence.
Problem 3: No Prey Protein Detected with the Bait Protein
Q: I can successfully immunoprecipitate LRP8, but I am not detecting my expected binding partner. What could be wrong?
A: The absence of a "prey" protein can be due to several reasons:
-
Weak or Transient Interaction: The interaction between LRP8 and its binding partner may be weak or transient and easily disrupted by the lysis or wash conditions. Try using a milder lysis buffer with a lower concentration of a non-ionic detergent. You can also try to reduce the stringency of your wash steps.
-
Incorrect Lysis Buffer Composition: The chosen lysis buffer may be disrupting the protein-protein interaction. For Co-IP, non-denaturing lysis buffers are preferred. RIPA buffer, which is more stringent, may not be suitable for all interactions.[9]
-
Low Abundance of the Prey Protein: The binding partner may be expressed at very low levels in your cells. Confirm its expression in the input lysate via Western blot.
-
Epitope Masking: The antibody used to detect the prey protein in the Western blot may recognize an epitope that is masked when the protein is in a complex with LRP8. Try using a different antibody for detection.
Data Presentation
Table 1: Recommended Antibody Concentrations for LRP8 Detection
| Application | Antibody Type | Starting Concentration | Reference |
| Western Blot | Polyclonal | 2 µg/mL | [6] |
| Western Blot | Polyclonal | 3 µg/mL | [10] |
| Immunocytochemistry | Polyclonal | 1:200 - 1:500 dilution | [6] |
| Immunohistochemistry | Polyclonal | 1:250 dilution | [11] |
Note: These concentrations are starting points and should be optimized for your specific experimental conditions.
Table 2: Recommended Lysis Buffer Components for Co-IP of Membrane Proteins
| Component | Concentration Range | Purpose | Notes |
| Tris-HCl (pH 7.4) | 20-50 mM | Buffering agent | Maintain physiological pH |
| NaCl | 100-150 mM | Salt | Reduce non-specific ionic interactions |
| Non-ionic Detergent | 0.1-1.0% | Solubilization | e.g., Triton X-100, NP-40 |
| EDTA | 1-5 mM | Chelating agent | Inhibit metalloproteases |
| Protease Inhibitor Cocktail | 1X | Enzyme inhibition | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Enzyme inhibition | Preserve phosphorylation status |
Note: The optimal detergent and salt concentrations should be determined empirically for the LRP8 interaction of interest. A lower detergent concentration (e.g., 0.1-0.5%) is often preferred to preserve weaker interactions.[12]
Experimental Protocols
Detailed Co-immunoprecipitation Protocol for LRP8
This protocol provides a general framework for the co-immunoprecipitation of LRP8 and its binding partners. Optimization of several steps, particularly lysis and washing conditions, will be necessary.
1. Cell Lysis
a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1X protease/phosphatase inhibitor cocktail). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate
a. Add 20-30 µL of Protein A/G magnetic beads to the cleared lysate. b. Incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant to a new tube.
3. Immunoprecipitation
a. Add the primary antibody against LRP8 (or an isotype control) to the pre-cleared lysate. b. Incubate with gentle rotation overnight at 4°C. c. Add 30-50 µL of fresh Protein A/G magnetic beads. d. Incubate with gentle rotation for 2-4 hours at 4°C.
4. Washing
a. Place the tube on a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration, such as 0.1% Triton X-100). c. Repeat the wash step 3-5 times.
5. Elution
a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Place the tube on a magnetic rack and collect the supernatant.
6. Analysis
a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LRP8 and the expected binding partner.
Mandatory Visualization
References
- 1. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Activated protein C ligation of ApoER2 (LRP8) causes Dab1-dependent signaling in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRP8 Polyclonal Antibody (PA1-16913) [thermofisher.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Reelin-LRP8 signaling mediates brain dissemination of breast cancer cells via abluminal migration | EMBO Molecular Medicine [link.springer.com]
- 12. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing LRP8-Mediated Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinase assays related to Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) signaling.
Frequently Asked Questions (FAQs)
Q1: Is LRP8 itself a kinase?
A1: LRP8 (also known as Apolipoprotein E Receptor 2 or ApoER2) is not a kinase. It is a type I transmembrane receptor that belongs to the low-density lipoprotein (LDL) receptor family.[1][2] LRP8 functions by binding extracellular ligands, such as Reelin, which triggers intracellular signaling cascades that involve the activation of non-receptor tyrosine kinases, like those of the Src-family.[3][4] Therefore, an "LRP8 kinase assay" typically measures the activity of a downstream kinase that is activated following LRP8 stimulation.
Q2: What is the primary downstream event measured in an LRP8 kinase assay?
A2: The key event is the phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).[2][3] Upon ligand binding to LRP8, Src-family kinases are activated and subsequently phosphorylate tyrosine residues on Dab1, which is bound to the NPxY motif in LRP8's cytoplasmic tail.[1][3] This phosphorylation event is the most common readout for LRP8-mediated kinase activity.
Q3: What are the essential components for an in vitro LRP8-mediated kinase assay?
A3: A typical biochemical assay requires the following components:
-
Kinase Source: A purified, active Src-family kinase (e.g., Fyn or Src).
-
LRP8 Component: The intracellular domain of LRP8, which contains the Dab1 binding site. This can be a recombinant protein.
-
Substrate: Purified, non-phosphorylated recombinant Dab1 protein.[5]
-
Phosphate Donor: Adenosine triphosphate (ATP) is the essential co-factor that provides the phosphate group.[6]
-
Assay Buffer: A buffer containing essential co-factors like magnesium chloride (MgCl₂) and maintaining an optimal pH (typically around 7.0-7.5).[6][7]
Q4: How do I choose the optimal ATP concentration?
A4: The optimal ATP concentration is critical as it directly impacts enzyme kinetics and the apparent potency (IC50) of ATP-competitive inhibitors.[8][9]
-
For Sensitivity to Inhibitors: Use an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase. This provides a good balance for detecting ATP-competitive inhibitors.[9][10] Many standard biochemical assays use ATP in the 10-200 µM range.[11]
-
For Physiological Relevance: To better mimic cellular conditions, use ATP concentrations in the low millimolar range (1-10 mM).[8][12] However, be aware that this will increase the IC50 values for ATP-competitive inhibitors.[9]
Q5: What are typical incubation times and temperatures for the kinase reaction?
A5: Incubation conditions should be optimized to ensure the reaction proceeds within the linear range (typically <10-20% substrate turnover).
-
Temperature: Reactions are often performed at room temperature (~25°C) or 30°C to maintain stable enzyme activity.[13]
-
Time: Incubation times can range from 10 to 60 minutes.[11][14] It is crucial to perform a time-course experiment to determine the optimal duration for your specific enzyme and substrate concentrations.[15]
Troubleshooting Guide
Problem: High Background Signal High background can obscure the true signal, leading to a poor signal-to-noise ratio.[15]
| Possible Cause | Solution | Reference |
| Contaminated Reagents | Use fresh, high-purity reagents, especially ATP which can be contaminated with ADP. Prepare fresh buffers and filter-sterilize them. | [15] |
| Sub-optimal Reagent Concentrations | Titrate each component (kinase, substrate, detection reagents) to find the optimal concentration that maximizes the signal window without increasing background. | [15] |
| Non-specific Binding | Some assay components may bind non-specifically to the microplate. Consider using non-binding surface plates. | [16] |
| Long Incubation Times | Excessively long incubation for either the kinase reaction or the detection step can lead to non-enzymatic signal generation. Perform a time-course experiment to determine the linear range. | [15] |
| Compound Interference | Test compounds may be inherently fluorescent or interfere with the detection chemistry. Run a control with the compound but without the enzyme to measure this effect. | [6][17] |
Problem: Low Signal or No Kinase Activity
| Possible Cause | Solution | Reference |
| Inactive Enzyme | Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate. | [18] |
| Sub-optimal Buffer Conditions | Verify the pH of the assay buffer. Ensure necessary co-factors like MgCl₂ are present at the correct concentration. Avoid components known to interfere, such as thiols (>10 µM). | [11] |
| Incorrect ATP Concentration | Verify that ATP is present and at a concentration suitable for the kinase. For some kinases, very high ATP concentrations can be inhibitory. | [18] |
| Substrate Quality | Ensure the substrate (Dab1) is pure, correctly folded, and not degraded. | [18] |
Problem: High Variability in Results (Inconsistent Wells)
| Possible Cause | Solution | Reference |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. | [18] |
| Inadequate Mixing | Thoroughly mix all reagents before and after adding them to the wells. A brief centrifugation after reagent addition can ensure all components are at the bottom of the well. | [18] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with buffer or water to create a humidity barrier. | [18] |
| Temperature Fluctuations | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates near incubator vents. | [18] |
| Compound Precipitation | Test compounds may precipitate in aqueous assay buffers. Check compound solubility and reduce the final DMSO concentration if necessary (typically ≤1%). | [6][18] |
Signaling Pathway and Workflow Diagrams
Caption: LRP8 signaling pathway leading to Dab1 phosphorylation.
Caption: General experimental workflow for an LRP8-mediated kinase assay.
Experimental Protocol: In Vitro LRP8-Mediated Dab1 Phosphorylation Assay
This protocol describes a generic, antibody-based (e.g., TR-FRET) assay to measure the phosphorylation of Dab1 by a Src-family kinase, dependent on the LRP8 intracellular domain. Optimization of each component's concentration is critical.[10][15]
1. Reagent Preparation:
-
1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Store at 4°C.
-
Kinase Stock (e.g., Src): Prepare a 2X working solution of the kinase in 1X Kinase Assay Buffer. The final concentration should be determined by titration (e.g., starting range 1-10 ng/well). Keep on ice.
-
Substrate Stock (Dab1): Prepare a 2X working solution of recombinant Dab1 protein in 1X Kinase Assay Buffer. The final concentration should be at or above its Kₘ (e.g., starting range 100-500 nM).
-
ATP Stock: Prepare a 4X working solution of ATP in 1X Kinase Assay Buffer. The final concentration should be at the desired level (e.g., 10 µM for inhibitor screening).
-
Stop/Detection Solution: Prepare according to the detection assay manufacturer's instructions. This typically contains EDTA to stop the reaction and the detection antibodies (e.g., a terbium-labeled phospho-Dab1 antibody and a fluorescently-labeled Dab1 antibody for TR-FRET).
2. Assay Procedure (384-well plate format):
-
Compound Plating: Add 2.5 µL of 4X test compound (dissolved in 1X Kinase Assay Buffer with a final DMSO concentration of ≤1%) or buffer (for controls) to the appropriate wells of a 384-well assay plate.[19]
-
Add Kinase/Substrate Mix: Prepare a 2X Kinase/Substrate master mix. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate Reaction: Add 2.5 µL of 4X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Mix the plate gently, cover it to prevent evaporation, and incubate for the optimized time (e.g., 30-60 minutes) at room temperature.[11]
-
Stop Reaction and Detect: Add 10 µL of 2X Stop/Detection Solution to each well.
-
Detection Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).
-
Data Analysis: Calculate the percent inhibition for test compounds relative to positive (no inhibitor) and negative (no enzyme) controls.
Summary of Recommended Reagent Concentrations
The following table provides starting concentration ranges for key assay components. These must be optimized for each specific kinase and substrate pair.
| Component | Concentration Range (Final) | Key Considerations | Reference |
| ATP | 10 µM - 10 mM | Use near Kₘ for inhibitor sensitivity; use 1-10 mM for physiological relevance. | [8][9][11] |
| Kinase (Src/Fyn) | 0.5 - 20 ng/µL | Titrate to find the lowest concentration that gives a robust signal in the linear range of the reaction. | [13][19] |
| Substrate (Dab1) | 100 nM - 1 µM | Should be at or above the Kₘ for the kinase to ensure reaction velocity is not substrate-limited. | [10][16] |
| MgCl₂ | 5 - 15 mM | Essential divalent cation co-factor for kinase activity. | [7] |
| DMSO | ≤ 1% | High concentrations can inhibit kinase activity. Ensure it is consistent across all wells. | [6][18] |
References
- 1. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration [mdpi.com]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 4. sinobiological.com [sinobiological.com]
- 5. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. benchchem.com [benchchem.com]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
refining protocols for studying LRP8 trafficking
Welcome to the Technical Support Center for LRP8 Trafficking Protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental approaches for studying Low-density lipoprotein receptor-related protein 8 (LRP8) trafficking.
Frequently Asked Questions (FAQs)
Q1: What is LRP8 and why is its trafficking important?
A1: LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a cell surface receptor belonging to the low-density lipoprotein (LDL) receptor family.[1] It is involved in both signal transduction and the endocytosis of specific ligands.[1] LRP8's trafficking—its movement to, from, and within the cell—is crucial for various physiological processes. In the brain, its interaction with the ligand Reelin is essential for neuronal migration during development and for synaptic plasticity, which underlies learning and memory.[2][3] Dysregulation of LRP8 trafficking and signaling is associated with neurological conditions like Alzheimer's disease and neuropsychiatric disorders.[1][2] Additionally, LRP8 is implicated in cancer progression and chemoresistance by influencing signaling pathways like Wnt/β-catenin.[4][5]
Q2: What are the primary signaling pathways initiated by LRP8 trafficking?
A2: The best-characterized pathway involves the binding of the extracellular ligand Reelin to LRP8.[3] This binding triggers a cascade that includes the phosphorylation of the intracellular adaptor protein Dab1.[2] Phosphorylated Dab1 then acts as a hub for various downstream signaling pathways that can regulate cytoskeleton dynamics and gene expression.[2][3] Another significant pathway involves a process called regulated intramembrane proteolysis. After ligand binding, LRP8 can be cleaved by secretases, releasing its intracellular domain (ICD).[6] This ICD can then translocate to the nucleus to regulate the transcription of genes involved in synaptic plasticity.[6]
Q3: Which ligands, other than Reelin, interact with LRP8?
A3: Besides Reelin, LRP8 binds to Apolipoprotein E (ApoE), a key player in cholesterol transport.[4] This interaction is significant in both neuronal function and lipid metabolism.[7] LRP8 is also a receptor for F-spondin and Thrombospondin, which are involved in neuronal development.[1] In pathological contexts, such as antiphospholipid syndrome, LRP8 can act as a receptor for β2-glycoprotein I complexes.[1][8]
Experimental Techniques & Troubleshooting Guides
This section provides guidance on common experimental issues and detailed protocols for key assays used to study LRP8 trafficking.
Immunofluorescence (IF) / Immunocytochemistry (ICC)
Troubleshooting Common IF/ICC Issues
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Ineffective primary antibody. | Validate the antibody using a positive control (e.g., LRP8-transfected cells).[9] Check datasheets for validated applications and recommended dilutions.[10][11] |
| LRP8 expression is too low in the cell type used. | Use an overexpression system (e.g., cells stably transfected with LRP8) as a positive control.[9] Consider using a more sensitive detection system. | |
| Inappropriate fixation or permeabilization. | For surface LRP8 staining, perform staining before permeabilization. For total LRP8, optimize fixation (e.g., 4% PFA) and permeabilization (e.g., Triton X-100 or saponin) times and concentrations. | |
| High Background / Non-specific Staining | Primary antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours) or try a different blocking agent (e.g., 5-10% normal goat serum in PBS). | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Signal in Unexpected Cellular Location | Antibody is detecting a non-specific target. | Run a Western blot to confirm the antibody detects a band at the correct molecular weight for LRP8.[12][13] Use a negative control (e.g., cells with LRP8 knocked down). |
| Fixation artifact. | Test different fixation methods (e.g., methanol vs. PFA) to see if it alters protein localization. |
Co-Immunoprecipitation (Co-IP) for LRP8 Interaction
Troubleshooting Common Co-IP Issues
| Problem | Potential Cause | Recommended Solution |
| No Pull-down of Bait (LRP8) or Prey | Lysis buffer is too stringent and disrupts protein-protein interactions. | Use a non-denaturing lysis buffer (e.g., without ionic detergents like SDS). RIPA buffer can sometimes be too harsh for Co-IPs.[14][15] |
| Antibody is not efficiently binding the target protein. | Ensure the antibody is validated for IP.[12][13] Incubate the antibody with the lysate first before adding beads if the antibody has a weak affinity or the protein is in low abundance.[16] | |
| The protein interaction is transient or weak. | Consider in vivo cross-linking with an agent like formaldehyde before cell lysis to stabilize interactions. | |
| High Background / Non-specific Binding | Proteins are binding non-specifically to the IP antibody or beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[14] Include an isotype control (a non-immune antibody of the same isotype) to check for non-specific binding.[15] |
| Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing salt concentration), but be careful not to disrupt the specific interaction.[16] | |
| Heavy/Light Chains Obscuring Results | The secondary antibody used for Western blotting detects the denatured heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody. | Use an IP antibody from a different species than the Western blot primary antibody.[14] Alternatively, use beads that are covalently coupled to the antibody or specialized secondary reagents that do not bind the heavy/light chains.[16] |
Key Experimental Protocols
Protocol 1: Cell Surface Biotinylation Assay for LRP8 Internalization
This assay quantifies the rate of LRP8 endocytosis from the plasma membrane.
Methodology:
-
Cell Culture: Grow cells (e.g., HEK293 or neuronal cells expressing LRP8) to 80-90% confluency.
-
Biotinylation:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice for 30 minutes to label cell surface proteins.[17]
-
Quench the reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris).
-
-
Internalization:
-
Wash cells with warm culture medium and transfer to a 37°C incubator for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow endocytosis to occur. The 0-minute time point represents the total surface-labeled protein.
-
-
Biotin Removal (Stripping):
-
To analyze only the internalized fraction, move plates back on ice.
-
Treat the cells with a reducing agent (e.g., glutathione solution) to strip remaining surface-bound biotin. This step is omitted for the total surface protein control (0-minute time point).
-
-
Lysis and Pulldown:
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cleared lysate with NeutrAvidin or Streptavidin-coated beads to capture the biotinylated (internalized) LRP8.[17]
-
-
Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-LRP8 antibody. The signal intensity at each time point, relative to the total surface protein, indicates the amount of internalized LRP8.
-
Protocol 2: Co-Immunoprecipitation of LRP8 and Dab1
This protocol details the procedure to confirm the interaction between LRP8 and its intracellular binding partner, Dab1, following Reelin stimulation.
Methodology:
-
Cell Stimulation:
-
Culture neuronal cells or LRP8-expressing cells.
-
Treat cells with Reelin-containing conditioned media (or purified Reelin) for a short period (e.g., 5-15 minutes) to induce the LRP8-Dab1 interaction.[2] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[14]
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-LRP8 antibody (validated for IP) for several hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[18]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.[16]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot.
-
Probe the blot with an anti-Dab1 antibody to detect co-immunoprecipitated Dab1. Also, probe with an anti-LRP8 antibody to confirm the successful pulldown of LRP8.
-
Visualizations
References
- 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into Reelin-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRP8 Regulates Lipid Metabolism to Stimulate Malignant Progression and Cisplatin Resistance in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of Lipid Rafts on LRP8 Signaling Triggered by Anti-β2-GPI Antibodies in Endothelial Cells [mdpi.com]
- 9. Frontiers | The use of cyclic peptide antigens to generate LRP8 specific antibodies [frontiersin.org]
- 10. LRP8 Antibodies [antibodies-online.com]
- 11. ApoER2 Polyclonal Antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. LRP8 antibody | antibody review based on formal publications [labome.com]
- 13. mouse Lrp8 antibody | antibody review based on formal publications [labome.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LRP8's Crucial Role in Neuronal Migration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of neuronal migration is paramount. This guide provides a comprehensive comparison of Low-density Lipoprotein Receptor-related Protein 8 (LRP8) and its key alternative, the Very Low-Density Lipoprotein Receptor (VLDLR), in orchestrating this fundamental neurodevelopmental process. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for validating the role of LRP8 in neuronal migration.
LRP8 and VLDLR: A Tale of Two Receptors in Reelin Signaling
Neuronal migration, the process by which neurons travel from their origin to their final position in the brain, is tightly regulated by a symphony of molecular cues. Central to this process is the Reelin signaling pathway. Reelin, an extracellular matrix glycoprotein, binds to two key receptors on the surface of migrating neurons: LRP8 (also known as Apolipoprotein E Receptor 2 or ApoER2) and VLDLR.[1][2] This interaction triggers a downstream signaling cascade that is essential for the proper layering of the cerebral cortex.
While both LRP8 and VLDLR are receptors for Reelin and share the downstream adaptor protein Disabled-1 (Dab1), they exhibit distinct and non-redundant functions in cortical development.[1][3][4] Genetic knockout studies in mice have been instrumental in dissecting their individual contributions.
Quantitative Comparison of LRP8 and VLDLR Knockout Phenotypes
The following table summarizes the key quantitative findings from studies on LRP8 and VLDLR knockout mice, highlighting their divergent roles in neuronal migration.
| Feature | Wild-Type | LRP8 Knockout (-/-) | VLDLR Knockout (-/-) | LRP8/VLDLR Double Knockout (-/-) |
| Cortical Layering | Normal inside-out lamination | Disruption of late-born neuron migration to superficial layers[1] | Inversion of cortical layers, with late-born neurons in deeper layers and early-born neurons more superficial[1][5] | Severe "reeler-like" phenotype with complete inversion of cortical layers[5] |
| Neuronal Invasion of Marginal Zone | Absent | Absent[1] | Present; significant number of neurons overshoot their target and invade the marginal zone[1][6] | Present and severe[5] |
| Cerebellar Foliation | Normal | Mildly affected | Moderately affected | Absent[5] |
| Dab1 Phosphorylation | Reelin-induced | Reduced Reelin-induced phosphorylation | Reduced Reelin-induced phosphorylation | Abolished Reelin-induced phosphorylation |
The Reelin-LRP8/VLDLR Signaling Pathway
The binding of Reelin to LRP8 and VLDLR initiates a signaling cascade that ultimately modulates the neuronal cytoskeleton to control migration. The diagram below illustrates the key components of this pathway.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Divergent roles of ApoER2 and Vldlr in the migration of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Similarities and differences in structure, expression, and functions of VLDLR and ApoER2 | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. Reeler/Disabled-like disruption of neuronal migration in knockout mice lacking the VLDL receptor and ApoE receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VLDLR is not essential for reelin-induced neuronal aggregation but suppresses neuronal invasion into the marginal zone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LRP8 and VLDLR Signaling Pathways
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), and the very low-density lipoprotein receptor (VLDLR) are type I transmembrane receptors belonging to the low-density lipoprotein (LDLR) receptor family.[1][2] While structurally related, with an overall sequence homology of approximately 50%, they exhibit distinct expression patterns, ligand-binding affinities, and downstream signaling cascades that contribute to their unique and overlapping functions in cellular processes.[2] This guide provides a detailed comparison of LRP8 and VLDLR signaling, supported by experimental data, to elucidate their roles in health and disease for researchers, scientists, and drug development professionals.
General Characteristics
Both LRP8 and VLDLR share a conserved structure typical of the LDLR family, including an N-terminal ligand-binding domain, an epidermal growth factor (EGF) precursor homology domain, an O-linked sugar domain, a single transmembrane domain, and a cytoplasmic tail containing at least one NPxY motif, which is crucial for intracellular protein interactions and signal transduction.[2][3][4]
| Feature | LRP8 (ApoER2) | VLDLR |
| Aliases | ApoER2, HSZ75190, LRP-8[3] | - |
| Gene Location | Chromosome 1 (1p32.3)[3] | Chromosome 9 (9p24.2) |
| Key Ligands | Reelin, Apolipoprotein E (ApoE), F-spondin, Activated Protein C (APC)[4][5][6][7] | Reelin, VLDL, ApoE, Thrombospondin-1[8][9][10] |
| NPxY Motifs | One NPxY motif in the cytoplasmic tail[4] | One NPxY motif in the cytoplasmic tail[2][11] |
| Key Feature | Contains a proline-rich 59-amino acid insert in its cytoplasmic tail, encoded by an alternatively spliced exon, which allows for unique protein interactions (e.g., with PSD-95).[3] | Lacks the cytoplasmic insert found in LRP8. Interacts with the Pafah1b complex to mediate neuronal migration.[5] |
Core Signaling Pathways: A Comparative Overview
The most extensively studied signaling pathway involving both LRP8 and VLDLR is the Reelin pathway, which is fundamental for neuronal migration during brain development.[1][3] However, distinct signaling cascades are also initiated by other ligands, highlighting the functional divergence of these two receptors.
The Canonical Reelin Signaling Pathway (Shared)
Reelin, a large secreted glycoprotein, binds to both LRP8 and VLDLR, initiating a canonical signaling cascade.[3][8] Although both receptors are involved, LRP8 generally exhibits a higher affinity for full-length Reelin than VLDLR.[2][6] The binding of Reelin induces receptor clustering and triggers the recruitment of the intracellular adaptor protein Disabled-1 (Dab1).[2][3] Dab1 binds to the NPxY motifs in the cytoplasmic tails of the receptors and becomes phosphorylated on tyrosine residues by Src family kinases (SFKs), such as Fyn and Src.[3][5]
Phosphorylated Dab1 acts as a scaffold for downstream signaling molecules, leading to the activation of several cascades, including:
-
PI3K/Akt Pathway: This activation leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3β (GSK3β), which plays a role in suppressing tau protein phosphorylation.[5][7][12]
-
Crk/C3G/Rap1 Pathway: Involved in regulating cell adhesion and cytoskeletal dynamics.
-
CDC42 Activation: Reelin-LRP8 signaling, in particular, has been shown to activate CDC42, promoting cell migration and invasion.[13]
LRP8-Specific Signaling Pathways
LRP8 is implicated in several signaling pathways independent of VLDLR, largely due to its unique structural features and protein interactions.
-
Wnt/β-catenin Signaling: LRP8 can act as a positive regulator of the canonical Wnt/β-catenin pathway.[14] It promotes the stabilization and nuclear accumulation of β-catenin, leading to the transcription of Wnt target genes like Axin2 and Cyclin D1.[14][15] This function has been implicated in both osteoblast differentiation and the proliferation of non-small cell lung cancer cells.[15][16]
-
Other LRP8 Pathways:
-
ApoE2/ERK1/2 Pathway: The binding of ApoE isoform 2 to LRP8 can induce the phosphorylation of ERK1/2, activating c-Myc and promoting cell cycle progression.[5][14]
-
STAT3 Activation: LRP8 can activate STAT3 phosphorylation and its subsequent nuclear signaling.[5][14]
-
JNK Inhibition: LRP8 can interact with JNK-interacting proteins (JIPs) at the plasma membrane, which interferes with the signaling of JNK and inhibits its translocation to the nucleus.[5]
-
VLDLR-Specific Signaling Pathways
VLDLR's signaling activities are particularly noted in lipid metabolism and have distinct downstream effectors in neuronal migration.
-
VLDL-Induced PKC/ERK Signaling: In macrophages, VLDL and beta-VLDL can induce the expression of the VLDLR gene.[17][18] This process is mediated by the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) cascade, which enhances the transcriptional activity of the VLDLR gene promoter.[17][18]
-
Pafah1b Complex Interaction: A key distinction in neuronal migration is that the Pafah1b complex mediates the downstream effects of VLDLR, a function not required by LRP8.[5] This highlights a divergence in their mechanisms for controlling neuronal positioning.
Quantitative Data and Functional Outcomes
| Parameter | LRP8 (ApoER2) | VLDLR | Citation |
| Reelin Binding Affinity | Higher affinity for full-length Reelin. | Lower affinity for full-length Reelin, but binds Reelin fragments equally to LRP8. | [2][6] |
| ApoE Isoform Binding | Binds all human ApoE isoforms (E2, E3, E4). | Binds all human ApoE isoforms with high affinity. | [2] |
| VLDL Binding | Binds triglyceride-rich apoE-containing particles. | Binds VLDL and intermediate-density lipoprotein (IDL), but not LDL. | [9][19] |
| Primary Tissue Expression | Brain (neocortex, hippocampus, cerebellum), testis, placenta. | Brain, heart, skeletal muscle, adipose tissue. | [9][14][20] |
| Role in Neuronal Migration | Essential; works in concert with VLDLR. Double knockout with VLDLR leads to a severe "reeler" phenotype. | Essential; works in concert with LRP8. Mediates downstream effects via the Pafah1b complex. | [1][5][8] |
| Role in Synaptic Plasticity | Crucial for long-term potentiation (LTP), partly through interaction with NMDA receptors via PSD-95. | Also involved in LTP, but its specific role is less understood compared to LRP8. | [3] |
| Role in Cancer | Implicated in proliferation and invasion in breast, lung, and bladder cancers via Wnt and ERK pathways. | Overexpressed in triple-negative breast cancer and promotes proliferation and migration in gastric cancer. | [5][15][21] |
| Endocytosis Rate | Internalizes Reelin at a much slower rate. | Internalizes Reelin rapidly via clathrin-mediated endocytosis. | [19] |
Experimental Protocols
The following are methodologies for key experiments used to elucidate and compare LRP8 and VLDLR signaling.
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To detect the expression levels of total and phosphorylated proteins (e.g., LRP8, VLDLR, Dab1, p-Dab1, ERK, p-ERK) in cell lysates.
-
Methodology:
-
Cell Lysis: Cells are treated with appropriate ligands (e.g., Reelin, VLDL) for specified times. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-LRP8, anti-VLDLR, anti-p-Dab1, anti-β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[15][18][22]
-
Reverse Transcription PCR (RT-PCR) for mRNA Expression
-
Objective: To measure the mRNA expression levels of genes like VLDLR.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for the target gene (e.g., VLDLR) and a housekeeping gene (e.g., GAPDH for normalization).
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel stained with ethidium bromide and visualized under UV light. The band intensity is quantified to determine relative mRNA levels.[17][18]
-
Transwell Migration and Invasion Assays
-
Objective: To assess the effect of LRP8 or VLDLR signaling on the migratory and invasive potential of cells.
-
Methodology:
-
Cell Preparation: Cells (e.g., cancer cells with manipulated LRP8/VLDLR expression) are serum-starved for several hours.
-
Assay Setup: Cells are seeded into the upper chamber of a Transwell insert (with an 8-µm pore size membrane). For invasion assays, the membrane is pre-coated with Matrigel.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or a specific ligand like Reelin).
-
Incubation: The plates are incubated for a set period (e.g., 24-48 hours) to allow cell migration or invasion through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated to the lower surface are fixed with methanol, stained with crystal violet, and counted under a microscope in several random fields.[13][15]
-
Conclusion
LRP8 and VLDLR, while sharing the role of co-receptors in the canonical Reelin pathway, exhibit significant functional divergence. LRP8's unique cytoplasmic domain enables it to participate in distinct signaling cascades, including the Wnt/β-catenin and JNK pathways, and gives it a more prominent role in synaptic plasticity. Conversely, VLDLR has a broader tissue distribution, is a key player in VLDL metabolism, and utilizes a different set of downstream effectors, such as the Pafah1b complex, for its role in neuronal migration. These differences in ligand affinity, expression, and intracellular interactors underscore their specialized roles in physiology and pathology, offering distinct targets for therapeutic intervention in neurological disorders and cancer.
References
- 1. Similarities and differences in structure, expression, and functions of VLDLR and ApoER2 | springermedizin.de [springermedizin.de]
- 2. Similarities and differences in structure, expression, and functions of VLDLR and ApoER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 4. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Activated protein C ligation of ApoER2 (LRP8) causes Dab1-dependent signaling in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Density Lipoprotein Receptor Related Proteins as Regulators of Neural Stem and Progenitor Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VLDL receptor - Wikipedia [en.wikipedia.org]
- 10. VLDLR very low density lipoprotein receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The Role of Vldlr in Intraretinal Angiogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reelin-LRP8 signaling mediates brain dissemination of breast cancer cells via abluminal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Low-density lipoprotein receptor-related protein 8 facilitates the proliferation and invasion of non-small cell lung cancer cells by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Up-regulation of VLDL receptor expression and its signaling pathway induced by VLDL and beta-VLDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of very low density lipoprotein receptor (VLDLR) transcription by VLDL is mediated by the extracellular signal-regulated kinase signaling pathway [journal.hep.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
The Confirmation of LRP8 as a Primary Receptor for Reelin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) and the Very-Low-Density Lipoprotein Receptor (VLDLR) as the two primary receptors for the extracellular matrix protein Reelin. This guide synthesizes experimental data to confirm the role of LRP8 and presents a detailed look at the methodologies used to elucidate the Reelin signaling pathway.
Reelin is a large, secreted glycoprotein crucial for neuronal migration and positioning during brain development, as well as for synaptic plasticity in the adult brain. The discovery of its receptors has been a cornerstone in understanding the molecular mechanisms underlying these fundamental neurological processes. Initial genetic evidence pointed towards a signaling pathway involving the intracellular adapter protein Disabled-1 (Dab1). This led to the identification of LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), and VLDLR as the key cell-surface receptors that bind Reelin and initiate a cascade of intracellular events.
LRP8 and VLDLR: The Canonical Reelin Receptors
Genetic studies were pivotal in establishing the roles of LRP8 and VLDLR. Mice with a double knockout of both Lrp8 and Vldlr genes exhibit a phenotype that is virtually indistinguishable from that of "reeler" mice, which have a mutation in the Reelin gene. This powerful genetic evidence underscores the essential and overlapping functions of these two receptors in mediating the Reelin signal.
While both are members of the low-density lipoprotein receptor family, they exhibit distinct expression patterns and have some non-overlapping functions, suggesting they may play subtly different roles in Reelin signaling depending on the cellular context and developmental stage.
Comparative Analysis of Reelin Receptor Performance
The interaction between Reelin and its receptors, LRP8 and VLDLR, has been characterized through various biochemical and cellular assays. While both receptors bind Reelin with high affinity, subtle differences in their binding kinetics and signaling downstream have been reported.
| Parameter | LRP8 (ApoER2) | VLDLR | Other Alternatives |
| Reelin Binding Affinity (Kd) | Higher affinity than VLDLR[1][2][3] | ~0.7 nM[4] | EphB2: Binds Reelin directly and independently of LRP8/VLDLR.[5] Neuropilin-1 (Nrp1): Acts as a co-receptor for VLDLR, enhancing Reelin binding.[6][7] |
| Dab1 Phosphorylation | Induces robust tyrosine phosphorylation of Dab1.[8] | Induces tyrosine phosphorylation of Dab1.[8] | EphB2: Does not induce Dab1 phosphorylation.[9] |
| Key Functional Distinctions | Predominantly involved in synaptic plasticity in the adult brain.[10] | Plays a more prominent role in early neuronal migration.[11] | EphB2: Involved in cell migration and axon guidance.[5] Neuropilin-1: Modulates dendritic development in a context-specific manner.[6] |
Experimental Confirmation: Key Methodologies
The confirmation of LRP8 as a Reelin receptor and the elucidation of the subsequent signaling pathway have been made possible through a series of key experimental techniques.
Co-Immunoprecipitation (Co-IP)
This technique has been fundamental in demonstrating the direct physical interaction between Reelin and its receptors, LRP8 and VLDLR.
Protocol for Co-Immunoprecipitation of Reelin and LRP8/VLDLR:
-
Cell Lysate Preparation:
-
Culture cells expressing LRP8 or VLDLR (e.g., HEK293T cells transfected with the respective receptor constructs).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody specific for the "bait" protein (e.g., anti-LRP8 or anti-VLDLR antibody) for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody against the "prey" protein (e.g., anti-Reelin antibody) to detect the interaction.
-
Dab1 Phosphorylation Assay
The tyrosine phosphorylation of the intracellular adapter protein Dab1 is the immediate downstream consequence of Reelin binding to its receptors. Western blotting is a standard method to detect this phosphorylation event.
Protocol for Western Blot Analysis of Dab1 Phosphorylation:
-
Cell Stimulation and Lysis:
-
Culture primary neurons or a suitable cell line.
-
Stimulate the cells with recombinant Reelin for a specific time course (e.g., 5, 15, 30 minutes).
-
Lyse the cells in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Dab1 (anti-pDab1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Dab1.
-
Signaling Pathways and Logical Relationships
The binding of Reelin to LRP8 and VLDLR initiates a well-defined signaling cascade that is critical for neuronal function.
Caption: The canonical Reelin signaling pathway.
The experimental workflow to confirm the Reelin-LRP8/VLDLR interaction and subsequent Dab1 phosphorylation is a multi-step process.
Caption: Experimental workflow for confirming Reelin receptor interaction and signaling.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. pax-db.org [pax-db.org]
- 3. catm.biochem.wisc.edu [catm.biochem.wisc.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Reelin induces EphB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reelin-Nrp1 Interaction Regulates Neocortical Dendrite Development in a Context-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Direct binding of Reelin to VLDL receptor and ApoE receptor 2 induces tyrosine phosphorylation of disabled-1 and modulates tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulatory mechanism of Reelin activity: a platform for exploiting Reelin as a therapeutic agent [frontiersin.org]
- 10. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Validating LRP8 as a Therapeutic Target for Neurological Disorders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) as a therapeutic target for neurological disorders against other emerging strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), has emerged as a promising therapeutic target for neurological disorders, particularly Alzheimer's disease. Its critical role in mediating signaling pathways initiated by Reelin and Apolipoprotein E (ApoE) positions it as a key regulator of synaptic plasticity, neuronal migration, and amyloid-beta (Aβ) metabolism.[1][2] This guide presents a comparative analysis of targeting LRP8 versus alternative therapeutic strategies, supported by preclinical data. While direct head-to-head comparative studies are limited, this guide synthesizes available data from similar animal models to provide an objective overview.
LRP8-Targeted Therapies vs. Alternative Approaches: A Preclinical Data Comparison
The following tables summarize quantitative data from preclinical studies on LRP8-targeted therapies and alternative approaches in mouse models of Alzheimer's disease.
Table 1: Comparison of Therapeutic Strategies on Cognitive Improvement in Alzheimer's Disease Mouse Models
| Therapeutic Strategy | Compound/Method | Mouse Model | Cognitive Test | Improvement vs. Control | Reference |
| LRP8 Modulation | ApoER2 Exon 19 Splicing ASO | TgCRND8 | Morris Water Maze | Significant improvement in learning and memory | [3] |
| ApoE Modulation | COG1410 (ApoE Mimetic) | APP/PS1 | Morris Water Maze | Significant improvement in spatial learning and memory | [4] |
| APP Suppression | APP Antisense Oligonucleotide | SAMP8 | Footshock Avoidance | Improved acquisition and retention | [5] |
| Reelin Enhancement | Reelin Overexpression | VLW (Tauopathy) | Not Specified | Ameliorated cognitive impairment | [6] |
Table 2: Comparison of Therapeutic Strategies on Amyloid-Beta Pathology in Alzheimer's Disease Mouse Models
| Therapeutic Strategy | Compound/Method | Mouse Model | Aβ Reduction | Reference |
| LRP8 Modulation | ApoER2 Exon 19 Splicing ASO | TgCRND8 | No significant change in Aβ levels reported | [3] |
| ApoE Modulation | COG1410 (ApoE Mimetic) | APP/PS1 | Reduced Aβ deposition | [4] |
| APP Suppression | APP Antisense Oligonucleotide | SAMP8 | Reduced APP levels, which is a precursor to Aβ | [5] |
| γ-Secretase Inhibition | Semagacestat (clinical trial) | Human | Lowered Aβ production | [7][8] |
Key Signaling Pathways Involving LRP8
LRP8 is a central component of two major signaling pathways in the brain: the Reelin and ApoE pathways. These pathways are crucial for normal brain development and function, and their dysregulation is implicated in several neurological disorders.
Reelin Signaling Pathway
The Reelin pathway is essential for neuronal migration during development and for synaptic plasticity in the adult brain.[1] Binding of Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) triggers a signaling cascade that leads to the phosphorylation of the intracellular adapter protein Dab1.[1][2] Phosphorylated Dab1 then activates downstream effectors that regulate cytoskeletal dynamics and gene expression, ultimately influencing synaptic function.[1]
ApoE Signaling and its Interaction with LRP8
ApoE is the primary lipid transporter in the brain and plays a crucial role in cholesterol metabolism and Aβ clearance. The different isoforms of ApoE (ApoE2, ApoE3, and ApoE4) have varying affinities for LRP8, which influences downstream signaling and the risk of developing Alzheimer's disease. The ApoE4 isoform, a major genetic risk factor for Alzheimer's, is associated with impaired Aβ clearance and synaptic dysfunction.[9]
Experimental Workflow for Validating LRP8 as a Therapeutic Target
Validating a novel therapeutic target like LRP8 requires a multi-step experimental approach, progressing from in vitro characterization to in vivo efficacy studies in animal models.
References
- 1. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Antisense oligonucleotides for Alzheimer's disease therapy: from the mRNA to miRNA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reeling from news that reelin defends the brain against Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APOE and Alzheimer’s Disease: Advances in Genetics, Pathophysiology, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Effects of LRP8 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor involved in a multitude of physiological and pathological processes, from neuronal development to cancer progression.[1] The functional diversity of LRP8 is significantly expanded by alternative splicing, giving rise to multiple isoforms with distinct structural domains and, consequently, varied functional capacities. Understanding the specific effects of these isoforms is paramount for targeted therapeutic development.
This guide provides a comprehensive comparison of the known LRP8 isoforms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
LRP8 Isoform Overview
Alternative splicing of the LRP8 gene primarily affects three key regions: the ligand-binding domain, the O-linked glycosylation region, and the cytoplasmic tail. These variations give rise to isoforms with differing abilities to bind ligands, undergo proteolytic processing, and engage in intracellular signaling cascades.
Quantitative Comparison of LRP8 Isoform Functions
The following tables summarize the available quantitative data comparing the functional characteristics of different LRP8 isoforms.
| Isoform Feature | Compared Isoforms | Ligand | Quantitative Measurement | Outcome | Reference |
| Ligand Binding Affinity | ApoER2-LA1237 vs. ApoER2-LA12378 | Reelin central fragment | Binding Affinity (Kd) | ApoER2-LA1237 has a stronger affinity for the Reelin central fragment. | [1] |
| ApoER2-LA1237 vs. ApoER2-LA12378 | Reelin fragment with repeat 8 (RR8) | Binding Affinity (Kd) | ApoER2-LA12378 binds comparably to all Reelin fragments lacking the C-terminal region. | [1] | |
| LRP8 with 3 vs. 7 ligand-binding repeats | β-VLDL | Binding Affinity | Identical affinities for β-VLDL. | [1] | |
| LRP8 | ApoE2, ApoE3, ApoE4 | Binding Affinity | Natural isoforms of ApoE have similar affinities for LRP8.[2] | [2] |
| Isoform Feature | Compared Isoforms | Cellular Process | Quantitative Measurement | Outcome | Reference |
| Proteolytic Cleavage | LRP8 with vs. without O-linked glycosylation region | Intracellular Domain (ICD) Release | Cleavage Efficiency | Isoform lacking the O-linked glycosylation region is cleaved more efficiently. | [3] |
| Signaling Activation | Full-length LRP8 vs. isoforms with differing numbers of ligand-binding repeats | C-terminal fragment (CTF) generation | Amount of CTFs | Different amounts of CTFs are generated. | [3] |
Note: Comprehensive quantitative data comparing all known LRP8 isoforms across a wide range of ligands and cellular functions is currently limited in the scientific literature. Further research is required to fully elucidate the distinct roles of each isoform.
Signaling Pathways Modulated by LRP8 Isoforms
LRP8 isoforms differentially engage various signaling pathways, primarily due to the presence or absence of specific domains that mediate protein-protein interactions.
Reelin Signaling Pathway
The Reelin pathway is crucial for neuronal migration and synaptic plasticity. The cytoplasmic insert, encoded by exon 19, is a key determinant of LRP8's role in this pathway.
Caption: Reelin signaling pathway initiated by LRP8 isoforms.
ApoE Signaling and Alzheimer's Disease
ApoE binding to LRP8 has been implicated in Alzheimer's disease pathology, influencing the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ).
Caption: LRP8-mediated ApoE signaling in Alzheimer's disease.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of LRP8 isoform functions. Below are protocols for key experiments.
Quantification of LRP8 Isoform Expression by Real-Time Quantitative PCR (qPCR)
Objective: To determine the relative expression levels of different LRP8 mRNA isoforms in various tissues or cell types.[4][5]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Isoform-specific primers (designed to flank splice junctions)
-
Housekeeping gene primers (for normalization, e.g., GAPDH)
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design and Validation: Design primers that specifically amplify each LRP8 isoform of interest. Validate primer specificity and efficiency through standard curves.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, isoform-specific primers, and qPCR master mix.
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Analysis of Ligand Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity (Kd) of different LRP8 isoforms to specific ligands (e.g., Reelin, ApoE).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified recombinant LRP8 isoform ectodomains
-
Purified ligands
-
Running buffer
Protocol:
-
Chip Immobilization: Covalently immobilize one of the binding partners (e.g., LRP8 isoform) onto the sensor chip surface.
-
Ligand Injection: Inject a series of concentrations of the other binding partner (ligand) over the chip surface.
-
Data Acquisition: Measure the change in resonance units (RU) over time to monitor binding and dissociation.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Assessment of Reelin-Induced Dab1 Phosphorylation by Western Blot
Objective: To compare the ability of different LRP8 isoforms to mediate Reelin-induced phosphorylation of the downstream adapter protein Dab1.[6][7][8]
Materials:
-
Cell lines expressing specific LRP8 isoforms
-
Recombinant Reelin
-
Cell lysis buffer
-
Antibodies: anti-phospho-Dab1, anti-total-Dab1, anti-LRP8
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Transfection: Culture cells and transfect them with expression vectors for the desired LRP8 isoforms.
-
Reelin Stimulation: Treat the cells with a known concentration of Reelin for a specific time course.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Dab1 and total Dab1.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated Dab1 to total Dab1.
Co-Immunoprecipitation (Co-IP) to Identify Isoform-Specific Interacting Proteins
Objective: To identify proteins that interact with specific LRP8 isoforms, particularly those with unique cytoplasmic domains.[9][10][11][12]
Materials:
-
Cells expressing tagged LRP8 isoforms (e.g., HA-tagged)
-
Co-IP lysis buffer
-
Antibody against the tag (e.g., anti-HA)
-
Protein A/G agarose beads
-
Mass spectrometry or Western blotting for protein identification
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting the tag on the LRP8 isoform.
-
Complex Pull-down: Add protein A/G beads to capture the antibody-LRP8-interacting protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes and identify the interacting partners by mass spectrometry or Western blotting.
Conclusion
The alternative splicing of LRP8 generates a diverse repertoire of receptors with distinct functional properties. The presence or absence of specific domains, such as the eighth ligand-binding repeat or the cytoplasmic proline-rich insert, significantly impacts ligand binding, signal transduction, and cellular responses. This guide provides a framework for understanding and experimentally investigating the differential effects of LRP8 isoforms. A more complete understanding of these isoform-specific functions will be instrumental in developing targeted therapies for a range of diseases where LRP8 signaling is dysregulated.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Reelin-induced tryosine phosphorylation of Disabled 1 during neuronal positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reelin Signals through Phosphatidylinositol 3-Kinase and Akt To Control Cortical Development and through mTor To Regulate Dendritic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
A Researcher's Guide to LRP8 Antibodies: A Comparative Analysis
For researchers in neuroscience, cell biology, and drug development, selecting a reliable antibody is a critical first step for generating reproducible and accurate data. This guide provides a comparative overview of commercially available antibodies targeting the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E receptor 2 (ApoER2).
LRP8 is a key cell surface receptor involved in crucial signaling pathways, most notably the Reelin pathway, which governs neuronal migration during brain development and synaptic plasticity in the adult brain.[1][2][3] Given its role in these fundamental processes, LRP8 is a significant target of investigation in neurodevelopmental and neurodegenerative diseases.[3][4]
This guide summarizes the specifications and available validation data for LRP8 antibodies from various vendors to assist researchers in making an informed decision.
LRP8 Signaling Pathway
LRP8 is a central component of the Reelin signaling cascade. The binding of the extracellular glycoprotein Reelin to LRP8 and the Very-low-density-lipoprotein receptor (VLDLR) induces receptor clustering.[3] This event triggers the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases, initiating a downstream cascade that influences neuronal migration, dendritic growth, and synaptic function.[1][3]
Caption: Canonical Reelin-LRP8 signaling pathway.
Commercial Antibody Comparison
The selection of an appropriate antibody depends heavily on the intended application. Below is a summary of LRP8 antibodies from several vendors. Performance and validation data are based on information provided by the suppliers and citations in peer-reviewed literature. Independent, in-house validation is always recommended.
| Vendor | Catalog Number | Clonality | Host | Applications Cited | Validation Highlights |
| Abcam | ab108208 | Monoclonal (EPR3326) | Rabbit | WB, IP, IHC-Fr, ICC | Knockout (KO) validation data available in publications.[5] Cited in over 20 publications. |
| Thermo Fisher | PA1-16913 | Polyclonal | Rabbit | WB, ICC/IF | Specific for ~106 kDa membrane form and a ~130 kDa glycosylated form.[6] Tested in human, mouse, and chicken.[6] |
| Thermo Fisher | MA5-38566 | Monoclonal (7G12E2) | Mouse | WB, Flow Cytometry, ELISA | Tested in human samples.[7] |
| CUSABIO | CSB-PA623900LA01HU | Polyclonal | Rabbit | WB, IF, ELISA | WB data shown in SH-SY5Y, A549, and U87 lysates.[8] |
| Aviva Systems | OABF01725 | Polyclonal | Rabbit | WB, IHC-P, IHC-Fr, ICC/IF, ELISA | WB data shown in rat brain lysates.[9] |
| ProMab | 31563 | Monoclonal (6F6B6) | Mouse | WB, Flow Cytometry, ELISA | Tested in human samples.[10] |
| Human Protein Atlas | HPA073031 | Polyclonal | Rabbit | IHC, WB | Extensive IHC data in 44 normal human tissues and 20 cancer types.[11] |
Note: WB: Western Blot, IHC-P: Immunohistochemistry (Paraffin), IHC-Fr: Immunohistochemistry (Frozen), IF: Immunofluorescence, ICC: Immunocytochemistry, IP: Immunoprecipitation, ELISA: Enzyme-Linked Immunosorbent Assay.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible results. Below are standardized starting protocols for Western Blotting and Immunohistochemistry. Researchers should consult vendor datasheets for specific antibody recommendations.
General Western Blotting Protocol
A standard workflow for antibody validation using Western Blot is crucial for confirming specificity.
Caption: Standard experimental workflow for Western Blotting.
-
Lysate Preparation: Prepare whole-cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The predicted molecular weight of LRP8 is approximately 106 kDa.[6][8]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with the LRP8 primary antibody at the vendor-recommended dilution (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
General Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) by heating the slides in a pressure cooker or water bath.
-
Permeabilization & Blocking: Permeabilize the tissue with a buffer like 0.2% Triton X-100 in PBS. Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the LRP8 primary antibody at the recommended dilution (e.g., 1:100 - 1:500) in a humidified chamber overnight at 4°C.
-
Washing: Wash slides three times with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.
-
Detection: Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.
Summary and Recommendations
The choice of an LRP8 antibody is highly dependent on the specific experimental context.
-
For applications requiring high specificity and confidence, the Abcam (ab108208) rabbit monoclonal antibody is a strong candidate, supported by its use in multiple publications and available knockout validation data.[5]
-
For broad species reactivity, the Thermo Fisher (PA1-16913) polyclonal antibody has been tested in human, mouse, and chicken.[6]
-
For extensive IHC characterization in human tissues, the antibody from the Human Protein Atlas (HPA073031) provides a valuable resource with a large dataset of stained tissues.[11]
Regardless of the choice, researchers should perform in-house validation using appropriate positive and negative controls (e.g., cell lines with known high/low expression, or ideally, knockout/knockdown-validated lysates) to ensure the antibody performs as expected in their specific experimental setup.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 3. mdpi.com [mdpi.com]
- 4. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 5. LRP8 antibody | antibody review based on formal publications [labome.com]
- 6. LRP8 Polyclonal Antibody (PA1-16913) [thermofisher.com]
- 7. LRP8 Monoclonal Antibody (7G12E2) (MA5-38566) [thermofisher.com]
- 8. cusabio.com [cusabio.com]
- 9. ApoER2 Polyclonal Antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. promab.com [promab.com]
- 11. Anti-LRP8 Human Protein Atlas Antibody [atlasantibodies.com]
A Comparative Analysis of LRP8 Function Across Neuronal Subtypes
For Immediate Release
A Comprehensive Guide to the Differential Roles of LRP8 in Neuronal Function, Synaptic Plasticity, and Development
This publication provides a detailed comparative analysis of the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), across various neuronal populations. This guide is intended for researchers, scientists, and drug development professionals investigating the intricate roles of LRP8 in neurobiology and related pathological conditions.
LRP8, a key receptor in the Reelin signaling pathway, plays a pivotal role in neuronal migration during embryonic development and modulates synaptic plasticity in the adult brain.[1][2] Its function, however, is not uniform across all neurons. Differential expression levels, alternative splicing, and distinct downstream signaling cascades contribute to a diverse range of LRP8-mediated effects in different brain regions and neuronal subtypes.[3][4] This guide synthesizes experimental data to illuminate these differences, providing a valuable resource for understanding the multifaceted nature of LRP8.
Comparative Overview of LRP8 Function
The function of LRP8 is intricately linked to its expression pattern and the specific splice variants present in different neuronal types. While direct quantitative comparisons of protein levels and binding affinities across distinct neuronal subtypes are not always available in the literature, a qualitative and semi-quantitative picture emerges from various studies. LRP8 is abundantly expressed in the cerebral cortex, hippocampus, and cerebellum.[5][6]
| Feature | Cortical Pyramidal Neurons | Hippocampal CA1 Pyramidal Neurons | Cerebellar Purkinje Cells |
| Primary Function | Neuronal migration, synaptic plasticity, dendrite development.[7][8] | Long-term potentiation (LTP), learning and memory.[1][2] | Regulation of neuronal positioning.[9][10] |
| Key Ligands | Reelin, Apolipoprotein E (ApoE).[4][11] | Reelin, ApoE.[7][11] | Reelin.[9] |
| Known Splice Variants | High diversity of splice variants, including those with and without the cytoplasmic insert encoded by exon 19.[3] | Predominantly expresses splice variants containing the cytoplasmic insert essential for LTP.[3] | Expresses LRP8, but specific splice variant profiles are less characterized compared to the cortex and hippocampus. |
| Interaction with NMDA Receptors | Forms a complex with NMDA receptors, modulating their function.[8] | Strong functional and physical interaction with NMDA receptors, crucial for LTP.[1][2] | Interaction with NMDA receptors is less established. |
| Downstream Signaling | Canonical Reelin pathway involving Dab1, Src/Fyn, PI3K/Akt. Also, synapse-to-nucleus signaling via LRP8-ICD.[7][8] | Strong activation of the canonical Reelin pathway and NMDA receptor-dependent signaling.[7][12] | Primarily the canonical Reelin-Dab1 pathway for migration.[9] |
LRP8 Signaling Pathways: A Neuronal Perspective
The canonical Reelin-LRP8 signaling pathway is fundamental to its function across different neurons. However, the downstream effectors and the interplay with other signaling cascades can vary, leading to neuron-specific outcomes.
Cortical Neurons: Migration and Plasticity
In cortical neurons, LRP8 is essential for proper neuronal migration during development. Reelin, secreted by Cajal-Retzius cells, binds to LRP8 and its co-receptor VLDLR on migrating neurons, leading to the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (SFKs).[4][7] This initiates a cascade that regulates the cytoskeleton and cell adhesion, guiding the neuron to its correct position in the cortical layers.
In mature cortical neurons, LRP8 plays a significant role in synaptic plasticity and dendrite development.[7] A key feature in these neurons is the synapse-to-nucleus signaling mediated by the LRP8 intracellular domain (ICD). Upon Reelin binding and in conjunction with NMDA receptor activity, LRP8 undergoes proteolytic cleavage by γ-secretase, releasing its ICD. The ICD then translocates to the nucleus and regulates the transcription of genes involved in synaptic plasticity.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]
- 8. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. Interactions between Purkinje cells and granule cells coordinate the development of functional cerebellar circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Reelin Exerts Structural, Biochemical and Transcriptional Regulation Over Presynaptic and Postsynaptic Elements in the Adult Hippocampus [frontiersin.org]
A Comparative Analysis of the Endocytic Rates of LRP8 and Other LDL Receptor Family Members
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Internalization Kinetics of Key Lipoprotein Receptors
The Low-Density Lipoprotein (LDL) receptor family comprises a group of structurally related transmembrane proteins critical for a variety of physiological processes, including lipid metabolism and signal transduction.[1][2][3] A key functional parameter of these receptors is their rate of endocytosis, which dictates the efficiency of ligand uptake and the cellular response to signaling molecules. This guide provides a comparative overview of the endocytic rates of LRP8 (also known as ApoER2) and other prominent members of the LDL receptor family, supported by experimental data and detailed methodologies.
Quantitative Comparison of Endocytic Rates
The internalization kinetics of LDL receptor family members can vary significantly, influencing their biological roles. While direct comparative studies measuring the endocytic half-life of all receptors under identical conditions are limited, available data provide a strong basis for understanding their relative efficiencies.
| Receptor | Endocytic Rate (t½ or % internalized/time) | Endocytic Rate Constant (kₑ) | Key Characteristics |
| LRP1 | < 0.5 seconds (estimated t½)[4] | Not explicitly stated, but implied to be very high. | Exhibits a very rapid rate of endocytosis, consistent with its role as a scavenger receptor for a wide range of ligands.[4] |
| LDLR | ~55% of surface receptors internalized in 5 minutes.[5] | 0.163 min⁻¹ (in HepG2 cells)[6] | Demonstrates efficient and continuous internalization, crucial for cholesterol homeostasis.[5] |
| VLDLR | Qualitatively faster than LRP8/ApoER2 in Reelin endocytosis.[7] | Not explicitly stated. | Efficiently mediates the endocytosis of its ligands.[7] |
| LRP8 (ApoER2) | Qualitatively slower than VLDLR in Reelin endocytosis.[7][8] | Not explicitly stated. | Its slower endocytosis is thought to be related to its localization in lipid rafts.[8] |
| LRP1B | Significantly slower than LRP1. | Not explicitly stated. | Shares many ligands with LRP1 but internalizes them at a much lower rate.[9] |
Experimental Protocols
Accurate measurement of endocytic rates is fundamental to understanding the function of LDL receptor family members. The following are detailed methodologies for two common experimental approaches.
Cell Surface Biotinylation Assay for Measuring Endocytic Rate
This method allows for the quantification of the rate of internalization of a specific receptor from the cell surface.[10][11][12]
Principle: Cell surface proteins are labeled with a biotin derivative that can be later cleaved. By allowing internalization to occur for a specific time and then removing the biotin from the remaining surface-exposed proteins, the internalized fraction can be isolated and quantified.
Materials:
-
Cells expressing the LDL receptor of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Sulfo-NHS-SS-Biotin (membrane-impermeant, cleavable biotinylation reagent)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Stripping buffer (e.g., 50 mM glutathione in a buffer containing 75 mM NaCl, 10 mM EDTA, and 1% BSA, pH 8.6-9.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the receptor of interest
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer in culture plates.
-
Cell Surface Biotinylation:
-
Internalization:
-
Add pre-warmed culture medium and incubate the cells at 37°C for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) to allow for endocytosis. The 0-minute time point serves as the total surface receptor control.
-
-
Biotin Stripping:
-
To quantify internalized receptors, rapidly cool the cells on ice and wash with ice-cold PBS.
-
Incubate the cells with stripping buffer twice for 15 minutes each at 4°C to cleave the biotin from the proteins remaining on the cell surface.[10]
-
Wash the cells with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in lysis buffer.
-
Determine the total protein concentration of each lysate.
-
-
Isolation of Biotinylated Proteins:
-
Incubate an equal amount of protein from each lysate with streptavidin-agarose beads to capture the biotinylated (internalized) receptors.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the receptor of interest.
-
Quantify the band intensity to determine the amount of internalized receptor at each time point. The endocytic rate can be calculated from the time course of receptor internalization.
-
Radiolabeled Ligand Uptake and Degradation Assay
This classic method measures the binding, internalization, and degradation of a specific ligand by its receptor.[15][16][17]
Principle: Cells are incubated with a radiolabeled ligand (e.g., ¹²⁵I-LDL). The amount of ligand bound to the cell surface, the amount internalized, and the amount degraded can be quantified separately.
Materials:
-
Cells expressing the LDL receptor of interest
-
Culture medium, with and without serum
-
¹²⁵I-labeled LDL (or another specific ligand)
-
Unlabeled LDL (for determining non-specific binding)
-
Wash buffer (e.g., PBS with 0.2% BSA)
-
Heparin solution (to release surface-bound ligand)
-
Trichloroacetic acid (TCA)
-
Potassium iodide (KI)
-
Hydrogen peroxide (H₂O₂)
-
Gamma counter
Procedure:
-
Cell Preparation: Plate cells and grow to near confluency. Prior to the assay, incubate cells in serum-free medium to upregulate LDL receptor expression.
-
Binding and Internalization:
-
Incubate the cells with ¹²⁵I-LDL at 37°C for various time points. To determine non-specific binding, a parallel set of wells should be incubated with ¹²⁵I-LDL in the presence of a large excess of unlabeled LDL.
-
-
Measurement of Surface-Bound Ligand:
-
At the end of the incubation, place the plates on ice and wash the cells several times with cold wash buffer.
-
Incubate the cells with a heparin solution at 4°C to release the surface-bound ¹²⁵I-LDL.
-
Collect the heparin-released supernatant and measure the radioactivity using a gamma counter. This represents the surface-bound ligand.
-
-
Measurement of Internalized Ligand:
-
After heparin treatment, wash the cells and lyse them.
-
Measure the radioactivity in the cell lysate to determine the amount of internalized ligand.
-
-
Measurement of Degraded Ligand:
-
Collect the culture medium from the initial incubation.
-
Precipitate the intact protein with TCA. The TCA-soluble fraction contains the degraded, radiolabeled fragments (e.g., ¹²⁵I-tyrosine).
-
Measure the radioactivity in the TCA-soluble fraction to quantify ligand degradation.
-
-
Data Analysis:
-
Calculate specific binding, internalization, and degradation by subtracting the non-specific values from the total values. The rate of endocytosis can be determined from the time-dependent increase in internalized ligand.
-
Signaling Pathways and Endocytosis Mechanisms
The endocytosis of LDL receptor family members is a highly regulated process, primarily mediated by clathrin-coated pits and dependent on specific motifs within their cytoplasmic tails.[2][18][19]
Clathrin-Mediated Endocytosis Workflow
The general workflow for clathrin-mediated endocytosis of LDL receptors involves ligand binding, recruitment to clathrin-coated pits, vesicle formation, and subsequent intracellular sorting.
Caption: General workflow of clathrin-mediated endocytosis for LDL receptors.
Key Signaling Pathways Regulating Endocytosis
The recruitment of LDL receptors into clathrin-coated pits is facilitated by adaptor proteins that recognize specific sorting signals, most notably the NPxY motif, in the receptor's cytoplasmic tail.[20][21]
Reelin Signaling Pathway (LRP8/VLDLR): The binding of Reelin to LRP8 or VLDLR triggers a signaling cascade that is crucial for neuronal development.[1][22][23][24] This pathway also influences the endocytosis of the receptor-ligand complex.
Caption: The Reelin signaling pathway initiated at LRP8/VLDLR.
PCSK9-Mediated Degradation: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDLR and LRP8 levels. PCSK9 binds to these receptors on the cell surface and targets them for lysosomal degradation, thereby preventing their recycling and reducing their surface expression.[21][25][26][27][28][29][30]
Caption: PCSK9-mediated targeting of LDLR/LRP8 for lysosomal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. VLDL receptor - Wikipedia [en.wikipedia.org]
- 3. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 4. Low-density lipoprotein receptor-related protein-1 : a serial clearance homeostatic mechanism controlling Alzheimer's amyloid β-peptide elimination from the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging LDL receptor oligomerization during endocytosis using a co-internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of low-density lipoprotein receptor activity in Hep-G2 cells: derivation and validation of a Briggs-Haldane-based kinetic model for evaluating receptor-mediated endocytotic processes in which receptors recycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell surface biotinylation [protocols.io]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. Approaches to Visualising Endocytosis of LDL-Related Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-affinity association and degradation of 125I-labelled low density lipoproteins by human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clathrin-Mediated Endocytosis and Adaptor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Link between Clathrin-Coated Pits and Receptor Mediated Endocytosis [fao.org]
- 20. ApoER2 is endocytosed by a clathrin-mediated process involving the adaptor protein Dab2 independent of its Rafts' association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Canonical and Non-canonical Reelin Signaling [frontiersin.org]
- 24. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]
- 25. PCSK9-mediated degradation of the LDL receptor generates a 17 kDa C-terminal LDL receptor fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trafficking Dynamics of PCSK9-Induced LDLR Degradation: Focus on Human PCSK9 Mutations and C-Terminal Domain | PLOS One [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. Secreted PCSK9 downregulates low density lipoprotein receptor through receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structural requirements for PCSK9-mediated degradation of the low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Role of ubiquitination in PCSK9-mediated low-density lipoprotein receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
LRP8's Crucial Role in Long-Term Potentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Low-density lipoprotein receptor-related protein 8 (LRP8) and its role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. We will delve into the experimental data that confirms LRP8's function, compare it with alternative receptors, and provide detailed protocols for key experiments in this field.
LRP8: A Key Player in Synaptic Plasticity
LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a transmembrane receptor that plays a pivotal role in neuronal development and synaptic plasticity.[1] A significant body of evidence has established its essential function in long-term potentiation (LTP), the persistent strengthening of synapses that is critical for learning and memory.[1][2] LRP8 is a primary receptor for the extracellular matrix protein Reelin. The interaction between Reelin and LRP8 triggers a signaling cascade that is fundamental for the induction and maintenance of LTP in the hippocampus and cortex.[3][4]
The Reelin-LRP8 Signaling Pathway in LTP
The binding of Reelin to LRP8 initiates a series of intracellular events that ultimately modulate the function of N-methyl-D-aspartate receptors (NMDARs), which are crucial for LTP induction.[5] This signaling pathway is mediated by the intracellular adaptor protein Dab1.[4] Upon Reelin binding, LRP8 recruits and activates Src family kinases (SFKs), which then phosphorylate Dab1.[1] Activated Dab1, in turn, leads to the tyrosine phosphorylation of NMDAR subunits, enhancing their function and promoting the influx of calcium necessary to trigger the molecular cascade leading to LTP.[6]
A critical feature of LRP8 is an alternatively spliced exon in its cytoplasmic tail that encodes a proline-rich insert.[1][7] This insert is essential for LRP8's role in LTP as it allows the receptor to bind to the postsynaptic density protein PSD-95, thereby forming a functional complex with NMDARs at the synapse.[1][5]
Furthermore, the Reelin-LRP8 pathway also engages in synapse-to-nucleus communication. Following Reelin binding, the intracellular domain (ICD) of LRP8 can be cleaved by γ-secretase and translocate to the nucleus.[3][8] In the nucleus, the LRP8-ICD can regulate the transcription of genes involved in synaptic plasticity, providing a mechanism for long-lasting changes in synaptic function.[3]
References
- 1. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lrp8 knockout mice fed a selenium-replete diet display subtle deficits in their spatial learning and memory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 4. Video: Trace Fear Conditioning in Mice [jove.com]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Fear Conditioning in Mice [jove.com]
Comparative Analysis of LRP8 Knockout and Wild-Type Mice: A Guide for Researchers
This guide provides a comprehensive comparison between LRP8 knockout (KO) and wild-type (WT) mice, offering objective performance analysis supported by experimental data. It is designed for researchers, scientists, and drug development professionals investigating the roles of the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2).
LRP8 is a critical cell surface receptor involved in diverse physiological processes, most notably in neurodevelopment, synaptic plasticity, and selenium transport.[1][2] As a key component of the Reelin signaling pathway, it plays a fundamental role in neuronal migration and long-term potentiation.[2][3] Understanding the phenotypic consequences of its ablation in mouse models is crucial for elucidating its function and its implications in various pathological conditions, including neurological disorders and thrombosis.[4][5]
Phenotypic Comparison: LRP8 Knockout vs. Wild-Type
The genetic deletion of LRP8 results in a range of observable phenotypes affecting the nervous, hematological, and reproductive systems. While some deficits are pronounced, others are subtle and may depend on environmental factors such as diet.
Neurological and Behavioral Phenotypes: LRP8 KO mice exhibit distinct neurological abnormalities. Homozygous mutants present with a smaller, less foliated cerebellum and various defects in hippocampal structure, including disorganized granule cell positioning and impaired cortical neuron migration.[6] These structural changes are associated with functional deficits. Even when fed a selenium-replete diet, LRP8 KO mice show subtle deficits in spatial learning and memory.[1][7] Furthermore, they display impaired long-term potentiation (LTP), a cellular correlate of learning and memory, and deficits in contextual fear conditioning.[4][6] Despite these cognitive and structural brain deficits, motor function in LRP8 KO mice appears largely normal on a standard diet.[1][7][8]
Hematological Phenotypes: A significant finding in LRP8-deficient mice is their altered platelet function. Platelets from both heterozygous (LRP8+/-) and homozygous (LRP8-/-) knockout mice show reduced activation in response to agonists like ADP or thrombin.[5][9] This in vitro finding translates to a significant in vivo effect on thrombosis. Following ferric chloride-induced injury to the carotid artery, LRP8-deficient mice demonstrate a prolonged time to vessel occlusion, indicating impaired thrombus formation.[5][9] Notably, this alteration in thrombosis occurs without affecting normal hemostasis, as tail bleeding times are unaffected.[5][9]
Reproductive and Metabolic Phenotypes: LRP8 knockout leads to reduced fertility in male mice, who exhibit abnormal sperm.[6][10] This is linked to the role of LRP8 in transporting the essential trace element selenium, via its carrier selenoprotein P, into the testes.[2][10] In terms of general metabolism, LRP8 inactivation does not significantly impact plasma triglyceride or cholesterol levels.[4]
Data Presentation
The following tables summarize the key quantitative data from comparative studies between LRP8 KO and WT mice.
Table 1: Neurological and Physical Phenotypes
| Parameter | Genotype | Observation | Significance | Reference |
| Body Weight (Female) | LRP8 KO | Significantly decreased | p = 0.0005 | [8] |
| Brain Weight | LRP8 KO | Significantly smaller | p = 0.0009 | [8] |
| Motor Coordination | LRP8 KO | No significant difference from WT | p = 0.99 (Rotarod) | [8] |
| Forelimb Grip Strength | LRP8 KO | No significant difference from WT | p = 0.51 | [8] |
| Spatial Learning | LRP8 KO | Subtle deficits | - | [1][7] |
| Long-Term Potentiation | LRP8 KO | Impaired | - | [6] |
Table 2: Hematological Phenotypes
| Parameter | Genotype | Agonist/Injury | Observation vs. Wild-Type | Significance | Reference |
| Platelet Activation | LRP8+/- | 1 µM ADP | 12.1% vs 21.2% activated | p < 0.01 | [5] |
| LRP8-/- | 1 µM ADP | 15.9% vs 21.2% activated | p < 0.05 | [5] | |
| LRP8+/- | 6.9 mU/mL Thrombin | 55.3% vs 66.0% activated | p < 0.05 | [5] | |
| LRP8-/- | 6.9 mU/mL Thrombin | 53.1% vs 66.0% activated | p < 0.05 | [5] | |
| Carotid Occlusion Time | LRP8+/- | FeCl₃ Injury | ~200% greater (29.0 min vs 9.5 min) | p < 0.05 | [5] |
| LRP8-/- | FeCl₃ Injury | ~68% greater (16.0 min vs 9.5 min) | - | [5][9] | |
| Tail Bleeding Time | LRP8 KO | - | Unaffected | - | [5][9] |
Signaling Pathways
LRP8 is a central receptor in the Reelin signaling pathway, which is crucial for brain development and function. Its activation triggers a cascade of intracellular events influencing neuronal structure and synaptic activity.
Caption: Canonical Reelin signaling cascade initiated by Reelin binding to LRP8 and VLDLR.
Recent studies have uncovered a novel synapse-to-nucleus signaling pathway involving LRP8.[11][12] Upon co-activation by Reelin and NMDA receptor activity, LRP8 undergoes proteolytic cleavage by γ-secretase. The released LRP8 intracellular domain (ICD) translocates to the nucleus to regulate the transcription of genes involved in synaptic plasticity.[11][12]
Caption: γ-secretase-dependent cleavage of LRP8 and nuclear signaling of its intracellular domain (ICD).
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the findings described.
1. Animal Models
-
Strain: LRP8 knockout mice (official designation: B6;129S6-Lrp8tm1Her/J, JAX Stock No: 003524) and wild-type littermates are used as controls.[6]
-
Generation: The knockout is generated by a targeted mutation replacing exons 17 and 18, which encode the transmembrane and part of the cytoplasmic domains, with a neomycin resistance cassette.[6]
-
Husbandry: Mice are maintained on a standard chow diet, with specific studies noting the importance of a selenium-replete diet to avoid severe neurological dysfunction.[1] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Behavioral Analysis
-
Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded over multiple trials.[8]
-
Inverted Grid Test: To measure muscle strength, mice are placed on a wire grid that is then inverted. The time until the mouse falls is measured.[8]
-
Contextual Fear Conditioning: To evaluate associative learning and memory, mice are placed in a novel chamber and receive a mild foot shock (unconditioned stimulus) paired with the context (conditioned stimulus). Freezing behavior is measured upon re-exposure to the same context 24 hours later.[6]
3. Hematological Analysis
-
Platelet Preparation: Blood is collected from the vena cava into an anticoagulant. Platelet-rich plasma is obtained by centrifugation, and platelets are gel-filtered to separate them from plasma proteins.
-
Flow Cytometry: Platelet activation is measured by staining for surface markers like activated αIIbβ3 integrin using fluorescently-labeled antibodies. Platelets are stimulated with agonists (e.g., ADP, thrombin) and analyzed on a flow cytometer.[5]
-
Intravital Microscopy of Thrombosis:
-
Mice are anesthetized, and the carotid artery is exposed.
-
Baseline blood flow is recorded.
-
Thrombosis is induced by applying a filter paper saturated with ferric chloride (FeCl₃) to the artery for a defined period.
-
The artery is monitored via microscopy, and the time to complete vessel occlusion is recorded.[5][9]
-
4. Molecular and Cellular Analysis
-
Western Blotting: Brain or tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to quantify protein levels (e.g., phosphorylated vs. total Akt in metabolic studies).[10]
-
Electrophysiology (Long-Term Potentiation):
-
Acute hippocampal slices are prepared from WT and KO mice.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region upon stimulation of the Schaffer collaterals.
-
A stable baseline is recorded, after which LTP is induced using a high-frequency stimulation protocol. The potentiation of the fEPSP slope is measured for at least 60 minutes post-induction.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 3. LRP8 Gene: Roles, Function, and Clinical Significance [learn.mapmygenome.in]
- 4. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of LRP8 in mice is associated with altered platelet function and prolonged time for in vivo thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 003524 - ApoER2 KO Strain Details [jax.org]
- 7. Lrp8 knockout mice fed a selenium-replete diet display subtle deficits in their spatial learning and memory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deficiency of LRP8 in mice is associated with altered platelet function and prolonged time for in vivo thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different sensitivity to diet-induced hyperinsulinemia and hyperglycemia between mice with global or bone marrow-specific apoE receptor-2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effectors of ApoER2 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apolipoprotein E receptor 2 (ApoER2), a member of the low-density lipoprotein receptor (LDLR) family, is a critical signaling receptor in the central nervous system. Its activation by various ligands initiates a cascade of intracellular events that are pivotal in neuronal migration, synaptic plasticity, and memory formation. Dysregulation of ApoER2 signaling has been implicated in neurodegenerative diseases, most notably Alzheimer's disease, making its downstream effectors attractive targets for therapeutic intervention. This guide provides a comparative overview of the key downstream effectors of ApoER2 signaling, supported by experimental data, and details the methodologies for their validation.
Key Ligands and Their Differential Signaling
ApoER2 is activated by several ligands, with Reelin being the most extensively studied. Other important ligands include Apolipoprotein E (ApoE), Clusterin, and F-spondin. These ligands can induce distinct downstream signaling cascades, leading to varied cellular responses.
Comparative Analysis of Ligand-Induced Signaling
The primary signal transduction event following ligand binding to ApoER2 is the phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1). This phosphorylation is a critical node that diverges into multiple downstream pathways.
| Ligand | Downstream Effector | Fold Change in Activation (Approx.) | Cellular Process | Reference |
| Reelin | Phospho-Dab1 (pDab1) | 5 to 7-fold increase | Neuronal migration, synaptic plasticity | [1] |
| Phospho-Akt (pAkt) | Significant increase | Cell survival, neuronal migration | [2] | |
| Phospho-Src Family Kinases (pSFK) | Significant increase | NMDA receptor modulation, synaptic plasticity | [2][3] | |
| Phospho-n-Cofilin | Significant increase | Actin cytoskeleton stabilization | [3] | |
| ApoE4 | Phospho-Akt (pAkt) | > ApoE3 > ApoE2 | Synaptogenesis, APP transcription | [4] |
| Phospho-Src (pSrc) | > ApoE3 > ApoE2 | Synaptogenesis | [4] | |
| Phospho-ERK1/2 (pERK1/2) | > ApoE3 > ApoE2 | APP transcription | [4] | |
| Clusterin | Phospho-Dab1 (pDab1) | Robust phosphorylation (similar to Reelin) | Neurogenesis | [5] |
| Phospho-Akt (pAkt) | Significant activation | Cell proliferation | [5] | |
| F-spondin | ApoER2 C-terminal Fragment (CTF) | 200-300% increase in surface levels | APP processing, reduced Aβ production | [6] |
The Influence of ApoER2 Splice Variants
Alternative splicing of the LRP8 gene, which encodes ApoER2, generates multiple receptor isoforms with distinct functional properties. These variants can differ in their ligand-binding domains and intracellular signaling motifs, leading to diverse downstream effects.
| Splice Variant | Key Feature | Impact on Downstream Signaling | Reference |
| Full-Length (FL) | Contains all exons | Baseline for comparison | [7] |
| ΔExon 18 (human) / ΔExon 19 (mouse) | Lacks the proline-rich cytoplasmic insert | Impaired NMDA receptor-dependent long-term potentiation (LTP) | [8] |
| ΔExons 5-8 | Lacks several ligand-binding repeats | Higher generation of C-terminal fragments (CTFs) in response to ApoE | [7] |
| ΔExons 4-6 | Lacks several ligand-binding repeats | Lower generation of CTFs in response to ApoE | [7] |
Signaling Pathways and Experimental Workflows
ApoER2 Signaling Cascade
The binding of a ligand, such as Reelin, to ApoER2 triggers a series of intracellular events, primarily initiated by the phosphorylation of Dab1. This leads to the activation of multiple downstream kinases and signaling pathways.
Experimental Workflow for Validating ApoER2-Dab1 Interaction
A common method to validate the interaction between ApoER2 and its downstream effector Dab1 is through co-immunoprecipitation followed by Western blotting.
Experimental Protocols
Co-Immunoprecipitation of ApoER2 and Dab1 from Primary Neurons
This protocol is adapted from established methods for studying protein-protein interactions.[9][10]
Materials:
-
Primary neuronal cell culture
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-ApoER2 antibody (for immunoprecipitation)
-
Anti-Dab1 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 2x Laemmli sample buffer
Procedure:
-
Cell Lysis:
-
Wash cultured primary neurons with ice-cold PBS.
-
Lyse cells on ice with Lysis Buffer for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the anti-ApoER2 antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by adding Elution Buffer to the beads and boiling for 5 minutes at 95°C.
-
-
Western Blot Analysis:
-
Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 2, probing with an anti-Dab1 antibody.
-
Western Blotting for Phosphorylated Dab1 (pDab1)
This protocol provides a general guideline for detecting phosphorylated proteins.[1][11][12][13]
Materials:
-
Cell lysates prepared in buffer containing phosphatase inhibitors.
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary antibody: Anti-phospho-Dab1 (pDab1)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates in a buffer containing a cocktail of phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-pDab1 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Dab1 or a housekeeping protein like GAPDH or β-actin.
-
In Vitro Src Family Kinase (SFK) Assay
This protocol is a general method to measure the activity of SFKs, which are activated downstream of ApoER2.[6][14][15][16]
Materials:
-
Purified, active Src kinase
-
Src kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection system.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the Kinase Assay Buffer.
-
Add the Src kinase-specific peptide substrate to each well.
-
Add the purified active Src kinase to the appropriate wells. Include a no-enzyme control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the net kinase activity by subtracting the signal from the no-enzyme control wells.
-
To test the effect of ApoER2 activation, immunoprecipitated SFKs from stimulated and unstimulated cells can be used as the enzyme source.
-
Conclusion
Validating the downstream effectors of ApoER2 signaling is crucial for understanding its role in health and disease. This guide provides a framework for comparing the effects of different ligands and receptor isoforms on key signaling molecules. The detailed protocols offer a starting point for researchers to design and execute experiments to investigate this important signaling pathway. Careful optimization of these protocols for specific experimental systems will be essential for obtaining robust and reproducible results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Mathematical model of early Reelin-induced Src family kinase-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reelin Stabilizes the Actin Cytoskeleton of Neuronal Processes by Inducing n-Cofilin Phosphorylation at Serine3 | Journal of Neuroscience [jneurosci.org]
- 4. Mathematical model of early Reelin-induced Src family kinase-mediated signaling | PLOS One [journals.plos.org]
- 5. Reelin-induced tryosine phosphorylation of Disabled 1 during neuronal positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Mathematical model of early Reelin-induced Src family kinase-mediated signaling | PLOS One [journals.plos.org]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. ptglab.com [ptglab.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. Kinase activity assays Src and CK2 [protocols.io]
A Comparative Guide to the Efficacy of LRP8 Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of agonists and antagonists targeting the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2). LRP8 is a critical cell surface receptor involved in diverse physiological and pathological processes, including neuronal development, synaptic plasticity, and cancer progression.[1][2][3] Understanding the differential effects of modulating LRP8 activity is paramount for the development of novel therapeutics. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.
Overview of LRP8 Signaling
LRP8 is a type I transmembrane protein that belongs to the LDL receptor family.[3][4] It functions as a receptor for several extracellular ligands, most notably Reelin and Apolipoprotein E (ApoE).[2] Ligand binding to the extracellular domain of LRP8 initiates a cascade of intracellular signaling events, primarily mediated by the phosphorylation of the adaptor protein Dab1, which binds to the NPxY motif in the cytoplasmic tail of LRP8.[2][5] This signaling hub influences a variety of downstream pathways, impacting cellular migration, proliferation, and survival.[1][4]
Comparative Efficacy: Agonists vs. Antagonists
Direct comparative studies of specific synthetic LRP8 agonists and antagonists are limited in the current literature. Therefore, this guide contrasts the effects of LRP8 activation by its natural agonists with the effects of LRP8 inhibition or deficiency, achieved through genetic knockout (KO) or siRNA-mediated knockdown, which serve as a proxy for antagonist action.
In the Context of Cancer
LRP8 has emerged as a significant player in the progression of several cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer.[1][3][6]
Agonist Action (via endogenous ligands):
Activation of LRP8 by its ligands, such as ApoE, can promote cancer cell proliferation, migration, and invasion.[1][4] This is often mediated through the activation of pro-tumorigenic signaling pathways like Wnt/β-catenin and STAT3.[1][4]
Antagonist Action (via LRP8 knockdown/knockout):
Conversely, inhibition of LRP8 function has been shown to have anti-tumor effects. Studies utilizing siRNA or shRNA to knockdown LRP8 expression in cancer cell lines have demonstrated a significant reduction in cell proliferation, colony formation, migration, and invasion.[1][3] Furthermore, in vivo xenograft models have shown that depleting LRP8 slows tumor growth.[1][4]
Quantitative Data Summary: LRP8 in Cancer
| Experimental Model | LRP8 Modulation | Readout | Result | Reference |
| NSCLC Cell Lines (H460, H1299) | siRNA knockdown | Cell Proliferation (CCK-8 Assay) | Significant decrease | [1] |
| NSCLC Cell Lines (H460, H1299) | siRNA knockdown | Cell Migration (Transwell Assay) | Significant decrease | [1] |
| NSCLC Cell Lines (H460, H1299) | siRNA knockdown | Cell Invasion (Transwell Assay) | Significant decrease | [1] |
| Ovarian Cancer Cell Lines | shRNA knockdown | Cell Proliferation | Remarkable reduction | [6] |
| Ovarian Cancer Cell Lines | shRNA knockdown | Cell Migration | Remarkable reduction | [6] |
| Nude Mouse Xenograft (NSCLC) | shRNA knockdown | Tumor Volume | Significantly lower than control | [1] |
| Nude Mouse Xenograft (NSCLC) | shRNA knockdown | Tumor Weight | Significantly lower than control | [1] |
In the Context of Neuronal Function and Disease
LRP8 plays a crucial role in the central nervous system, particularly in neuronal migration during development and synaptic plasticity in the adult brain.[2][5] The Reelin-LRP8 signaling pathway is fundamental to these processes.
Agonist Action (Reelin):
The binding of Reelin to LRP8 is essential for proper neuronal positioning during brain development.[5] In the mature brain, Reelin-LRP8 signaling enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7] This process involves the tyrosine phosphorylation of NMDA receptors, leading to increased calcium influx.
Antagonist Action (LRP8 Knockout):
LRP8 knockout mice exhibit severe neurological deficits, including impaired motor coordination and defects in the layered structure of the brain, phenocopying the effects of Reelin deficiency.[5] These mice also show a decline in long-term memory formation.[5]
Quantitative Data Summary: LRP8 in Neuronal Function
| Experimental Model | LRP8 Modulation | Readout | Result | Reference |
| LRP8 Knockout Mice | Genetic Deletion | Long-Term Memory (Contextual Fear Paradigm) | Severe impairment in freezing behavior | [5] |
| LRP8 Knockout Mice | Genetic Deletion | Neuronal Migration (Neocortex) | Partial inversion of neuronal layers | [5] |
In the Context of Platelet Function
LRP8 is expressed on the surface of platelets and is involved in modulating their activation and subsequent thrombosis.
Agonist Action (ApoE):
Apolipoprotein E3 (ApoE3) acts as a ligand for LRP8 on platelets and has an inhibitory effect on platelet activation in a dose-dependent manner.[4][8]
Antagonist Action (LRP8 Knockout):
Studies on LRP8-deficient mice have shown reduced platelet activation in response to agonists like ADP and thrombin.[4][8] In vivo, these mice demonstrated a significantly prolonged time for carotid artery occlusion following injury, indicating an anti-thrombotic phenotype.[4][8]
Quantitative Data Summary: LRP8 in Platelet Function
| Experimental Model | LRP8 Modulation | Readout | Result | Reference |
| LRP8-/- Mice Platelets | Genetic Deletion | Platelet Activation (in response to ApoE3) | 50% less inhibition compared to wild-type | [4] |
| LRP8+/- Mice | Genetic Deletion | Carotid Occlusion Time (in vivo) | ~200% increase compared to wild-type | [4][8] |
| LRP8-/- Mice | Genetic Deletion | Carotid Occlusion Time (in vivo) | ~68% increase compared to wild-type | [4][8] |
Signaling Pathways and Experimental Workflows
LRP8 Signaling Pathways
The following diagrams illustrate the major signaling cascades initiated by LRP8 activation.
Caption: LRP8 signaling pathways activated by Reelin and ApoE.
Experimental Workflow: LRP8 Knockdown in a Xenograft Model
This diagram outlines a typical experimental workflow to assess the effect of LRP8 antagonism (via shRNA knockdown) on tumor growth in vivo.
Caption: Workflow for in vivo assessment of LRP8 knockdown.
Experimental Protocols
Western Blotting for Phosphorylated Proteins (e.g., Dab1)
This protocol is adapted for the detection of phosphorylation events in the LRP8 signaling cascade.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
2. Gel Electrophoresis:
-
Separate protein samples on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Dab1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Dab1) or a loading control (e.g., anti-GAPDH).
Co-Immunoprecipitation (Co-IP) for LRP8 Protein Interactions
This protocol is designed to identify proteins that interact with LRP8.[1][6][9]
1. Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing:
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
3. Immunoprecipitation:
-
Add a primary antibody specific to LRP8 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
4. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model to study the effects of LRP8 modulation on tumor growth.[1]
1. Cell Preparation:
-
Culture cancer cells (e.g., H460 NSCLC cells) that have been stably transfected with a vector expressing shRNA against LRP8 or a scramble control.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
2. Animal Inoculation:
-
Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
3. Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = (length × width²) / 2).
-
Monitor the body weight of the mice as an indicator of overall health.
4. Endpoint Analysis:
-
At a predetermined endpoint (e.g., when tumors reach a certain size or after a specific duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis, such as Western blotting or immunohistochemistry, to confirm LRP8 knockdown and assess downstream signaling.
Conclusion
The modulation of LRP8 activity presents a compelling therapeutic strategy for a range of diseases. LRP8 agonists, such as Reelin, are crucial for normal neuronal function, and their therapeutic potential may lie in addressing neurological disorders characterized by deficient Reelin signaling. Conversely, LRP8 antagonists, or strategies to inhibit LRP8 function, show significant promise in oncology by impeding tumor growth and metastasis. The data summarized in this guide highlight the context-dependent and often opposing effects of LRP8 agonists and antagonists. Further research into the development of specific and potent synthetic modulators of LRP8 is warranted to fully explore their therapeutic utility.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency of LRP8 in mice is associated with altered platelet function and prolonged time for in vivo thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
LRP8 as a Biomarker for Alzheimer's Disease: A Comparative Guide for Researchers
An In-depth Analysis of Low-density Lipoprotein Receptor-related Protein 8 (LRP8) Against Established Cerebrospinal Fluid and Plasma Biomarkers for Alzheimer's Disease.
Introduction
The quest for sensitive and specific biomarkers is paramount in the field of Alzheimer's disease (AD) research and drug development. An ideal biomarker would not only aid in early and accurate diagnosis but also serve as a tool for monitoring disease progression and response to therapeutic interventions. While the core AD biomarkers—amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau)—have become mainstays in clinical research, the exploration of novel candidates continues. One such candidate that has garnered interest due to its intricate involvement in AD pathogenesis is the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2).
This guide provides a comprehensive comparison of LRP8 with the established AD biomarkers. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the current scientific evidence. While the biological rationale for LRP8's involvement in AD is compelling, this guide also highlights the current limitations in its validation as a quantitative biomarker.
LRP8: A Biologically Plausible but Unquantified Biomarker
LRP8 is a cell-surface receptor with a significant role in neuronal development and function.[1][2] Its connection to Alzheimer's disease is multifaceted:
-
ApoE Receptor: LRP8 is a receptor for Apolipoprotein E (ApoE), and the ε4 allele of the APOE gene is the strongest genetic risk factor for late-onset AD.[1][2]
-
Reelin Signaling: It is a key component of the Reelin signaling pathway, which is crucial for neuronal migration and synaptic plasticity.[1]
-
APP Processing: LRP8 interacts with the amyloid precursor protein (APP) and is a substrate for γ-secretase, the enzyme responsible for the final cleavage step that produces amyloid-beta peptides.[1][2]
Despite this strong biological rationale, a thorough review of the current scientific literature reveals a significant gap in the quantitative validation of LRP8 as a diagnostic biomarker for AD. To date, no peer-reviewed studies have published data on the concentration of LRP8 in the cerebrospinal fluid (CSF) or plasma of AD patients compared to healthy controls, nor have they assessed its diagnostic performance (e.g., AUC, sensitivity, and specificity).
Comparison of Biomarker Performance: LRP8 vs. Core AD Biomarkers
The following tables summarize the available quantitative data for the core AD biomarkers and highlight the absence of such data for LRP8.
Table 1: Cerebrospinal Fluid (CSF) Biomarker Performance for Alzheimer's Disease Diagnosis
| Biomarker | Typical Change in AD | N | Mean Concentration (pg/mL) ± SD (AD) | Mean Concentration (pg/mL) ± SD (Healthy Controls) | AUC | Sensitivity | Specificity |
| Aβ42 | Decreased | >1000 | Varies (e.g., <500) | Varies (e.g., >800) | 0.85 - 0.95 | 85% - 95% | 80% - 90% |
| t-tau | Increased | >1000 | Varies (e.g., >400) | Varies (e.g., <300) | 0.80 - 0.90 | 80% - 90% | 80% - 90% |
| p-tau181 | Increased | >1000 | Varies (e.g., >60) | Varies (e.g., <50) | 0.85 - 0.95 | 85% - 95% | 85% - 95% |
| LRP8 | Unknown | N/A | Not Available | Not Available | Not Available | Not Available | Not Available |
Data for Aβ42, t-tau, and p-tau are compiled from numerous studies and represent typical ranges. Actual values can vary depending on the specific assay and patient cohort.
Table 2: Plasma Biomarker Performance for Alzheimer's Disease Diagnosis
| Biomarker | Typical Change in AD | N | Mean Concentration (pg/mL) ± SD (AD) | Mean Concentration (pg/mL) ± SD (Healthy Controls) | AUC | Sensitivity | Specificity |
| Aβ42/Aβ40 Ratio | Decreased | >1000 | Varies | Varies | 0.75 - 0.85 | 70% - 85% | 70% - 85% |
| p-tau181 | Increased | >500 | Varies | Varies | 0.80 - 0.90 | 75% - 90% | 75% - 90% |
| NfL (Neurofilament Light Chain) | Increased | >1000 | Varies | Varies | 0.70 - 0.80 | 65% - 80% | 65% - 80% |
| LRP8 | Unknown | N/A | Not Available | Not Available | Not Available | Not Available | Not Available |
Plasma biomarker research is a rapidly evolving field, and performance characteristics can vary. NfL is a marker of neurodegeneration and is not specific to AD.
Signaling Pathways and Experimental Workflows
To visualize the biological context of LRP8 and the standard workflow for biomarker validation, the following diagrams are provided.
Experimental Protocols
While specific protocols for quantifying LRP8 in AD patient samples are not yet established in the literature, the following provides a general framework for measuring protein biomarkers in CSF and plasma, which would be applicable to LRP8.
Cerebrospinal Fluid (CSF) Sample Collection and Processing
-
Patient Preparation: Lumbar puncture is typically performed in the morning after overnight fasting to minimize diurnal variations in biomarker levels.
-
Collection: A non-traumatic lumbar puncture is performed between the L3/L4 or L4/L5 intervertebral space. The first 1-2 mL of CSF are often discarded to avoid blood contamination. CSF is collected in polypropylene tubes.
-
Processing: Within 30-60 minutes of collection, the CSF is centrifuged at 2000 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Aliquoting and Storage: The supernatant is carefully transferred to new polypropylene cryotubes in 0.5-1.0 mL aliquots and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
Plasma Sample Collection and Processing
-
Patient Preparation: Blood is typically collected in the morning after an overnight fast.
-
Collection: Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: The blood is centrifuged at 1500-2000 x g for 15 minutes at 4°C within one hour of collection to separate the plasma from blood cells.
-
Aliquoting and Storage: The plasma supernatant is carefully transferred to new polypropylene cryotubes in 0.5-1.0 mL aliquots and stored at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
Commercial ELISA kits are available for the quantification of human LRP8. A general protocol involves the following steps:
-
Reagent Preparation: All reagents, including standards, samples, and buffers, are brought to room temperature.
-
Standard Curve Preparation: A serial dilution of the protein standard is prepared to generate a standard curve.
-
Assay Procedure:
-
Standards and samples (diluted as necessary) are added to the wells of a microplate pre-coated with a capture antibody specific for LRP8.
-
The plate is incubated to allow the LRP8 in the samples to bind to the capture antibody.
-
The plate is washed to remove unbound substances.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells and incubated.
-
The plate is washed again to remove unbound detection antibody.
-
A substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The optical density of each well is measured using a microplate reader. The concentration of LRP8 in the samples is determined by interpolating from the standard curve.
Conclusion and Future Directions
LRP8 presents a compelling target for Alzheimer's disease research due to its central role in pathways involving ApoE, Reelin, and APP processing. However, its validation as a quantifiable biomarker for AD is still in its infancy. The lack of published data on LRP8 levels in the CSF and plasma of AD patients prevents a direct comparison of its diagnostic performance with established biomarkers such as Aβ42, t-tau, and p-tau.
For LRP8 to be considered a viable AD biomarker, future research must focus on:
-
Quantitative Studies: Conducting well-designed case-control studies to measure LRP8 concentrations in large, well-characterized cohorts of AD patients and healthy controls.
-
Performance Evaluation: Assessing the diagnostic accuracy of CSF and plasma LRP8 using ROC analysis to determine its sensitivity, specificity, and AUC.
-
Comparative Analysis: Directly comparing the performance of LRP8 with the core AD biomarkers in the same patient cohorts.
-
Longitudinal Studies: Investigating the potential of LRP8 to predict disease progression and monitor treatment effects in longitudinal studies.
Until such data becomes available, LRP8 remains a promising but unproven biomarker for Alzheimer's disease. The scientific community awaits further research to elucidate its potential role in the clinical management of this devastating neurodegenerative disorder.
References
Safety Operating Guide
Navigating the Disposal of "LP8": A Guide to Safe and Compliant Chemical Waste Management
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While "LP8" is a product identifier used for various chemical mixtures, a universal disposal protocol cannot be provided without its specific Safety Data Sheet (SDS). This guide offers a comprehensive framework for the safe handling and disposal of laboratory chemicals, emphasizing the essential, immediate safety and logistical information required.
Always consult the manufacturer-specific Safety Data Sheet (SDS) for any product, including those labeled "this compound," before handling or disposal. The SDS is the primary source of information regarding the chemical's composition, hazards, and required disposal procedures.
Key Information for Chemical Disposal from an SDS
When preparing for the disposal of any chemical, it is crucial to extract specific quantitative and procedural data from its SDS. Below is a table summarizing the critical information to identify:
| Data Point | Description | Importance in Disposal Planning |
| Section 13: Disposal Considerations | Provides specific instructions on the proper disposal methods for the chemical waste. | This is the most direct guidance for compliant disposal. |
| Section 2: Hazards Identification | Details the potential hazards of the chemical, such as flammability, corrosivity, reactivity, and toxicity.[1] | Determines the appropriate segregation, labeling, and handling procedures for the waste. |
| Section 7: Handling and Storage | Outlines safe handling practices and storage requirements, including incompatibilities.[2][3] | Informs how to safely store the waste prior to disposal and which chemicals it must be kept separate from.[2][3] |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary Personal Protective Equipment (PPE) for handling the chemical. | Ensures the safety of personnel during the waste handling and disposal process. |
| Physical and Chemical Properties | Includes information such as pH, flash point, and solubility. | Helps in identifying the correct waste stream (e.g., flammable, corrosive) and potential reactions. |
Standard Protocol for Laboratory Chemical Waste Disposal
The following is a detailed, step-by-step procedure for the safe disposal of chemical waste in a laboratory setting. This protocol should be adapted based on the specific information provided in the chemical's SDS.
1. Waste Identification and Characterization:
-
Consult the SDS to determine the chemical's hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic).[1]
-
If the waste is a mixture, all components must be identified and their hazards considered.
2. Personal Protective Equipment (PPE) Selection:
-
Based on the SDS, select and don the appropriate PPE. This typically includes:
3. Waste Segregation:
-
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][3]
-
Never mix incompatible chemicals.[2] General segregation categories include:
-
Halogenated and non-halogenated solvents.
-
Acids and bases.
-
Oxidizers and flammable materials.
-
Cyanide and sulfide-bearing waste.
-
4. Waste Container Selection and Labeling:
-
Choose a waste container that is compatible with the chemical waste.[2][3]
-
The container must be in good condition, with a secure, leak-proof lid.[2]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6] Do not use abbreviations or chemical formulas.[6]
-
Include the date of waste generation and the name of the principal investigator or laboratory.[6]
5. Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks.
-
Keep waste containers closed except when adding waste.[2]
6. Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of hazardous chemical waste down the drain or in the regular trash.[6]
Emergency Procedures for Chemical Spills
In the event of a chemical spill during the disposal process, follow these immediate safety steps:
-
Minor Spill:
-
Major Spill:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for proper laboratory chemical waste disposal.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. boomwaste.com [boomwaste.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. cabrillo.edu [cabrillo.edu]
- 9. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
Navigating the Safe Handling of "LP8": A Critical Guide to Personal Protective Equipment and Disposal
The term "LP8" is used to identify several different chemical and biological materials. Due to this ambiguity, it is crucial for researchers, scientists, and drug development professionals to first positively identify the specific "this compound" substance they are handling before implementing safety protocols. This guide provides essential safety and logistical information for various substances identified as "this compound," with a focus on personal protective equipment (PPE) and disposal plans based on publicly available Safety Data Sheets (SDS).
Identifying Your "this compound"
Initial research reveals that "this compound" can refer to, but is not limited to:
-
EPO-LP (Liquid Pigment) LP-8 Graphite Blue: An industrial flooring coloring agent.
-
Liquid Pearl - Red (LP08): A paint additive.
-
PRL-8-53 (hydrochloride): A research chemical.
-
This compound: An abnormal lipoprotein fraction observed in medical research.
-
LP Smartside: A brand of engineered wood products.
This guide will focus on the chemical agents for which specific handling and disposal protocols are available and most relevant to a laboratory setting.
EPO-LP (Liquid Pigment) LP-8 Graphite Blue
This substance is identified as a mixture used as an industrial flooring coloring agent. The primary routes of exposure are ingestion, skin contact, inhalation, and eye contact[1].
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense when handling EPO-LP (Liquid Pigment) LP-8 Graphite Blue. The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety glasses or goggles | Should be worn to avoid contact with eyes[1]. |
| Skin | Chemical-resistant gloves | The specific type of glove should be chosen based on the duration and nature of the handling task. |
| Protective clothing | To prevent prolonged or repeated skin contact[1]. | |
| Respiratory | Respiratory protection | May be necessary if occupational exposure limits are exceeded or if aerosol or mist is formed[1]. |
Handling and Disposal Workflow
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safe disposal.
Disposal Plan
Contaminated materials and the substance itself must be disposed of in accordance with local, regional, and national environmental regulations. It is imperative to not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems[2].
Liquid Pearl - Red (LP08)
This product is classified as a skin and eye irritant and may cause respiratory irritation[3]. It is also flammable.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling Liquid Pearl - Red (LP08).
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and irritation[3]. |
| Skin | Protective gloves | To prevent skin irritation[3]. |
| Suitable protective clothing | To minimize skin contact[3]. | |
| Respiratory | Suitable respiratory equipment | Required in case of insufficient ventilation[3]. |
Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to mitigate the risks associated with this substance.
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations[3]. It is important to prevent the product from entering sewers, the ground, or any body of water[3].
PRL-8-53 (hydrochloride)
This substance is a research chemical and is classified as harmful if swallowed, in contact with skin, or if inhaled[4].
Personal Protective Equipment (PPE)
The following table outlines the necessary PPE for handling PRL-8-53 (hydrochloride).
| Body Part | Recommended PPE | Specifications |
| Eyes | Eye protection | Specific type not detailed, but standard laboratory eye protection (safety glasses or goggles) is advised. |
| Skin | Protective gloves | To prevent skin absorption[4]. |
| Protective clothing | To avoid contact with skin. | |
| Respiratory | Respiratory protection | Recommended to avoid inhaling dust/fume/gas/mist/vapors/spray[4]. |
Handling and Disposal Workflow
A clear and methodical workflow is essential for the safe handling of this research chemical.
Disposal Plan
Do not allow this product to enter sewers, surface water, or ground water[4]. Disposal should be carried out in accordance with official regulations.
Disclaimer: This document provides a summary of safety information based on publicly available data. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the exact product you are using. Always consult the SDS provided by the manufacturer and follow your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
